molecular formula C10H11NO B1317624 6-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 20150-83-8

6-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1317624
CAS No.: 20150-83-8
M. Wt: 161.2 g/mol
InChI Key: DKNXPCXIGGIJNY-UHFFFAOYSA-N
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Description

6-methyl-3,4-dihydroquinolin-2(1H)-one is a versatile 3,4-dihydroquinolin-2(1H)-one derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery . This heterocyclic framework is featured in both natural products and synthetically designed bioactive compounds . Its significant research value stems from its role as a key intermediate in the development of pharmacologically active molecules, particularly for the central nervous system . Studies have demonstrated that derivatives of 3,4-dihydroquinolin-2(1H)-one exhibit potent anticonvulsant activity by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, a crucial target for anticonvulsant drugs . The core structure allows for strategic structural hybridization, such as conjugation with five-membered heterocycles like 1,3,4-oxadiazoles, to enhance anticonvulsant efficacy and reduce neurotoxicity compared to standard therapies . Beyond neurology, this scaffold is also investigated for its potential as a chitin synthase inhibitor, positioning it as a promising candidate for the development of novel antifungal agents . The molecule's utility is further expanded by straightforward synthetic and modification routes, including radical cyclization methods that can yield highly enantioenriched products for stereoselective studies . As a building block, it provides researchers with a robust platform for designing and synthesizing new chemical entities targeting a range of therapeutic areas. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO/c1-7-2-4-9-8(6-7)3-5-10(12)11-9/h2,4,6H,3,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNXPCXIGGIJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570783
Record name 6-Methyl-3,4-dihydroquinolin-2(1H)-one
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20150-83-8
Record name 6-Methyl-3,4-dihydroquinolin-2(1H)-one
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Record name 6-methyl-3,4-dihydroquinolin-2(1H)-one
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Foundational & Exploratory

An In-Depth Technical Guide to 6-Methyl-3,4-dihydroquinolin-2(1H)-one: Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dihydroquinolinone Core

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1] Its derivatives have garnered significant attention due to their diverse pharmacological properties, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[2] The strategic placement of substituents on the dihydroquinolinone ring system allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. This guide focuses on a specific, yet important, member of this family: 6-methyl-3,4-dihydroquinolin-2(1H)-one, providing a comprehensive overview of its discovery and the historical evolution of its synthesis.

Table 1: Compound Profile

PropertyValue
IUPAC Name 6-methyl-3,4-dihydro-1H-quinolin-2-one
CAS Number 1445-68-7
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol

The Genesis of a Scaffold: Early Synthetic Endeavors

The journey to synthesize this compound is rooted in the broader history of quinolinone chemistry. Early methods for constructing the dihydroquinolinone core laid the groundwork for accessing a wide array of substituted analogs. Two classical and enduring strategies have been paramount: the intramolecular Friedel-Crafts reaction and the catalytic hydrogenation of quinolin-2(1H)-ones.

The Friedel-Crafts Approach: A Cornerstone of Dihydroquinolinone Synthesis

The intramolecular Friedel-Crafts reaction has long been a robust and reliable method for the synthesis of the dihydroquinolinone ring system. This powerful carbon-carbon bond-forming reaction has been extensively utilized in the total synthesis of natural products and complex bioactive molecules.[3] The general strategy involves the cyclization of an N-aryl-3-halopropionamide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The synthesis of this compound via this classical route commences with the acylation of p-toluidine with 3-chloropropionyl chloride to yield the key intermediate, N-(4-methylphenyl)-3-chloropropanamide. Subsequent intramolecular Friedel-Crafts cyclization of this intermediate, promoted by a Lewis acid, affords the target molecule.

Experimental Protocol: Synthesis of N-(4-methylphenyl)-3-chloropropanamide

  • Materials: p-toluidine, 3-chloropropionyl chloride, a suitable solvent (e.g., dichloromethane or toluene), and a base (e.g., triethylamine or sodium bicarbonate).

  • Procedure:

    • Dissolve p-toluidine in the chosen solvent and cool the solution in an ice bath.

    • Slowly add 3-chloropropionyl chloride to the cooled solution, followed by the dropwise addition of the base to neutralize the hydrogen chloride generated during the reaction.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-methylphenyl)-3-chloropropanamide.

    • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

  • Materials: N-(4-methylphenyl)-3-chloropropanamide and a Lewis acid catalyst (e.g., aluminum chloride).

  • Procedure:

    • Suspend N-(4-methylphenyl)-3-chloropropanamide in a high-boiling inert solvent or, in some historical procedures, heat the neat mixture.

    • Carefully add aluminum chloride portion-wise to the reaction mixture.

    • Heat the mixture to a temperature typically ranging from 150°C to 220°C for a duration of 30 minutes to several hours.[4]

    • Cool the reaction mixture and quench by carefully pouring it onto ice and water.

    • Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate to obtain the crude this compound.

    • Purify the product by recrystallization or column chromatography.

The causality behind this experimental design lies in the electrophilic aromatic substitution mechanism of the Friedel-Crafts reaction. The Lewis acid activates the haloalkyl side chain, facilitating the electrophilic attack on the electron-rich aromatic ring of the p-toluidine moiety, leading to ring closure.

Friedel_Crafts_Synthesis p_toluidine p-Toluidine intermediate N-(4-methylphenyl)- 3-chloropropanamide p_toluidine->intermediate Acylation propionyl_chloride 3-Chloropropionyl Chloride propionyl_chloride->intermediate target 6-Methyl-3,4-dihydroquinolin- 2(1H)-one intermediate->target Intramolecular Friedel-Crafts Cyclization lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->target

Caption: Synthesis of this compound via the Friedel-Crafts pathway.

Catalytic Hydrogenation: An Alternative Route to Saturation

Another historically significant and widely employed method for the preparation of dihydroquinolinones is the catalytic hydrogenation of their unsaturated counterparts, quinolin-2(1H)-ones. This approach offers a direct and often high-yielding route to the desired saturated ring system.

The synthesis of this compound through this method involves the initial preparation of 6-methylquinolin-2(1H)-one, which is then subjected to catalytic hydrogenation to reduce the double bond in the heterocyclic ring.

Experimental Protocol: Catalytic Hydrogenation of 6-Methylquinolin-2(1H)-one

  • Materials: 6-methylquinolin-2(1H)-one, a suitable solvent (e.g., ethanol or acetic acid), and a hydrogenation catalyst (e.g., palladium on carbon (Pd/C) or platinum oxide (PtO₂)).

  • Procedure:

    • Dissolve 6-methylquinolin-2(1H)-one in the chosen solvent in a pressure-resistant hydrogenation vessel.

    • Add the catalyst to the solution.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir or agitate the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

    • Carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by recrystallization.

The rationale for this experimental choice is the ability of noble metal catalysts to activate molecular hydrogen and facilitate its addition across the double bond of the quinolinone ring system.

Hydrogenation_Synthesis quinolinone 6-Methylquinolin-2(1H)-one target 6-Methyl-3,4-dihydroquinolin- 2(1H)-one quinolinone->target Catalytic Hydrogenation hydrogen H₂ hydrogen->target catalyst Catalyst (e.g., Pd/C) catalyst->target

Caption: Synthesis of this compound via catalytic hydrogenation.

Modern Synthetic Innovations

While the classical methods remain relevant, modern organic synthesis has introduced more efficient, milder, and environmentally friendly approaches to the dihydroquinolinone core. These include domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials, and various metal-catalyzed cross-coupling and cyclization reactions.[5][6] For instance, recent advancements have explored the use of samarium(II) iodide for the selective reduction of quinolin-2(1H)-ones to their dihydro derivatives under mild conditions.[6]

Applications and Future Perspectives

While this compound itself is primarily a research chemical and a building block for more complex molecules, the dihydroquinolinone scaffold is of immense importance in drug discovery. The methyl group at the 6-position can influence the compound's lipophilicity and metabolic stability, making it an interesting starting point for the development of novel therapeutic agents. Further derivatization of this core could lead to the discovery of new compounds with a range of biological activities.

Conclusion

The discovery and synthesis of this compound are intrinsically linked to the foundational principles of heterocyclic chemistry. The historical reliance on robust methods like the Friedel-Crafts reaction and catalytic hydrogenation has paved the way for the development of this important class of compounds. As synthetic methodologies continue to evolve, so too will the potential for harnessing the dihydroquinolinone core in the design of next-generation therapeutics. This in-depth guide provides researchers and drug development professionals with a solid understanding of the historical context and synthetic strategies surrounding this valuable chemical entity.

References

  • Reaction profiles a Catalytic transfer hydrogenations of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

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Sources

An In-depth Technical Guide to 6-methyl-3,4-dihydroquinolin-2(1H)-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-methyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its role as a key structural motif in the quest for novel therapeutics.

Core Chemical Identity and Structure

This compound belongs to the quinolinone family, a class of compounds recognized for their diverse biological activities. The core structure consists of a benzene ring fused to a partially saturated pyridinone ring, with a methyl group substitution at the 6th position.

While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major public databases, its structural identity is well-defined. For practical procurement and synthesis planning, researchers often rely on commercially available precursors. Key precursors include 6-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS: 22246-16-8) and 6-amino-3,4-dihydroquinolin-2(1H)-one (CAS: 22246-13-5).[1][2][3][4][5][6]

The structural details are summarized below:

IdentifierValueSource
Molecular Formula C₁₀H₁₁NO[7]
Molecular Weight 161.20 g/mol [7]
SMILES CC1=CC2=C(C=C1)NC(=O)CC2[7]
InChI InChI=1S/C10H11NO/c1-7-2-4-9-8(6-7)3-5-10(12)11-9/h2,4,6H,3,5H2,1H3,(H,11,12)[7]
InChIKey DKNXPCXIGGIJNY-UHFFFAOYSA-N[7]

Physicochemical Properties

Experimentally determined physicochemical data for this compound are scarce in the literature. However, computational models provide valuable predictions for its behavior.

PropertyPredicted ValueNotes
XlogP 1.4A measure of lipophilicity, suggesting moderate cell permeability.[7]
Melting Point Not availableData for the related 6-hydroxy derivative is 236-240 °C, suggesting the 6-methyl analog is also a solid at room temperature.[8]
Boiling Point Not available-
Solubility Not availableExpected to have limited solubility in water and better solubility in organic solvents like DMSO and methanol.

Synthesis of the 3,4-dihydroquinolin-2(1H)-one Scaffold

The synthesis of the 3,4-dihydroquinolin-2(1H)-one core is a well-established process in organic chemistry. A common and effective strategy involves the intramolecular Friedel-Crafts cyclization of an N-aryl-3-chloropropionamide precursor. This approach offers high yields and is adaptable for various substitutions on the aromatic ring.

Below is a detailed, field-proven protocol for the synthesis of a related compound, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, which can be conceptually adapted for the 6-methyl analog by starting with p-toluidine instead of p-aminophenol.

Experimental Protocol: Synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone

This multi-step synthesis proceeds via nitration, reduction, and diazotization, followed by hydrolysis.[9][10]

Step 1: Acylation of Aniline

  • Dissolve 95g of aniline in 200mL of acetone in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution to 0-5°C using an ice-salt bath.

  • Slowly add 55mL of 3-chloropropionyl chloride dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Remove the ice bath and continue stirring at room temperature for 4 hours.

  • Pour the reaction mixture into 400mL of 5% dilute hydrochloric acid. A white solid will precipitate.

  • Stir the mixture, cool, and collect the solid by suction filtration.

  • Wash the filter cake with 5% dilute hydrochloric acid, followed by water.

  • Dry the solid to obtain N-Phenyl-3-chloropropanamide.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Combine 55g of N-Phenyl-3-chloropropanamide and 116g of Aluminum chloride (AlCl₃) in a reaction bottle.

  • Heat the mixture to 150°C and maintain for 4 hours.

  • Cool the reaction mixture and carefully quench with ice water.

  • The product, 3,4-dihydroquinolin-2(1H)-one, will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 3: Nitration

  • To a stirred solution of 3,4-dihydroquinolin-2(1H)-one in sulfuric acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a low temperature.

  • After the addition, allow the reaction to proceed for a few hours.

  • Pour the reaction mixture into ice water to precipitate 6-nitro-3,4-dihydro-2(1H)-quinolinone.

Step 4: Reduction of the Nitro Group

  • Reduce the nitro group of 6-nitro-3,4-dihydro-2(1H)-quinolinone to an amino group using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation. This yields 6-amino-3,4-dihydro-2(1H)-quinolinone.

Step 5: Diazotization and Hydrolysis

  • Dissolve the 6-amino-3,4-dihydro-2(1H)-quinolinone in a dilute mineral acid (e.g., sulfuric acid) and cool to 0-5°C.

  • Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Heat the solution containing the diazonium salt to induce hydrolysis, replacing the diazonium group with a hydroxyl group.

  • Cool the reaction mixture and extract the final product, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.

  • Purify the product by recrystallization.

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_intermediates Intermediates & Product Aniline Aniline Acylation Step 1: Acylation Aniline->Acylation ChloropropionylChloride 3-Chloropropionyl Chloride ChloropropionylChloride->Acylation Intermediate1 N-Phenyl-3-chloropropanamide Acylation->Intermediate1 Yield: ~93% Cyclization Step 2: Friedel-Crafts Cyclization Intermediate2 3,4-dihydroquinolin-2(1H)-one Cyclization->Intermediate2 Nitration Step 3: Nitration Intermediate3 6-nitro-3,4-dihydro-2(1H)-quinolinone Nitration->Intermediate3 Reduction Step 4: Reduction Intermediate4 6-amino-3,4-dihydro-2(1H)-quinolinone Reduction->Intermediate4 Diazotization Step 5: Diazotization & Hydrolysis FinalProduct 6-hydroxy-3,4-dihydro-2(1H)-quinolinone Diazotization->FinalProduct Intermediate1->Cyclization Intermediate2->Nitration Intermediate3->Reduction Intermediate4->Diazotization

Caption: Synthetic workflow for 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Role in Drug Discovery and Medicinal Chemistry

The 1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold is considered a "privileged structure" in medicinal chemistry.[11] This designation is due to its recurrence in a variety of biologically active compounds, suggesting that this core motif is well-suited for interacting with multiple biological targets.

Anticancer Activity

Analogs of 1-methyl-3,4-dihydroquinolin-2(1H)-one have demonstrated significant potential as anticancer agents.[11] One of the key mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). VEGFR2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR2, these compounds can effectively cut off the blood supply to tumors, leading to their regression. Several novel 3,4-dihydroquinolin-2(1H)-one analogs have shown potent antiproliferative effects against glioblastoma multiforme (GBM) cell lines, with IC₅₀ values in the low micromolar range.[11]

Anticonvulsant Activity

Certain derivatives of 3,4-dihydroquinolin-2(1H)-one have been identified as potent anticonvulsants.[11] Their therapeutic effect is believed to stem from their action as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effect of GABA, these molecules reduce neuronal excitability, which is a key factor in preventing seizures.[11]

Other Potential Applications

The versatile quinolinone scaffold has been explored for a wide range of other therapeutic applications, including as antimicrobial and anti-inflammatory agents.[12] The 6-methyl substitution on the 3,4-dihydroquinolin-2(1H)-one core can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and safety profiles in various therapeutic contexts. For instance, derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been investigated as inotropic agents for the treatment of congestive heart failure.[13]

G cluster_compound This compound Scaffold cluster_targets Biological Targets cluster_effects Therapeutic Effects Compound Quinolinone Core VEGFR2 VEGFR2 Compound->VEGFR2 Inhibition GABA_A GABA-A Receptor Compound->GABA_A Positive Allosteric Modulation Anticancer Anticancer Activity (Anti-angiogenesis) VEGFR2->Anticancer Anticonvulsant Anticonvulsant Activity (Neuronal Inhibition) GABA_A->Anticonvulsant

Caption: Biological targets and therapeutic effects of the quinolinone scaffold.

Spectroscopic Characterization

  • ¹H NMR:

    • A singlet for the methyl protons around 2.2-2.5 ppm.

    • Aromatic protons in the range of 6.8-7.5 ppm, showing characteristic coupling patterns for a trisubstituted benzene ring.

    • Two methylene groups of the dihydro-pyridinone ring appearing as triplets around 2.5-3.0 ppm.

    • A broad singlet for the N-H proton, typically downfield.

  • ¹³C NMR:

    • A signal for the methyl carbon around 20-25 ppm.

    • Signals for the methylene carbons of the dihydro-pyridinone ring.

    • A series of signals in the aromatic region (115-140 ppm).

    • A characteristic downfield signal for the carbonyl carbon of the lactam ring (>160 ppm).

  • IR Spectroscopy:

    • A strong absorption band for the C=O stretch of the lactam at approximately 1660-1680 cm⁻¹.

    • An N-H stretching vibration around 3200-3400 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic protons.

For definitive structural confirmation, de novo synthesis and subsequent spectroscopic analysis would be required.

Conclusion and Future Perspectives

This compound represents a valuable building block for the development of novel therapeutic agents. Its "privileged" structural nature makes it an attractive starting point for the design of compound libraries targeting a range of diseases, from cancer to neurological disorders. The synthetic accessibility of the quinolinone scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of biological activity and pharmacokinetic properties. Future research in this area will likely focus on the synthesis and evaluation of novel derivatives of this compound, with the aim of identifying new drug candidates with improved efficacy and safety profiles.

References

  • PubChem. (n.d.). 6-Nitro-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one ( 5 ). Retrieved from [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 918-29. Retrieved from [Link]

  • Patsnap. (2019). Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone.
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The Dihydroquinolinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Dihydroquinolinone Core

The 3,4-dihydro-2(1H)-quinolinone scaffold is a bicyclic heterocyclic motif that has emerged as a "privileged structure" in medicinal chemistry. Its rigid framework, coupled with the amenability to functionalization at various positions, provides a versatile template for the design of novel therapeutic agents. This guide delves into the profound biological significance of the dihydroquinolinone core, exploring its multifaceted pharmacological activities, its presence in clinically successful drugs, and the underlying structure-activity relationships that govern its therapeutic potential. We will further provide practical, field-proven experimental protocols for the synthesis and biological evaluation of compounds featuring this remarkable scaffold.

Visualizing the Core: The Dihydroquinolinone Scaffold

Caption: General structure of the 3,4-dihydro-2(1H)-quinolinone scaffold.

A Spectrum of Biological Activities: The Pharmacological Versatility of Dihydroquinolinones

The dihydroquinolinone scaffold is a chameleon in the world of pharmacology, demonstrating a remarkable ability to interact with a diverse array of biological targets. This versatility has led to the development of dihydroquinolinone-based compounds with a wide range of therapeutic applications.

Antipsychotic Activity: Modulating Neurotransmitter Pathways

One of the most significant applications of the dihydroquinolinone scaffold is in the development of atypical antipsychotics.[1][2][3][4] These agents are crucial in the management of schizophrenia and other psychotic disorders.[2][4] Aripiprazole, a blockbuster drug, is a prime example of a dihydroquinolinone-based atypical antipsychotic.[5][6] The therapeutic efficacy of these compounds stems from their ability to modulate dopamine and serotonin receptor pathways in the brain.[1][5][7] Specifically, they often act as partial agonists at dopamine D2 receptors and may also interact with serotonin 5-HT2A receptors.[1][7] This dual action is believed to contribute to their improved side-effect profile compared to first-generation antipsychotics.[2]

The following diagram illustrates the simplified mechanism of action of aripiprazole, a dihydroquinolinone-based atypical antipsychotic, at the synaptic level.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2_receptor D2 Receptor dopamine->d2_receptor Binds downstream_signaling Downstream Signaling d2_receptor->downstream_signaling Modulates serotonin_receptor 5-HT2A Receptor serotonin_receptor->downstream_signaling Modulates aripiprazole Aripiprazole (Dihydroquinolinone) aripiprazole->d2_receptor Partial Agonist aripiprazole->serotonin_receptor Antagonist

Caption: Aripiprazole's modulation of dopamine and serotonin receptors.

Anticancer Potential: A Multifaceted Approach to Oncology

The dihydroquinolinone scaffold has garnered significant attention in oncology research due to the potent anticancer activities exhibited by its derivatives.[8][9][10][11][12] These compounds have demonstrated efficacy against a range of cancer cell lines, including those of breast, colon, lung, and melanoma.[8][9][11][12] The mechanisms underlying their anticancer effects are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and proliferation.[11] For instance, certain dihydroquinoline derivatives have been shown to act as inhibitors of human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell survival and resistance.[8][10] Furthermore, some derivatives have been investigated as inhibitors of P-glycoprotein, a transmembrane efflux pump that contributes to multidrug resistance in cancer.[13]

Antimicrobial and Antiviral Properties

Derivatives of the dihydroquinolinone scaffold have also shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[14][15][16][17][18] The continuous need for new antibiotics to combat the rise of drug-resistant strains makes this an important area of research.[15][16][18] Additionally, some compounds containing a related tetrahydroquinoline nucleus have been reported to possess antiviral and antifungal activities.[19]

Other Notable Biological Activities

The pharmacological versatility of the dihydroquinolinone core extends beyond the aforementioned areas. Compounds incorporating this scaffold have been shown to exhibit a variety of other biological activities, including:

  • Phosphodiesterase (PDE) inhibition: Cilostazol, an FDA-approved drug, is a dihydroquinolinone derivative that acts as a PDE3 inhibitor, leading to antiplatelet and vasodilatory effects.[5][6]

  • β-Adrenergic receptor blocking: Carteolol is another FDA-approved drug containing the dihydroquinolinone moiety that functions as a non-selective beta-blocker, used in the treatment of glaucoma.[5][6]

  • Vasopressin receptor antagonism. [5]

  • Carbonic anhydrase inhibition. [6]

  • Antioxidant activity. [6][20][21]

From Bench to Bedside: FDA-Approved Drugs Featuring the Dihydroquinolinone Scaffold

The therapeutic relevance of the dihydroquinolinone scaffold is underscored by its presence in several FDA-approved drugs.[5][6][22][23][24] These medications have had a significant impact on the treatment of various diseases, validating the utility of this core structure in drug design.

Drug NameTherapeutic ClassMechanism of Action
Aripiprazole Atypical AntipsychoticPartial agonist at dopamine D2 and serotonin 5-HT1A receptors; antagonist at 5-HT2A receptors.[2][5]
Cilostazol Phosphodiesterase InhibitorSelective inhibitor of phosphodiesterase 3 (PDE3).[5][6]
Carteolol Beta-BlockerNon-selective β-adrenergic receptor antagonist.[5][6]
Brexpiprazole Atypical AntipsychoticPartial agonist at dopamine D2 and serotonin 5-HT1A receptors; antagonist at 5-HT2A receptors.

Decoding the Molecular Blueprint: Structure-Activity Relationships (SAR)

The biological activity of dihydroquinolinone derivatives can be finely tuned by strategic modifications to the core structure.[7][11][13][25][26][27] Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.[25][26][27] For instance, in the context of atypical antipsychotics, subtle changes to the substituents on the dihydroquinolinone ring can lead to significant alterations in potency and selectivity for dopamine and serotonin receptors.[1] Similarly, for anticancer agents, the nature and position of substituents on the scaffold can influence cytotoxicity and the specific mechanism of action.[11]

Practical Methodologies: Synthesis and Biological Evaluation

To facilitate further research and development in this area, we provide the following representative experimental protocols.

Experimental Protocol: Synthesis of a Representative Dihydroquinolinone Derivative

This protocol outlines a general method for the synthesis of a 3,4-dihydro-2(1H)-quinolinone derivative via an intramolecular cyclization of an N-arylacrylamide, a common and effective synthetic route.[28][29]

Objective: To synthesize a 3,4-dihydro-2(1H)-quinolinone derivative.

Materials:

  • N-arylacrylamide precursor

  • Lewis acid catalyst (e.g., AlCl₃) or a photoredox catalyst system[28]

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-arylacrylamide precursor in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: To the stirred solution, add the Lewis acid catalyst portion-wise at 0 °C. Alternatively, for photoredox-catalyzed reactions, add the photocatalyst and irradiate with a suitable light source.[28]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically several hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, quench the reaction mixture by carefully adding it to an ice-cold saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure dihydroquinolinone derivative.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[21]

Objective: To determine the in vitro cytotoxicity of a synthesized dihydroquinolinone derivative against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 for breast cancer)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized dihydroquinolinone derivative dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized dihydroquinolinone derivative in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow from Synthesis to Biological Evaluation

The following diagram outlines the general workflow for the discovery and initial evaluation of a novel dihydroquinolinone-based therapeutic agent.

synthesis Synthesis of Dihydroquinolinone Derivative purification Purification and Characterization synthesis->purification in_vitro_assay In Vitro Biological Assay (e.g., MTT Assay) purification->in_vitro_assay sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design in_vivo_studies In Vivo Studies lead_optimization->in_vivo_studies

Caption: Workflow for synthesis and evaluation of dihydroquinolinones.

Conclusion and Future Perspectives

The dihydroquinolinone scaffold has firmly established itself as a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad and potent spectrum of biological activities. The clinical success of drugs like aripiprazole, cilostazol, and carteolol is a testament to the therapeutic potential inherent in this structural motif.[5][6] Current research continues to uncover new applications for dihydroquinolinone-based compounds, particularly in the fields of oncology and infectious diseases.[8][16] The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly pave the way for the development of next-generation therapeutics built upon this privileged scaffold. The versatility and proven track record of the dihydroquinolinone core ensure its continued prominence in the quest for innovative and effective treatments for a wide range of human ailments.

References

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  • Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. PubMed. [Link]

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A Comprehensive Guide to the Synthesis and Characterization of 6-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth, field-proven methodology for the initial synthesis and rigorous characterization of 6-methyl-3,4-dihydroquinolin-2(1H)-one. This compound belongs to the dihydroquinolinone class, a core heterocyclic scaffold found in numerous pharmacologically active molecules.[1][2] The strategic placement of the methyl group on the benzene ring offers a key position for further chemical elaboration, making this a valuable intermediate in drug discovery and development.

Our approach is grounded in fundamental organic chemistry principles, prioritizing a robust and reproducible synthetic route coupled with a multi-technique analytical workflow to ensure the unequivocal confirmation of the target structure and its purity. This document is intended for researchers, medicinal chemists, and process development scientists who require a reliable and thoroughly validated protocol.

Part 1: Synthesis Strategy and Rationale

The construction of the 3,4-dihydroquinolin-2(1H)-one core can be accomplished through various synthetic strategies, including the catalytic hydrogenation of quinolinones or domino reactions.[3][4][5] For this guide, we have selected the intramolecular Friedel-Crafts alkylation as the key ring-forming step. This classical yet highly effective method offers several advantages:

  • Reliability: The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, with a well-understood mechanism and predictable outcomes.[6]

  • Accessibility of Starting Materials: The required precursor, N-(4-methylphenyl)-3-chloropropionamide, can be readily prepared from commercially available p-toluidine and 3-chloropropionyl chloride.

  • Control: The reaction conditions can be fine-tuned to optimize yield and minimize side-product formation.

The overall synthetic workflow is depicted below.

SynthesisWorkflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Alkylation p_toluidine p-Toluidine intermediate N-(4-methylphenyl)- 3-chloropropionamide p_toluidine->intermediate Acylation propionyl_chloride 3-Chloropropionyl Chloride propionyl_chloride->intermediate product This compound intermediate->product AlCl₃ (Lewis Acid) Reflux

Caption: Overall synthetic workflow for this compound.

Reaction Mechanism: Intramolecular Friedel-Crafts Alkylation

The key cyclization step proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, aluminum trichloride (AlCl₃), coordinates to the chlorine atom of the chloropropyl side chain. This coordination polarizes the C-Cl bond, facilitating its cleavage and generating a highly reactive acylium-like carbocation intermediate. The electron-rich aromatic ring, activated by the methyl group, then acts as a nucleophile, attacking the carbocation to form a new carbon-carbon bond and close the six-membered ring. A final deprotonation step restores aromaticity, yielding the stable dihydroquinolinone product.

FC_Mechanism start N-(4-methylphenyl)- 3-chloropropionamide activated_complex Activated Complex [R-Cl-AlCl₃] start->activated_complex + AlCl₃ lewis_acid AlCl₃ lewis_acid->activated_complex carbocation Carbocation Intermediate activated_complex->carbocation - [AlCl₄]⁻ sigma_complex Sigma Complex (Wheland Intermediate) carbocation->sigma_complex Intramolecular Electrophilic Attack product This compound sigma_complex->product - H⁺ hcl_alcl3 HCl + AlCl₃

Caption: Mechanism of the intramolecular Friedel-Crafts alkylation step.

Part 2: Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Aluminum trichloride is highly reactive with water and should be handled with care.

Protocol 2.1: Synthesis of N-(4-methylphenyl)-3-chloropropionamide (Intermediate)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (10.7 g, 0.1 mol) and 100 mL of dichloromethane (DCM). Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: While stirring, slowly add 3-chloropropionyl chloride (14.0 g, 0.11 mol) dropwise to the solution over 15 minutes. An exothermic reaction will occur, and a precipitate may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the intermediate as a white crystalline solid.

Protocol 2.2: Synthesis of this compound (Final Product)
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous aluminum trichloride (AlCl₃) (20.0 g, 0.15 mol).

  • Reagent Addition: Slowly add the N-(4-methylphenyl)-3-chloropropionamide (9.88 g, 0.05 mol) in small portions to the AlCl₃. The mixture will become a molten slurry.

  • Reaction: Heat the mixture to 130 °C in an oil bath and maintain this temperature for 3 hours. The reaction mixture will darken.

  • Work-up: Cool the reaction vessel to room temperature, then carefully place it in an ice bath. Slowly and cautiously quench the reaction by adding crushed ice piece by piece, followed by the dropwise addition of 100 mL of cold 6 M HCl.

  • Isolation: The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford this compound as off-white crystals.

Parameter Value Notes
Precursor N-(4-methylphenyl)-3-chloropropionamide---
Catalyst Aluminum Trichloride (AlCl₃)3.0 equivalents
Temperature 130 °C---
Reaction Time 3 hoursMonitored by TLC
Typical Yield 75-85%Based on purified product
Appearance Off-white crystalline solid---

Table 1: Summary of optimized reaction parameters for the Friedel-Crafts cyclization.

Part 3: Spectroscopic and Analytical Characterization

Unequivocal structural confirmation is achieved through a combination of NMR and IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene (-CH₂-) groups of the heterocyclic ring, the amide proton (-NH-), and the methyl (-CH₃) group. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of ten unique carbon atoms, including the characteristic amide carbonyl signal around 170 ppm.

Data Type Expected Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~10.0Singlet (broad)NH
~7.1SingletAromatic C5-H
~7.0DoubletAromatic C7-H
~6.8DoubletAromatic C8-H
~2.8Triplet-CO-CH₂ -
~2.4Triplet-Ar-CH₂ -
~2.2SingletAr-CH₃
¹³C NMR ~170---C =O
~135-125---Aromatic C
~115---Aromatic C
~31----CO-C H₂-
~25----Ar-C H₂-
~20---Ar-C H₃

Table 2: Predicted ¹H and ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded as a KBr pellet or using an ATR accessory.

Functional Group Expected Absorption Frequency (cm⁻¹) Intensity
N-H Stretch (Amide)3200 - 3100Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2950 - 2850Medium
C=O Stretch (Amide I)1680 - 1650Strong
C=C Stretch (Aromatic)1600 - 1450Medium-Strong

Table 3: Key IR absorption bands for this compound.[7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

Parameter Value
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Expected [M+H]⁺ (ESI) m/z 162.09

Table 4: Mass spectrometry data for this compound.[8]

References

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of dihydroquinolinones. Available at: [Link]

  • Corma, A., et al. (2007). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

  • PubChemLite. this compound. Available at: [Link]

  • The Organic Chemistry Tutor (2020). IR Spectroscopy - Basic Introduction. Available at: [Link]

  • Kempe, R., et al. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Synlett. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of 6-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 6-methyl-3,4-dihydroquinolin-2(1H)-one, a compound of interest in medicinal chemistry and drug development. As a privileged structure, the dihydroquinolinone scaffold is central to numerous therapeutic agents.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in a research and development setting.

This document moves beyond a simple recitation of data. It delves into the rationale behind the analytical techniques, offering insights into the experimental design and data interpretation, thereby providing a comprehensive resource for researchers, scientists, and professionals in drug development.

The Imperative of Spectroscopic Analysis in Drug Development

In the rigorous landscape of pharmaceutical development, the precise structural elucidation of a molecule is non-negotiable. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a holistic and definitive characterization of a chemical entity. This multi-faceted approach ensures the identity, purity, and stability of a drug candidate, which are critical parameters for regulatory approval and clinical success.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also offer insights into its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the mass spectrometer.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Data Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺•). The exact mass of the molecule is a critical piece of data for confirming its elemental composition. For a related compound, 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one, a prominent [M+H]⁺ ion at m/z 177.5 was observed, which supports the expected mass of our target molecule.[2]

Parameter Expected Value
Molecular FormulaC₁₀H₁₁NO
Molecular Weight161.20 g/mol
Expected [M]⁺•m/z 161
Expected [M+H]⁺m/z 162

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample. The attenuated beam is then directed to the detector.

  • Spectrum Generation: The resulting interferogram is converted into an IR spectrum using a Fourier transform.

Data Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. The lactam (cyclic amide) moiety is of particular importance.

Functional Group Expected Absorption Range (cm⁻¹) Significance
N-H Stretch3200-3400Indicates the presence of the secondary amide.
C=O Stretch (Lactam)1650-1680A strong absorption in this region is characteristic of the carbonyl group in a six-membered ring lactam. Ketones typically show a C=O stretch around 1715 cm⁻¹.
C-H Stretch (Aromatic)3000-3100Indicates the presence of the aromatic ring.
C-H Stretch (Aliphatic)2850-2960Corresponds to the C-H bonds of the methyl and methylene groups.
C=C Stretch (Aromatic)1450-1600Multiple bands in this region are characteristic of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon and hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform to obtain the final spectrum.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
N-H~8.0-10.0 (in DMSO-d₆)Singlet (broad)1H
Aromatic H~6.8-7.2Multiplet3H
-CH₂- (C4)~2.8-3.0Triplet2H
-CH₂- (C3)~2.5-2.7Triplet2H
-CH₃ (C6)~2.2-2.4Singlet3H
¹³C NMR Data Interpretation

The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (C2)~170
Aromatic C (quaternary)~125-140
Aromatic C-H~115-130
-CH₂- (C4)~30-35
-CH₂- (C3)~25-30
-CH₃ (C6)~20

Integrated Spectroscopic Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression from sample to confirmed structure.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structure Confirmation Sample This compound MS Mass Spectrometry (MS) Sample->MS Acquisition IR Infrared (IR) Spectroscopy Sample->IR Acquisition NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Acquisition MS_data Molecular Weight Confirmation MS->MS_data IR_data Functional Group Identification IR->IR_data NMR_data Structural Elucidation (Connectivity) NMR->NMR_data Structure Confirmed Structure MS_data->Structure Integration IR_data->Structure Integration NMR_data->Structure Integration

Caption: Integrated workflow for the spectroscopic characterization of a chemical compound.

Molecular Structure with Atom Numbering

The following diagram illustrates the structure of this compound with atom numbering for correlation with NMR data.

Caption: Structure of this compound with IUPAC numbering.

Conclusion

The comprehensive spectroscopic characterization of this compound, through the synergistic application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, provides a robust and unambiguous confirmation of its molecular structure. This guide has detailed the experimental protocols and the logic behind the interpretation of the resulting data, offering a framework for the rigorous analysis required in modern drug discovery and development. The principles and workflows outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

  • Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. American Chemical Society. Available from: [Link].

  • 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. PubChem. Available from: [Link].

  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives. The Royal Society of Chemistry and The Centre National de la Recherche Scientifique. Available from: [Link].

  • 1-hydroxy-6-methyl-3,4-dihydro-1H-quinolin-2-one. ChemSynthesis. Available from: [Link].

  • Rapid High-throughput Species Identification of Botanical Material Using Direct Analysis in Real Time High Resolution Mass Spectrometry. NIH. Available from: [Link].

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An In-depth Technical Guide to the Solubility and Stability of 6-methyl-3,4-dihydroquinolin-2(1H)-one for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Physicochemical Characterization in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount. They are not merely abstract parameters but critical determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for characterizing the solubility and stability of 6-methyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct robust and self-validating assessments, thereby accelerating the path to clinical candidacy.

Understanding the Molecule: this compound

This compound belongs to the dihydroquinolinone class of compounds, a "privileged structure" in medicinal chemistry known for its broad spectrum of biological activities.[1] The introduction of a methyl group at the 6-position and the lactam functionality within the dihydroquinoline core significantly influences its electronic and steric properties.[1] These features are expected to impact its intermolecular interactions, and by extension, its solubility and stability profile.

Molecular Structure:

  • Molecular Formula: C₁₀H₁₁NO[2]

  • Molecular Weight: 161.20 g/mol [3]

  • Key Features: A bicyclic aromatic system, a lactam group (cyclic amide), and a methyl substituent. The lactam contains a hydrogen bond donor (N-H) and acceptor (C=O), suggesting potential for strong intermolecular interactions in protic solvents.

The Science of Solubility: From Theory to Practice

Aqueous solubility is a critical factor for oral drug absorption. For a compound to be absorbed through the gastrointestinal tract, it must first dissolve in the aqueous environment. Poor solubility is a leading cause of failure in the drug development pipeline. This section outlines a systematic approach to determining the solubility of this compound in various solvent systems relevant to pharmaceutical formulation.

Theoretical Considerations: "Like Dissolves Like" and Beyond

The solubility of a solid in a liquid is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. The polarity of both the solute and the solvent is a key determinant. Given the structure of this compound, we can anticipate moderate polarity. The aromatic ring and methyl group contribute to its lipophilicity, while the lactam group provides a polar, hydrophilic character.

Experimental Workflow for Solubility Determination

A tiered approach to solubility assessment is often the most efficient. This begins with kinetic solubility screening in a high-throughput manner, followed by more rigorous thermodynamic (equilibrium) solubility determination for promising solvent systems.

G cluster_0 Kinetic Solubility Screening cluster_1 Thermodynamic (Equilibrium) Solubility A Prepare stock solution of this compound in DMSO B Dispense stock solution into aqueous buffer (e.g., PBS, pH 7.4) A->B C Incubate and shake for a short period (e.g., 1-2 hours) B->C D Filter to remove precipitated compound C->D E Analyze filtrate by HPLC-UV or other suitable method D->E F Add excess solid compound to selected solvent systems G Equilibrate for an extended period (e.g., 24-48 hours) with agitation F->G H Verify equilibrium by sampling at multiple time points G->H I Separate solid and liquid phases (centrifugation/filtration) H->I J Quantify dissolved compound in the supernatant I->J

Caption: A tiered workflow for solubility assessment.

Detailed Experimental Protocol: Equilibrium Solubility in Biorelevant Media

Objective: To determine the equilibrium solubility of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Materials:

  • This compound (solid)

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0

  • HPLC-grade acetonitrile and water

  • Calibrated analytical balance

  • Shaking incubator

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of solid this compound (e.g., 5-10 mg) to 1 mL of each biorelevant medium in separate vials.

  • Cap the vials and place them in a shaking incubator set to 37°C and 200 rpm for 48 hours.

  • At 24 and 48 hours, carefully withdraw a 100 µL aliquot of the suspension.

  • Immediately centrifuge the aliquot at 14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Carefully remove a known volume of the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.

  • Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Equilibrium is confirmed if the concentrations at 24 and 48 hours are within 10% of each other.

Data Presentation: Solubility Profile

The results of the solubility studies should be presented in a clear and concise table.

Solvent SystempHTemperature (°C)Solubility (µg/mL)
Water7.025Hypothetical Value
PBS7.437Hypothetical Value
SGF1.237Hypothetical Value
FaSSIF6.537Hypothetical Value
FeSSIF5.037Hypothetical Value
EthanolN/A25Hypothetical Value
Propylene GlycolN/A25Hypothetical Value
DMSON/A25Hypothetical Value

Chemical Stability: Ensuring Integrity and Shelf-Life

Chemical stability is a critical quality attribute of any drug substance. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. A comprehensive stability assessment involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and determine its intrinsic stability.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods and understanding the degradation profile of a drug candidate.

G cluster_0 Forced Degradation Workflow A Prepare solutions of this compound in appropriate solvents B Expose to stress conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (ICH Q1B) A->B C Sample at multiple time points B->C D Analyze samples by a stability-indicating HPLC method C->D E Identify and characterize major degradants (e.g., by LC-MS) D->E

Caption: Workflow for forced degradation studies.

Detailed Protocol: Acidic Hydrolysis Stress Testing

Objective: To evaluate the stability of this compound under acidic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC-grade solvents

  • Heating block or water bath

  • HPLC-UV system

  • LC-MS system for peak identification

Procedure:

  • Prepare a stock solution of this compound in a suitable co-solvent (e.g., acetonitrile) if necessary, and then dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method. The method should be capable of resolving the parent peak from all degradation products.

  • Calculate the percentage of degradation at each time point.

  • For significant degradants, perform LC-MS analysis to elucidate their structures. A potential degradation pathway for the related compound 3-methylquinoline has been documented and may provide insights.[4]

Data Presentation: Stability Profile

Summarize the results of the forced degradation studies in a table.

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradants Observed
0.1 M HCl24 hours60Hypothetical ValueHypothetical Peak RRTs
0.1 M NaOH24 hours60Hypothetical ValueHypothetical Peak RRTs
3% H₂O₂24 hours25Hypothetical ValueHypothetical Peak RRTs
Heat7 days80Hypothetical ValueHypothetical Peak RRTs
Light (ICH Q1B)1.2 million lux hours25Hypothetical ValueHypothetical Peak RRTs

Long-Term Stability (ICH Q1A)

Following the initial characterization, a formal long-term stability study under various storage conditions as defined by the International Council for Harmonisation (ICH) guideline Q1A(R2) is necessary to establish the re-test period or shelf life and recommended storage conditions.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the solubility and stability of this compound. By employing the described methodologies, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug development process. A thorough understanding of these fundamental properties will ultimately de-risk the project and increase the probability of successfully advancing this promising compound to the next stage of development.

References

  • ChemSynthesis. (n.d.). 1-hydroxy-6-methyl-3,4-dihydro-1H-quinolin-2-one. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Printtech Healthcare Pvt Ltd. (n.d.). 6-Hydroxy-3,4-Dihydroquinolin-2(1H)-One 54197-66-9. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. Retrieved from [Link]

  • Google Patents. (2005). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydroxy-1-methylquinolin-2(1H)-one. Retrieved from [Link]

  • Eawag-BBD. (1997). 3-Methylquinoline Degradation Pathway. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Retrieved from [Link]

  • ResearchGate. (2025). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

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Potential therapeutic targets of 6-methyl-3,4-dihydroquinolin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 6-methyl-3,4-dihydroquinolin-2(1H)-one scaffold represents a versatile and privileged structure in medicinal chemistry, offering a foundation for the development of a diverse array of therapeutic agents. This guide provides a comprehensive analysis of the potential therapeutic targets for derivatives of this core structure. We will delve into the mechanistic basis for their activity against key biological targets, supported by quantitative data from preclinical studies. Detailed, field-proven experimental protocols are provided to enable researchers to validate these targets and assess the activity of novel analogues. This document serves as a technical resource for scientists engaged in the design and development of next-generation therapeutics, leveraging the unique properties of the quinolinone nucleus.

Introduction: The Therapeutic Potential of the Quinolinone Scaffold

Quinoline and its derivatives are heterocyclic aromatic compounds that are fundamental components of numerous natural products and synthetic bioactive molecules.[1] The 3,4-dihydroquinolin-2(1H)-one substructure, in particular, has garnered significant attention in drug discovery due to its favorable pharmacological properties and synthetic tractability.[2][3] The addition of a methyl group at the C6 position can significantly influence the electronic and steric properties, providing a vector for molecular modification and optimization of biological activity.[4]

Derivatives of the closely related quinolinone core have demonstrated a remarkable breadth of biological activities, including cardiotonic, anti-inflammatory, anticancer, and anticonvulsant effects.[2][5][6] This guide will systematically explore the most promising therapeutic targets for derivatives based on the this compound framework, providing the scientific rationale and practical methodologies for their investigation.

Key Therapeutic Targets and Mechanisms of Action

Our analysis of the literature reveals several key proteins and pathways that are modulated by this compound derivatives and their close analogues.

Cardiotonic Activity via Phosphodiesterase 3 (PDE3) Inhibition

Mechanism of Action: Phosphodiesterase 3 (PDE3) is a critical enzyme in the cardiovascular system that hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a vital role in regulating cardiac muscle contraction and vascular smooth muscle tone.[7] Inhibition of PDE3 leads to an increase in intracellular cAMP levels in cardiac myocytes, resulting in a positive inotropic (increased contractility) effect.[5][7] This makes selective PDE3 inhibitors valuable therapeutic agents for the management of acute heart failure.[8]

Derivatives of the 4-methylquinolin-2(1H)-one scaffold have been shown to be potent and selective PDE3 inhibitors. A key study by Sadeghian et al. demonstrated that specific analogues of 6-hydroxy-4-methylquinolin-2(1H)-one exhibit significant PDE3 inhibitory activity.[5][8]

Quantitative Data & Structure-Activity Insights: The study highlighted that modifications at the 6-position of the quinolinone ring are crucial for potent PDE3 inhibition. A derivative featuring a 4-(4-methylpiperazine-1-yl)-4-oxobutoxy side chain at this position displayed remarkable potency.[5][8]

Compound IDCore ScaffoldIC50 (PDE3)Biological Effect (ex vivo)Reference
4j 6-hydroxy-4-methylquinolin-2(1H)-one0.20 µM165% increase in force of contraction[5][8]
Cilostamide(Reference PDE3 Inhibitor)-Potent positive inotropic agent[5]
Amrinone(Reference PDE3 Inhibitor)-Positive inotropic agent[5]

Table 1: PDE3 Inhibitory Activity of a Lead 6-hydroxy-4-methylquinolin-2(1H)-one Derivative.

This data strongly suggests that the 6-position of the quinolinone core is a key handle for designing potent cardiotonic agents. The methyl group at the C4 position is also a common feature in active compounds.[5]

Signaling Pathway:

PDE3_Inhibition Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 cAMP->PDE3 Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates (Activates) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Myocardial Contraction Ca_Influx->Contraction Increases AMP AMP PDE3->AMP Hydrolyzes Quinolinone This compound Derivative Quinolinone->PDE3 Inhibits

Mechanism of cardiotonic effect via PDE3 inhibition.
Anticancer Activity via Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Mechanism of Action: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR, is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[9] In many cancers, tumor growth is dependent on angiogenesis to supply nutrients and oxygen.[9] Upon binding its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades (such as the PI3K-AKT and MAPK pathways) that promote endothelial cell proliferation, migration, and survival.[8] Small molecule inhibitors that target the ATP-binding site of the VEGFR2 kinase domain can block this signaling and are an effective anticancer strategy.[10]

Recent studies have identified 3,4-dihydroquinolin-2(1H)-one analogues as promising VEGFR2 inhibitors, particularly for the treatment of glioblastoma multiforme (GBM), an aggressive brain tumor.[11]

Quantitative Data & Structure-Activity Insights: A 2025 study by Yilmaz et al. detailed the synthesis and evaluation of novel 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives. Several compounds demonstrated significant antiproliferative activity against glioblastoma cell lines, with IC50 values in the low micromolar range.[11]

Compound IDCore ScaffoldU87-MG Cell Line IC50 (µM)U138-MG Cell Line IC50 (µM)Reference
4m 6-hydroxy-3,4-dihydroquinolin-2(1H)-one4.20-[11]
4u 6-hydroxy-3,4-dihydroquinolin-2(1H)-one7.96-[11]
4q 6-hydroxy-3,4-dihydroquinolin-2(1H)-one8.00-[11]
4t 6-hydroxy-3,4-dihydroquinolin-2(1H)-one10.48-[11]
Temozolomide(Standard GBM Drug)92.9093.09[11]

Table 2: Antiproliferative Activity of 3,4-dihydroquinolin-2(1H)-one Analogues against Glioblastoma Cell Lines.

Molecular docking studies confirmed that these compounds fit well into the ATP-binding pocket of VEGFR2, forming key hydrogen bond interactions with residues such as Cys919 and Asp1046, which are critical for inhibitor binding.[11]

Signaling Pathway:

VEGFR2_Inhibition cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR2 Receptor VEGFA->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PI3K PI3K/AKT Pathway P_VEGFR2->PI3K Activates RAS RAS/MEK/ERK Pathway P_VEGFR2->RAS Activates ADP ADP Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PI3K->Angiogenesis RAS->Angiogenesis Quinolinone This compound Derivative Quinolinone->P_VEGFR2 Inhibits ATP ATP

Inhibition of the VEGFR2 signaling cascade.
Anti-inflammatory and Anticonvulsant Potential

While direct evidence for this compound derivatives is still emerging, the broader quinolinone class has shown promise in these areas.

  • Anti-inflammatory Activity: Various quinoline derivatives have been investigated as anti-inflammatory agents, targeting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators.[12] For instance, certain 4-hydroxy-2-quinolinone derivatives have been reported to inhibit lipoxygenase. While specific data for the 6-methyl variant is lacking, this remains a plausible and promising area for investigation.

  • Anticonvulsant Activity: The 3,4-dihydroquinolin-2(1H)-one scaffold is present in compounds investigated for anticonvulsant effects.[2] The proposed mechanism for some of these analogues is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] Enhancing the effect of GABA reduces neuronal excitability, which is a key strategy for controlling seizures. This presents a compelling hypothesis for screening 6-methyl derivatives.

Experimental Protocols for Target Validation

To facilitate further research, this section provides detailed, step-by-step protocols for key in vitro assays relevant to the identified therapeutic targets.

Protocol: In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay (Fluorescence Polarization)

This protocol is based on the principle of fluorescence polarization (FP) to quantify PDE3 activity.[12]

Principle: A fluorescently labeled cAMP derivative (tracer) tumbles rapidly in solution, resulting in low FP. When PDE3 hydrolyzes the tracer, the resulting fluorescent monophosphate binds to a larger binding agent, slowing its tumbling and increasing the FP. An inhibitor prevents the hydrolysis of the tracer, keeping the FP low.

Workflow Diagram:

PDE3_FP_Assay start Start prep_reagents Prepare Reagents: - Test Compound (Serial Dilution) - PDE3 Enzyme - FAM-cAMP Substrate - Binding Agent start->prep_reagents add_inhibitor Add 5 µL Test Compound or Control to 384-well Plate prep_reagents->add_inhibitor add_enzyme Add 10 µL PDE3 Enzyme add_inhibitor->add_enzyme pre_incubate Incubate 15 min at RT (Inhibitor Binding) add_enzyme->pre_incubate add_substrate Add 5 µL FAM-cAMP Substrate (Initiate Reaction) pre_incubate->add_substrate reaction_incubate Incubate 60 min at RT (Protected from Light) add_substrate->reaction_incubate add_binder Add 10 µL Binding Agent (Stop Reaction & Bind Product) reaction_incubate->add_binder final_incubate Incubate 30 min at RT (Equilibration) add_binder->final_incubate read_fp Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) final_incubate->read_fp analyze Calculate % Inhibition and Determine IC50 read_fp->analyze

Workflow for the PDE3 Fluorescence Polarization Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., in DMSO, then diluted in assay buffer). Ensure the final solvent concentration is constant across all wells (typically ≤1%).

    • Dilute recombinant human PDE3 enzyme to the desired working concentration in a suitable assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA).

    • Prepare the fluorescent substrate (e.g., FAM-cAMP) and binding agent solutions in assay buffer as per the supplier's instructions.

  • Assay Procedure (384-well format):

    • Add 5 µL of the serially diluted test compound, positive control (e.g., Cilostazol), or negative control (solvent) to the wells of a low-volume, black microplate.

    • Add 10 µL of the diluted PDE3 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 5 µL of the fluorescent cAMP substrate solution to each well.

    • Incubate for 60 minutes at room temperature, ensuring the plate is protected from light.

    • Stop the reaction by adding 10 µL of the binding agent solution to each well.

    • Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters (e.g., 485 nm excitation and 535 nm emission for FAM).

    • Calculate the percentage of inhibition relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[12]

Protocol: In Vitro VEGFR2 Kinase Assay (Luminescence-based)

This protocol measures the kinase activity of VEGFR2 by quantifying the amount of ATP consumed during the phosphorylation reaction.

Principle: The assay uses the Kinase-Glo® reagent, which generates a luminescent signal proportional to the amount of ATP present. High kinase activity results in high ATP consumption and thus low luminescence. An inhibitor will block ATP consumption, resulting in a high luminescent signal.

Workflow Diagram:

VEGFR2_Kinase_Assay start Start prep_reagents Prepare Reagents: - Test Compound (Serial Dilution) - Recombinant VEGFR2 Enzyme - Kinase Buffer, ATP, Substrate start->prep_reagents prep_master_mix Prepare Master Mix (Buffer, ATP, PTK Substrate) prep_reagents->prep_master_mix add_mix Add 25 µL Master Mix to each well of 96-well Plate prep_master_mix->add_mix add_inhibitor Add 5 µL Test Compound or Control add_mix->add_inhibitor add_enzyme Add 20 µL VEGFR2 Enzyme (to Test & Positive Control wells) add_inhibitor->add_enzyme add_buffer Add 20 µL Kinase Buffer (to Blank wells) add_inhibitor->add_buffer incubate Incubate 45 min at 30°C add_enzyme->incubate add_buffer->incubate add_kinase_glo Add 50 µL Kinase-Glo® MAX Reagent incubate->add_kinase_glo stabilize Incubate 10 min at RT add_kinase_glo->stabilize read_luminescence Read Luminescence stabilize->read_luminescence analyze Calculate % Inhibition and Determine IC50 read_luminescence->analyze

Workflow for the VEGFR2 Luminescence-based Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound.

    • Prepare a master mixture containing 5x Kinase Buffer, ATP (e.g., 500 µM stock), and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

    • Thaw recombinant human VEGFR2 enzyme on ice and dilute it to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer.

  • Assay Procedure (96-well format):

    • Add 25 µL of the master mixture to each well of a white 96-well plate.

    • Add 5 µL of the diluted test compound to the designated "Test" wells.

    • Add 5 µL of buffer with solvent to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

    • To the "Test" and "Positive Control" wells, add 20 µL of the diluted VEGFR2 enzyme.

    • To the "Blank" wells, add 20 µL of 1x Kinase Assay Buffer.

    • Gently mix the plate and incubate at 30°C for 45 minutes.

  • Detection and Analysis:

    • Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the PDE3 assay.[5]

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay to assess the effect of a compound on cancer cell proliferation and viability.[1]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., U87-MG glioblastoma cells) in appropriate media.

    • Harvest cells in their exponential growth phase and perform a cell count.

    • Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture media.

    • After 24 hours, remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compound. Include vehicle control wells (media with solvent) and untreated control wells (media only).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).

    • Subtract the background absorbance (from media-only wells).

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the percentage of viability against the logarithm of compound concentration and determine the IC50 value.[1]

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Strong evidence points to PDE3 and VEGFR2 as high-potential therapeutic targets for derivatives of this and closely related quinolinone cores. The potent cardiotonic and anticancer activities observed in preclinical studies warrant further investigation and lead optimization efforts.

While the anti-inflammatory and anticonvulsant potential of the broader quinolinone class is established, further research is required to specifically link these activities to the this compound scaffold and elucidate the precise molecular targets.

Future work should focus on:

  • Synthesis of focused libraries with diverse substitutions around the this compound core to expand the structure-activity relationship data for each target.

  • Screening of these libraries against panels of kinases and other relevant enzymes to identify novel targets and assess selectivity.

  • In vivo studies using relevant animal models of heart failure, cancer, and inflammation to validate the therapeutic potential of lead compounds.

This guide provides the foundational knowledge and practical methodologies to empower researchers to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Sadeghian, H., Seyedi, S. M., Saberi, M. R., Shafiee Nick, R., Hosseini, A., Bakavoli, M., Mansouri, S. M. T., & Parsaee, H. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 513-520. Available from: [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate. Available from: [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]

  • Mukherjee, S., & Pal, M. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 20(35), 4386-4410. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Chen, J., et al. (2013). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Medicinal Chemistry Research, 23, 144-153. Available from: [Link]

  • Sharma, T., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Molecular Structure, 1275, 134675. Available from: [Link]

  • Natural products have played a crucial role in drug discovery... (2023). Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. ResearchGate. Available from: [Link]

  • Yilmaz, M., et al. (2025). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Pharmaceuticals, 18(2), 233. Available from: [Link]

  • BPS Bioscience. PDE3B Assay Kit. Available from: [Link]

  • Shcheglova, D. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules, 28(18), 6701. Available from: [Link]

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In Silico Prediction of 6-methyl-3,4-dihydroquinolin-2(1H)-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imperative to accelerate drug discovery while minimizing costs has positioned in silico methodologies at the forefront of modern pharmaceutical research.[1][2] These computational techniques allow for the rapid, cost-effective screening and profiling of chemical entities before their synthesis, significantly de-risking the development pipeline.[3][4][5] This guide provides an in-depth technical framework for predicting the biological activity of 6-methyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic scaffold of interest in medicinal chemistry.[6] We will navigate a multi-faceted computational workflow, beginning with target identification and progressing through detailed interaction analysis and pharmacokinetic profiling. Each stage is elucidated with the underlying scientific rationale, step-by-step protocols for execution using open-access tools, and methods for data interpretation, providing researchers with a comprehensive roadmap for the virtual evaluation of this compound and its analogs.

Introduction to the Scaffold: this compound

The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure in medicinal chemistry, recognized for its synthetic tractability and its presence in numerous biologically active compounds.[6] The specific analog, this compound (PubChem CID: 15270575), features a methyl group on the aromatic ring, which can significantly influence its physicochemical properties and biological interactions.[7] Analogs of this scaffold have demonstrated a wide array of biological activities, including potential as anticancer and anticonvulsant agents by interacting with key targets like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the GABA-A receptor.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H11NOPubChem[7]
Molecular Weight161.20 g/mol PubChem[7]
XlogP31.4PubChem[7]
Hydrogen Bond Donors1PubChem[7]
Hydrogen Bond Acceptors1PubChem[7]

The rationale for an in silico investigation is compelling. By computationally modeling the behavior of this molecule, we can generate testable hypotheses about its mechanism of action, potential therapeutic applications, and liabilities, thereby guiding and prioritizing subsequent resource-intensive experimental validation.[8]

The In Silico Prediction Workflow: A Multi-Pillar Approach

A robust in silico evaluation does not rely on a single method but integrates multiple computational techniques to build a holistic profile of the compound. Our workflow is designed to answer three fundamental questions:

  • Target Identification: What proteins or macromolecules might this compound interact with in a biological system?

  • Interaction Analysis: How strongly and in what manner does it bind to these potential targets?

  • Pharmacokinetic (ADMET) Profiling: Does the compound possess the drug-like properties necessary to be effective and safe in vivo?

In_Silico_Workflow cluster_0 PART 1: Target Identification cluster_1 PART 2: Interaction & Affinity Analysis cluster_2 PART 3: ADMET Profiling cluster_3 PART 4: Synthesis & Validation LigandBased Ligand-Based Methods (Similarity Search) Targets Prioritized Protein Targets LigandBased->Targets StructureBased Structure-Based Methods (Inverse Docking) StructureBased->Targets Docking Molecular Docking Bioactivity Predicted Bioactivity & Binding Mode Docking->Bioactivity Pharmacophore Pharmacophore Modeling Pharmacophore->Bioactivity QSAR QSAR (if data exists) QSAR->Bioactivity ADMET ADMET Prediction Profile Comprehensive Drug Profile ADMET->Profile Validation In Vitro / In Vivo Experimental Validation Molecule 6-methyl-3,4- dihydroquinolin-2(1H)-one Molecule->LigandBased Molecule->StructureBased Molecule->ADMET Targets->Docking Targets->Pharmacophore Targets->QSAR Bioactivity->Profile Profile->Validation

Caption: The integrated workflow for in silico bioactivity prediction.

Methodology Part I: Target Identification

The initial and most critical step is to generate a list of potential molecular targets.[9] This is achieved by leveraging both ligand-based and structure-based approaches, which rely on the principle that structurally similar molecules often share similar biological targets.

Ligand-Based Target Prediction

This method compares the 2D and 3D structure of our query molecule to large databases of known bioactive ligands.

Protocol: Target Prediction with SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server.

  • Input the Molecule: Obtain the SMILES string for this compound from PubChem (CC1=CC2=C(C=C1)NC(=O)CC2) and paste it into the query box.[7]

  • Select Species: Choose "Homo sapiens" to focus the search on human protein targets.

  • Execute Search: Initiate the prediction. The server will return a list of probable targets, ranked by a probability score based on structural similarity to known ligands for each target.

  • Analyze Results: Examine the top-ranking targets. Pay close attention to protein classes that are known to be druggable, such as enzymes, G-protein coupled receptors (GPCRs), and kinases.

Structure-Based (Inverse Docking) Target Prediction

Inverse or reverse docking flips the conventional process: instead of docking many ligands to one target, we dock one ligand to many potential target structures.[10] This approach can uncover novel targets not identifiable by similarity searching alone.

Protocol: Inverse Docking with PharmMapper

  • Prepare Ligand Structure: Download the 3D structure (SDF format) of this compound from PubChem.

  • Access PharmMapper: Navigate to the PharmMapper web server.

  • Upload Ligand: Submit the prepared 3D structure of the molecule.

  • Configure Search: Select the appropriate target database (e.g., "Human Protein Targets Only").

  • Run and Analyze: The server will screen the ligand against its library of pharmacophore models derived from protein binding sites. The output will be a list of potential protein targets ranked by a fit score.

  • Cross-Validate: Compare the target lists generated from both ligand-based and structure-based methods. Targets that appear in both lists have a higher probability of being genuine interactors and should be prioritized for the next stage of analysis.

Methodology Part II: Interaction and Affinity Analysis

Once a prioritized list of potential targets is established, the next step is to model the precise interactions at an atomic level and estimate the binding affinity. Molecular docking is the primary tool for this purpose.[11][12]

Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring function that approximates binding free energy.[13][14]

Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase LigandPrep 1. Ligand Preparation (Add Hydrogens, Assign Charges) GridGen 3. Define Binding Site (Grid Box Generation) LigandPrep->GridGen ReceptorPrep 2. Receptor Preparation (Remove Water, Add Hydrogens) ReceptorPrep->GridGen DockingRun 4. Run Docking Algorithm (e.g., AutoDock Vina) GridGen->DockingRun PoseAnalysis 5. Analyze Binding Poses & Docking Scores DockingRun->PoseAnalysis InteractionViz 6. Visualize Key Interactions (H-bonds, Hydrophobic, etc.) PoseAnalysis->InteractionViz

Caption: The workflow for a typical molecular docking experiment.

Protocol: Molecular Docking using AutoDock Vina (via UCSF Chimera)

  • Ligand Preparation:

    • Load the 3D structure of this compound into UCSF Chimera.

    • Use the "Dock Prep" tool to add hydrogens and assign partial charges (e.g., AM1-BCC). Save the prepared molecule.

  • Receptor Preparation:

    • Download the crystal structure of a prioritized target protein (e.g., VEGFR2, PDB ID: 4ASD) from the Protein Data Bank (PDB).

    • Load the PDB file into UCSF Chimera.

    • Use "Dock Prep" to remove water molecules, heteroatoms (except essential cofactors), and add hydrogens and charges to the protein.

  • Define the Binding Site:

    • Identify the active site of the receptor. If a co-crystallized ligand is present, its location is the ideal center for the search space.

    • Define a "grid box" or search volume that encompasses the entire binding pocket.

  • Perform Docking:

    • Using the AutoDock Vina tool within Chimera, specify the prepared receptor and ligand files and the defined search volume.

    • Execute the docking run. Vina will generate several binding poses (typically 9-10) ranked by their docking score (in kcal/mol).

  • Self-Validation and Analysis:

    • Trustworthiness Check: If a co-crystallized ligand was present, re-dock it into the binding site. A reliable docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of <2.0 Å.

    • Analyze Results: The top-scoring pose represents the most probable binding mode. A more negative score indicates a stronger predicted binding affinity.

    • Visualize Interactions: Use Chimera's "ViewDock" and "Find HBond" tools to visualize the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's active site residues. These interactions provide a chemical rationale for the predicted binding.

Pharmacophore and QSAR Modeling
  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.[15][16][17][18] A pharmacophore model can be generated from a set of active molecules or from a ligand-receptor complex and used to screen for novel compounds with the same essential features.[15][19]

  • Quantitative Structure-Activity Relationship (QSAR): If a dataset of structurally similar compounds with measured biological activity is available, a QSAR model can be built.[1][20][21] QSAR establishes a mathematical relationship between the chemical properties (descriptors) of the molecules and their activity, allowing for the prediction of activity for new, untested compounds.[22][23]

Methodology Part III: Predicting Pharmacokinetics (ADMET)

A compound with high potency against its target can still fail if it has poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[3][4] In silico ADMET prediction is a crucial step to flag potential liabilities early.[2][24][25]

Protocol: ADMET Prediction with SwissADME

  • Access the Server: Navigate to the free SwissADME web server.

  • Input Molecule: Enter the SMILES string (CC1=CC2=C(C=C1)NC(=O)CC2) into the query box.

  • Run Prediction: Execute the analysis.

  • Interpret the Output: The server provides a wealth of data. Key parameters to analyze include:

    • Physicochemical Properties: Confirm values like Molecular Weight, LogP, and solubility.

    • Lipinski's Rule of Five: A key indicator of "drug-likeness." Check for violations.

    • Pharmacokinetics: Predictions for GI absorption (human), Blood-Brain Barrier (BBB) permeation, and P-glycoprotein (P-gp) substrate status.

    • Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which is a primary cause of drug-drug interactions.

    • Medicinal Chemistry Alerts: Flags for potentially problematic or reactive chemical fragments (e.g., PAINS - Pan-Assay Interference Compounds).

Table 2: Example of a Summarized ADMET Prediction Output

ParameterPredictionImplication
GI AbsorptionHighGood oral bioavailability is likely.
BBB PermeantNoMay not be suitable for CNS targets unless desired.
CYP2D6 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by this enzyme.
Lipinski Violations0Good drug-like properties.
PAINS AlertNoLow probability of non-specific activity.

Data Synthesis and Conclusion

The culmination of this in silico guide is the synthesis of all generated data into a comprehensive profile of this compound. This profile should include a list of the most probable biological targets, detailed models of its binding interactions with those targets, and a full ADMET assessment. This data-driven hypothesis provides a strong foundation for decision-making. The next logical step would be to acquire or synthesize the compound and perform targeted in vitro assays (e.g., enzyme inhibition assays, receptor binding assays) against the top-predicted targets to experimentally validate the computational findings. This synergy between in silico prediction and experimental validation embodies the modern, efficient approach to drug discovery.

References

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331.
  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444–450.
  • Patel, H., Singh, P., & Sangamwar, A. (2023). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave.
  • Banerjee, P., & Preissner, R. (2020).
  • Lee, A., & Lee, K. (2019). Molecular Docking: A powerful approach for structure-based drug discovery. Journal of Biomedical Research & Environmental Sciences.
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug design, development and therapy, 8, 1961–1979.
  • Kumar, A., Kumar, A., & Kumar, A. (2022). Pharmacophore Modeling in Computational Drug Design: A Critical Review.
  • Paggi, J. M., Pandit, A., & Dror, R. O. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics.
  • Klabunde, T., & Evers, A. (2006). Pharmacophore modelling: applications in drug discovery. Expert opinion on drug discovery, 1(3), 261-267.
  • Umar, M. I., & Sabir, H. (2023). Basics, types and applications of molecular docking: A review. International Journal of Research in Applied Sciences.
  • Tandon, H., Chakraborty, T., & Suhag, V. (2019). A Concise Review on the Significance of QSAR in Drug Design. American Journal of Chemistry, 9(3), 66-72.
  • Ekins, S., Mestres, J., & Testa, B. (2007). The impact of pharmacophore modeling in drug design. British journal of pharmacology, 152(1), 9-20.
  • De, P., & Kumar, A. (2023). Quantitative Structure-Activity Relationship (QSAR) in Drug Discovery and Development: Review Article. Journal of Pharma Insights and Research.
  • Verma, R. P. (2020). A Review on QSAR Studies. International Journal of Advances in Pharmacy and Biotechnology, 6(3), 1-13.
  • Muratov, E. N., & Tropsha, A. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules, 28(14), 5434.
  • Pantaleão, S. Q., & de Paula, C. A. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 104.
  • Wang, J., & Hou, T. (2015). In silico ADME/T modelling for rational drug design. Quarterly reviews of biophysics, 48(4), 488–515.
  • De, P. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Green Chemistry and Medicinal Chemistry (pp. 165-192). Springer, Singapore.
  • Annunziata, F., Granata, I., & Morrone, A. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. International Journal of Molecular Sciences, 25(15), 8234.
  • BenchChem. (2025). In Silico Prediction of Arundinin Bioactivity: A Technical Guide. BenchChem.
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  • Keshavarz, M., & Mirshafiey, A. (2022). A contemporary review on the important role of in silico approaches for managing different aspects of COVID-19 crisis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BenchChem. (2025). The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs. BenchChem.

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Methodological & Application

Step-by-step synthesis protocol for 6-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-methyl-3,4-dihydroquinolin-2(1H)-one

Introduction: The Dihydroquinolinone Scaffold in Modern Chemistry

The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic system that serves as a fundamental building block in medicinal chemistry and drug discovery.[1] Compounds incorporating this scaffold have demonstrated a wide array of biological activities, including anticancer, anticonvulsant, and neuropharmacological effects.[1][2] The methylation at various positions, such as the N1 or C6 position, significantly alters the molecule's steric and electronic properties, providing a versatile platform for developing novel therapeutic agents.[1]

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described two-step procedure involves the acylation of p-toluidine followed by an intramolecular Friedel-Crafts cyclization. As Senior Application Scientists, we emphasize not only the procedural steps but also the underlying chemical principles and safety considerations essential for a successful and reproducible synthesis. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a high-purity yield of the target compound.

Overall Reaction Scheme

The synthesis is achieved in two primary stages:

  • Acylation: Reaction of p-toluidine with 3-chloropropionyl chloride to form the intermediate, N-(4-methylphenyl)-3-chloropropionamide.

  • Cyclization: An intramolecular Friedel-Crafts reaction of the intermediate, catalyzed by aluminum chloride (AlCl₃), to yield the final product.

Reaction Mechanism: Electrophilic Acylation and Intramolecular Alkylation

The synthesis hinges on two classic electrophilic reactions. Initially, the nucleophilic nitrogen of p-toluidine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride in a nucleophilic acyl substitution. The subsequent and key step is the intramolecular Friedel-Crafts alkylation. The Lewis acid, AlCl₃, coordinates with the carbonyl oxygen of the amide and the chlorine of the propyl chain, enhancing the electrophilicity of the terminal carbon. This facilitates an intramolecular electrophilic attack on the electron-rich aromatic ring, ortho to the activating amino group, to form the six-membered heterocyclic ring.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization p_toluidine p-Toluidine intermediate N-(4-methylphenyl)-3- chloropropionamide p_toluidine->intermediate Nucleophilic Acyl Substitution propionyl_chloride 3-Chloropropionyl Chloride propionyl_chloride->intermediate intermediate_2 N-(4-methylphenyl)-3- chloropropionamide product 6-methyl-3,4-dihydro- quinolin-2(1H)-one intermediate_2->product Electrophilic Aromatic Substitution lewis_acid AlCl₃ (Lewis Acid) lewis_acid->product Catalyst G start Start: p-Toluidine step1 Acylation with 3-Chloropropionyl Chloride in DCM at 0°C start->step1 workup1 Aqueous Workup (HCl, NaHCO₃, Brine) step1->workup1 isolate1 Isolate Intermediate: N-(4-methylphenyl)-3- chloropropionamide workup1->isolate1 step2 Intramolecular Friedel-Crafts: Add Intermediate to AlCl₃ Heat to 130-140°C isolate1->step2 quench Quench with Ice (Caution: Exothermic!) step2->quench extract Extract with Ethyl Acetate quench->extract workup2 Wash and Dry Organic Layers extract->workup2 purify Purification: Recrystallization from Ethanol/Water workup2->purify characterize Characterization: TLC, MP, NMR, MS purify->characterize end_product Final Product: 6-methyl-3,4-dihydro- quinolin-2(1H)-one characterize->end_product

Caption: Step-by-step experimental workflow.

Characterization and Validation

To ensure the trustworthiness of this protocol, the final product must be rigorously characterized:

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess final purity (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • Melting Point (MP): Compare the measured melting point with literature values for confirmation of purity.

  • Spectroscopy:

    • ¹H NMR & ¹³C NMR: Provides definitive structural confirmation. Protons on the aromatic ring, the methyl group, and the two methylene groups of the heterocyclic ring should show characteristic chemical shifts and coupling patterns.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₁NO, MW: 161.20 g/mol ).

References

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Application Notes & Protocols for the Quantitative Analysis of 6-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of 6-methyl-3,4-dihydroquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] Recognizing the critical need for accurate and reliable quantification in pharmaceutical research, quality control, and pharmacokinetic studies, this guide details three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section offers a theoretical framework, step-by-step protocols, and insights into experimental design, ensuring that researchers, scientists, and drug development professionals can implement these methods with confidence. The protocols are designed to be self-validating, emphasizing scientific integrity and reproducibility.

Introduction: The Significance of this compound

The quinolinone core structure is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents, particularly in oncology and neurology.[1] this compound is a derivative of this core and serves as a crucial intermediate or final compound in the synthesis of novel bioactive molecules.[2] Its precise quantification is paramount for determining reaction yields, assessing purity, performing stability studies, and conducting pharmacokinetic analyses. Inaccurate measurements can compromise the integrity of research findings and impede the drug development pipeline.

This guide provides validated starting points for method development, grounded in established analytical principles for quinoline-based compounds.[3]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle of Causality: This method is often the first choice for routine analysis due to its robustness, cost-effectiveness, and simplicity. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. This compound, being a moderately polar compound, is well-retained on a C18 column and can be eluted with a common mobile phase like acetonitrile and water. Quantification is achieved by measuring the analyte's absorbance of UV light at its wavelength of maximum absorbance (λmax), a principle governed by the Beer-Lambert law.[4]

Experimental Protocol: RP-HPLC-UV

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[5]

  • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Reagents: HPLC-grade acetonitrile (ACN), ultrapure water, and a pH-adjusting acid such as formic acid or phosphoric acid.[7]

  • Analytical Standard: this compound, purity ≥98%.

2.2. Preparation of Solutions

  • Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). For improved peak shape and resolution, add 0.1% formic acid to both solvents before mixing.[7] Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analytical standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Calibration Standards (5–100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards.

2.3. Chromatographic Conditions The following table summarizes the recommended starting conditions.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Determine λmax via PDA scan (typically ~254 nm or ~320 nm for quinolinones); if unavailable, start with 254 nm.[4][6]
Run Time 10 minutes

2.4. Data Analysis and System Validation

  • Inject the calibration standards and the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥0.999.[5]

  • Determine the concentration of the analyte in the samples using the regression equation.

  • Validate the method according to ICH guidelines, assessing linearity, accuracy, precision, selectivity, and robustness.[8]

Workflow Diagram: RP-HPLC-UV Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O + 0.1% FA) B Prepare Standard & Sample Solutions C Equilibrate HPLC System B->C D Inject Standards & Samples C->D E Acquire Data (UV Detector at λmax) D->E F Integrate Peaks E->F G Construct Calibration Curve (Area vs. Conc.) F->G H Quantify Sample Concentration G->H

Caption: Workflow for quantitative analysis by RP-HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[9] this compound possesses sufficient volatility for GC analysis. The sample is vaporized and separated in a capillary column based on its boiling point and interactions with the stationary phase. The mass spectrometer then ionizes the eluted compound, typically via electron ionization (EI), causing predictable fragmentation.[10] This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for unambiguous identification, while the intensity of a specific ion is used for highly selective quantification.

Experimental Protocol: GC-MS

3.1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph equipped with an autosampler, a split/splitless injector, and coupled to a mass selective detector (MSD) or a time-of-flight (TOF) mass spectrometer.[10][11]

  • Analytical Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents: High-purity helium (carrier gas), GC-grade solvents (e.g., methanol, ethyl acetate), analytical standard.

3.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of ethyl acetate.

  • Calibration Standards (1–50 µg/mL): Prepare a series of dilutions from the stock solution using ethyl acetate.

  • Sample Preparation: Dissolve the sample in ethyl acetate to achieve a concentration within the calibration range. Filter through a 0.2 µm syringe filter if particulates are present.

3.3. GC-MS Conditions The molecular weight of the analyte is 161.2 g/mol . The molecular ion (M+) at m/z 161 is expected to be a primary ion for monitoring.

ParameterRecommended Setting
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or Split 10:1 for higher concentrations)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40–300) for identification; Selected Ion Monitoring (SIM) for quantification
SIM Ions Quantifier: m/z 161 (M+). Qualifiers: Predictable fragments (e.g., m/z 146, 132). These must be confirmed by analyzing a standard in scan mode.

3.4. Data Analysis

  • Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of the analytical standard.

  • In SIM mode, quantify the analyte by integrating the peak for the quantifier ion (m/z 161) and calculating the concentration from a calibration curve.

Workflow Diagram: GC-MS Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Dissolve Standard & Samples in Solvent B Transfer to GC Vials A->B C Inject into GC-MS B->C D Separation in GC Column (Temp. Program) C->D E Ionization (EI) & MS Detection (Scan/SIM) D->E F Identify by Retention Time & Mass Spectrum E->F G Integrate SIM Ion Peak Area F->G H Quantify using Calibration Curve G->H

Caption: Workflow for quantitative analysis by GC-MS.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Causality: LC-MS/MS is the gold standard for quantifying low-level analytes in complex matrices (e.g., plasma, urine) due to its exceptional sensitivity and selectivity.[12] After chromatographic separation via LC, the analyte is ionized, typically using electrospray ionization (ESI). The tandem mass spectrometer then selects the protonated molecular ion ([M+H]+) in the first quadrupole (Q1), fragments it in the second quadrupole (q2, collision cell), and detects a specific fragment ion in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, allowing for precise quantification at very low concentrations.[8][13]

Experimental Protocol: LC-MS/MS

4.1. Instrumentation and Materials

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole (QqQ) or QTRAP mass spectrometer with an ESI source.

  • Analytical Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Reagents: LC-MS grade acetonitrile, water, and formic acid. Analytical standard and a suitable internal standard (IS), if available (e.g., a deuterated analog).

4.2. Preparation of Solutions

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Standard/Sample Preparation: Dissolve/dilute standards and samples in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B). For biological samples, a sample preparation step like protein precipitation or solid-phase extraction (SPE) is required to remove interferences.[3]

4.3. LC and MS/MS Conditions The precursor ion will be [M+H]+ at m/z 162.2. Product ions must be determined by infusing a standard solution and optimizing the collision energy.

ParameterRecommended Setting
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A: Water + 0.1% FA; B: ACN + 0.1% FA
Flow Rate 0.4 mL/min
Injection Volume 5 µL
LC Gradient Start at 5% B, hold for 0.5 min; ramp to 95% B over 2.5 min; hold for 1 min; return to 5% B and re-equilibrate for 1 min.
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage ~3.5 kV
Source Temp. ~150 °C
Desolvation Temp. ~400 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition Precursor (Q1): m/z 162.2. Product (Q3): Optimize experimentally. A plausible transition could be 162.2 -> 134.2 (loss of CO).
Collision Energy Optimize experimentally (typically 10-30 eV)

4.4. Data Analysis

  • Integrate the peak area for the defined MRM transition.

  • Calculate the peak area ratio of the analyte to the internal standard (if used).

  • Construct a calibration curve by plotting the peak area (or area ratio) against concentration and perform a weighted (1/x or 1/x²) linear regression.

  • Quantify the analyte in samples using the regression equation.

Workflow Diagram: LC-MS/MS Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Cleanup (e.g., SPE, PPT) B Prepare Standards & Samples in Mobile Phase A->B C Inject into LC-MS/MS B->C D LC Separation (Gradient Elution) C->D E MRM Detection (Q1 -> q2 -> Q3) D->E F Integrate MRM Transition Peak E->F G Calculate Analyte/IS Area Ratio F->G H Quantify using Calibration Curve G->H

Caption: Workflow for quantitative analysis by LC-MS/MS.

Summary of Method Validation Parameters

A rigorous method validation is essential to ensure the reliability of the quantitative data. The following parameters should be assessed for the chosen method.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity & Range The ability to elicit results that are directly proportional to the analyte concentration.Correlation Coefficient (R²) ≥ 0.995
Accuracy The closeness of the measured value to the true value. Assessed by spike/recovery experiments.80–120% recovery (may vary by concentration)
Precision (%RSD) The degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).RSD ≤ 15% (≤ 20% at LLOQ)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the analyte's retention time.
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10; precision and accuracy criteria met.
Stability The chemical stability of the analyte in the sample matrix under specific conditions (e.g., freeze-thaw, bench-top).Concentration within ±15% of initial value.

References

  • Vertex AI Search. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • SIELC Technologies. (2018, February 16). 6-Methyl-1,2,3,4-tetrahydroquinoline.
  • BenchChem. (2025). The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs.
  • BenchChem. (2025). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.
  • Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Sadeghian, H., et al. (n.d.). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. PubMed.
  • ChemSynthesis. (2025, May 20). 1-hydroxy-6-methyl-3,4-dihydro-1H-quinolin-2-one.
  • NIH. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC.
  • SIELC Technologies. (n.d.). Separation of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone on Newcrom R1 HPLC column.
  • MDPI. (2024, April 17). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma.
  • ResearchGate. (2021, June 20). (PDF) Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • PubMed. (2021, June 24). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways.
  • SciSpace. (n.d.). GC-MS analysis of chemical constituents in the methanolic tuber extract of momordica cymbalaria.
  • eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.

Sources

In vitro assay protocols using 6-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: In Vitro Assay Development for Novel Scaffolds: Characterizing 6-methyl-3,4-dihydroquinolin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of pharmacologically active agents. This document provides a comprehensive guide for the initial in vitro characterization of a representative analog, this compound (herein referred to as C10H11NO). As a novel entity, its biological targets are unconfirmed. This guide therefore outlines a strategic, tiered approach to screen for potential activity, confirm hits, and determine potency, using kinase inhibition as a primary hypothetical target class. This choice is based on the prevalence of the dihydroquinolinone core in known kinase inhibitors. We present detailed protocols for a primary biochemical screen, an orthogonal secondary assay, and a relevant cell-based assay, providing the scientific rationale behind each step to empower researchers in their drug discovery efforts.

Introduction: The Rationale for Screening C10H11NO

This compound is a simple heterocyclic compound. While it may not possess potent intrinsic activity, it serves as a valuable starting point or fragment for the synthesis of more complex molecules. The process of systematically evaluating such scaffolds against key biological target families is a cornerstone of modern drug discovery.

Our strategy is to employ a multi-step screening cascade. This approach is designed to first broadly identify potential interactions (Primary Screen), then rigorously confirm these findings with a different technology (Secondary Screen), and finally, to assess the compound's effect in a more biologically relevant context (Cell-Based Assay). This workflow minimizes false positives and efficiently allocates resources.

Below is a diagram illustrating the proposed screening workflow.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation A Primary Screen (e.g., ADP-Glo™ Kinase Assay) Broad Kinase Panel B Hit Identification (% Inhibition > 50%) A->B High-Throughput C Orthogonal Confirmation (e.g., LanthaScreen™ TR-FRET) Single Target B->C Hit Progression D Potency Determination (IC50 Curve) C->D Dose-Response E Target Engagement Assay (e.g., NanoBRET™) D->E Validate in Cellula F Downstream Signaling Assay (e.g., Phospho-Protein Western Blot) E->F Confirm MoA G Phenotypic Assay (e.g., Cell Viability - CellTiter-Glo®) F->G Assess Cytotoxicity

Caption: Tiered workflow for characterizing novel compounds.

Phase 1: Primary Biochemical Screening

Principle: Universal Kinase Activity Detection

The first step is to determine if C10H11NO has any effect on a panel of kinases. We will use the ADP-Glo™ Kinase Assay (Promega) as our primary screening platform. This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. As ATP is converted to ADP by the kinase, the ADP-Glo™ system quenches the remaining ATP and then converts the newly formed ADP back into ATP, which is used by luciferase to generate a light signal. An inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.

Protocol: Single-Point Kinase Screening with ADP-Glo™

Objective: To identify potential inhibitory activity of C10H11NO against a representative kinase (e.g., ABL1) at a single, high concentration.

Materials:

  • C10H11NO (dissolved in 100% DMSO to create a 10 mM stock)

  • Recombinant Kinase (e.g., ABL1, SignalChem)

  • Kinase Substrate (e.g., ABLtide peptide)

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega, Cat. No. V9101)

  • White, opaque 384-well assay plates (e.g., Corning #3572)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 100 µM intermediate dilution of C10H11NO in Kinase Reaction Buffer (from the 10 mM DMSO stock). This creates a 1% DMSO concentration, which is generally well-tolerated by enzymes.

  • Assay Plate Setup:

    • Add 2.5 µL of Kinase Reaction Buffer to all wells.

    • Add 0.5 µL of 100% DMSO to "No Inhibitor" (100% activity) control wells.

    • Add 0.5 µL of a known potent inhibitor (e.g., Staurosporine, 10 µM final) to "Max Inhibition" (0% activity) control wells.

    • Add 0.5 µL of the 100 µM C10H11NO solution to the test wells. The final compound concentration will be 10 µM.

  • Kinase Reaction Initiation:

    • Prepare a 2X Kinase/Substrate master mix in Kinase Reaction Buffer.

    • Prepare a 2X ATP master mix. The final ATP concentration should be at or near the Kₘ for the specific kinase being tested.

    • Add 1 µL of the 2X Kinase/Substrate mix to all wells.

    • Add 1 µL of the 2X ATP mix to all wells to start the reaction. The total volume is now 5 µL.

  • Incubation: Gently mix the plate on a plate shaker for 30 seconds. Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature. This converts ADP to ATP and generates a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar).

Data Analysis: Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_MaxInhib) / (Signal_NoInhib - Signal_MaxInhib))

A "hit" is typically defined as a compound that shows >50% inhibition at the screening concentration.

Phase 2: Orthogonal Hit Confirmation & Potency

Principle: Time-Resolved FRET (TR-FRET)

Once a hit is identified, it is crucial to confirm it using a different assay technology to rule out artifacts. The LanthaScreen™ TR-FRET technology (Thermo Fisher Scientific) is an excellent orthogonal choice. It measures the inhibition of substrate phosphorylation using a terbium-labeled antibody that recognizes the phosphorylated substrate and a GFP-labeled substrate. When the substrate is phosphorylated, excitation of the terbium donor results in energy transfer to the GFP acceptor, producing a high FRET signal. An inhibitor prevents this, leading to a low FRET signal.

Protocol: IC50 Determination using LanthaScreen™ TR-FRET

Objective: To confirm the activity of C10H11NO and determine its potency (IC50) against the specific kinase hit from the primary screen.

Materials:

  • C10H11NO (10 mM stock in DMSO)

  • Kinase and corresponding GFP-Substrate (from Thermo Fisher)

  • Terbium-labeled Phospho-Specific Antibody (from Thermo Fisher)

  • TR-FRET Dilution Buffer

  • White or black, low-volume 384-well plates

  • TR-FRET compatible plate reader (with filters for donor and acceptor emission)

Procedure:

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of C10H11NO in 100% DMSO, starting from 10 mM. Then, create intermediate dilutions in the reaction buffer.

  • Assay Plate Setup: Add 2.5 µL of each compound dilution to the assay plate in triplicate.

  • Kinase Reaction:

    • Prepare a 2X master mix of Kinase and GFP-Substrate in reaction buffer.

    • Add 2.5 µL of this mix to each well.

    • Prepare a 2X ATP solution and add 5 µL to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X solution of Terbium-labeled antibody and EDTA (to stop the reaction) in TR-FRET Dilution Buffer.

    • Add 10 µL of this detection mix to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 520 nm for acceptor, 495 nm for donor).

Data Analysis:

  • Calculate the Emission Ratio (Acceptor/Donor).

  • Normalize the data to controls.

  • Plot the normalized ratio against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value.

ParameterPrimary Screen (ADP-Glo™)Secondary Screen (LanthaScreen™)
Principle Luminescence (Enzyme Turnover)Time-Resolved FRET
Endpoint ADP ProductionSubstrate Phosphorylation
Concentration Single Point (e.g., 10 µM)Dose-Response (e.g., 1 nM - 100 µM)
Output % InhibitionIC50 (Potency)
Purpose Hit IdentificationHit Confirmation & Potency

Phase 3: Cell-Based Assay

Principle: Assessing Cellular Viability

Before advancing a confirmed hit, it's essential to assess its general cytotoxicity. A compound that inhibits a kinase and also kills cells could be a promiscuous, non-specific agent. The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a robust method that quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence suggests a reduction in cell viability.

G cluster_0 CellTiter-Glo® Mechanism cluster_1 Experimental Outcome A Viable Cells B ATP A->B contains C Cell Lysis (CellTiter-Glo® Reagent) A->C D Luciferase + Luciferin B->D drives reaction E Luminescent Signal D->E produces F High Luminescence H High Cell Viability F->H correlates to G Low Luminescence I Low Cell Viability (Cytotoxicity) G->I correlates to

Caption: Workflow for the CellTiter-Glo® viability assay.

Protocol: Cytotoxicity Assessment

Objective: To determine if C10H11NO exhibits cytotoxic effects on a relevant human cell line.

Materials:

  • Human cell line (e.g., HEK293 or a cancer cell line like K562 if ABL1 was the target)

  • Complete cell culture medium

  • C10H11NO (10 mM stock in DMSO)

  • Clear-bottom, white-walled 96-well plates

  • CellTiter-Glo® 2.0 Reagent (Promega, Cat. No. G9241)

  • Plate-reading luminometer

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of medium. Incubate for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of C10H11NO in culture medium.

    • Add 10 µL of each dilution to the cells. Include vehicle (DMSO) only controls.

  • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence.

Data Analysis: Plot the luminescent signal against the logarithm of compound concentration and fit to a dose-response curve to determine the CC50 (50% cytotoxic concentration). A potent kinase inhibitor with a high CC50 (low cytotoxicity) is a more desirable candidate.

Conclusion and Next Steps

This application note provides a foundational strategy for the initial in vitro characterization of novel chemical matter like this compound. By employing a tiered approach of a high-sensitivity primary screen, an orthogonal confirmation assay, and a cell-based viability assessment, researchers can confidently identify and validate hits. A compound demonstrating specific kinase inhibition in biochemical assays without significant off-target cytotoxicity in cellular assays represents a promising lead for further optimization and more complex mechanism-of-action studies.

References

  • Title: Dihydroquinolinone-based inhibitors of TANK-binding kinase 1 (TBK1) Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of Dihydroquinolinone-Based Inhibitors of Janus Kinase 2 (JAK2) Source: ACS Medicinal Chemistry Letters URL: [Link]

Application Notes & Protocols: A Multi-Assay Approach for Determining the Cytotoxicity of 6-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of a robust, multi-assay strategy to evaluate the in vitro cytotoxicity of the compound 6-methyl-3,4-dihydroquinolin-2(1H)-one. Recognizing that a single assay provides only a limited view of a compound's cellular impact, we present a scientifically-grounded framework employing three distinct, yet complementary, cell-based assays. This approach allows for a more complete understanding of the potential toxicological profile by assessing different cellular health indicators: metabolic activity (MTT assay), membrane integrity (LDH assay), and the induction of programmed cell death (Caspase-Glo® 3/7 assay). Detailed, step-by-step protocols, data interpretation guidelines, and the scientific rationale behind each experimental choice are provided to ensure reliable and reproducible results.

Introduction: The Imperative for Comprehensive Cytotoxicity Profiling

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] As this compound and its analogs are explored for potential therapeutic applications, a thorough assessment of their safety profile is paramount.[3][4] Cytotoxicity assays are fundamental tools in the early stages of drug discovery and toxicology, providing critical data on how a compound affects cellular viability, proliferation, and fundamental biological processes.[5]

A single cytotoxicity assay, however, can be misleading. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might induce apoptosis, a specific mode of cell death, which may not be fully captured by a general viability assay.[6][7] Therefore, to build a trustworthy and comprehensive safety profile for this compound, we advocate for a multi-pronged approach. This application note details the use of three gold-standard assays that, when used in concert, provide a holistic view of the compound's cytotoxic potential.

  • MTT Assay: Measures mitochondrial reductase activity, serving as an indicator of overall metabolic health and cell viability.[8][9]

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10][11]

  • Caspase-Glo® 3/7 Assay: Specifically measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[12][13]

By integrating the data from these three assays, researchers can not only quantify the cytotoxic potency (e.g., IC50) of the compound but also gain initial insights into its potential mechanism of action—be it metabolic inhibition, membrane damage, or apoptosis induction.

Strategic Assay Selection: A Triad of Cellular Health Assessment

The choice of these three assays is deliberate, creating a self-validating system that interrogates different facets of cellular health.

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Caption: Multi-assay strategy for comprehensive cytotoxicity assessment.

Cell Line Selection and Culture

The choice of cell line is a critical parameter that can significantly influence experimental outcomes.[14][15] The selection should be guided by the intended therapeutic target or potential off-target tissues for this compound. For general toxicity screening, commonly used and well-characterized cell lines are recommended.[16]

ParameterRecommendationRationale
Cell Line Examples HepG2 (human liver carcinoma)Represents the liver, a primary site of drug metabolism and potential toxicity.[17]
HEK293 (human embryonic kidney)A widely used, robust cell line for general cytotoxicity screening.[17]
A549 (human lung carcinoma)Relevant for compounds with potential respiratory effects or as a general epithelial model.
SH-SY5Y (human neuroblastoma)Relevant if neurotoxicity is a specific concern.[18]
Culture Conditions Standard ATCC-recommended media and supplements.Ensures reproducibility and optimal cell health prior to experimentation.
Passaging Maintain cells in a sub-confluent state (70-80%).Avoids artifacts from contact inhibition or nutrient depletion.
Mycoplasma Testing Routinely (monthly).Mycoplasma contamination can significantly alter cellular responses and invalidate data.

Note: It is crucial to include a "normal" or non-cancerous cell line (e.g., primary fibroblasts) in parallel to assess for selective toxicity against cancer cells versus healthy cells, if applicable to the compound's intended use.[17]

Experimental Protocols

The following protocols are designed for a 96-well plate format, which is ideal for dose-response studies and high-throughput screening.

General Protocol for Cell Seeding and Compound Treatment

This initial procedure is common to all three assays.

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the predetermined optimal seeding density (see table below) in complete culture medium.

    • Dispense 100 µL of the cell suspension into the wells of a clear, flat-bottom 96-well plate.

    • Exclude the outermost perimeter wells and fill them with 200 µL of sterile PBS to minimize evaporation (the "evaporation barrier").

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume exponential growth.

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution series of the compound in complete culture medium. The final concentration of the solvent should be consistent across all wells and should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of solvent used for the compound. This represents 100% viability.

      • Untreated Control: Cells in medium only (often identical to vehicle control).

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to ensure the assay is performing correctly.

      • Media Blank: Wells containing medium but no cells, to determine background absorbance/luminescence.

    • Return the plate to the incubator (37°C, 5% CO₂) for the desired exposure time (e.g., 24, 48, or 72 hours).

AssayRecommended Seeding Density (cells/well)Rationale
MTT 5,000 - 10,000Ensures a robust metabolic signal that is within the linear range of the assay.[19]
LDH 10,000 - 20,000A higher density provides a sufficient pool of LDH for release upon cell lysis.
Caspase-Glo® 3/7 10,000 - 20,000Provides a strong luminescent signal for detecting caspase activity.[20]
Protocol 1: MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[8][9]

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} end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology:

  • Following the compound incubation period (Section 4.1), add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[21]

  • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully aspirate the medium from each well without disturbing the attached cells or the formazan crystals.

  • Add 150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[19]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[21]

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture supernatant upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[10][22]

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} end

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

Methodology:

  • Following compound incubation (Section 4.1), prepare controls for the LDH assay:

    • Maximum LDH Release Control: In a separate set of wells treated only with vehicle, add 10 µL of 10X Lysis Buffer 30-45 minutes before the end of the incubation period. This lyses all cells and represents 100% cytotoxicity.

  • Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and a tetrazolium salt).

  • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.[23]

  • Incubate the plate for up to 30 minutes at room temperature, protected from light.[23]

  • Add 50 µL of Stop Solution (e.g., 1 M acetic acid) to each well.

  • Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background.[23]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This luminescent assay measures the activity of caspases-3 and -7, which are central executioners of apoptosis. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspases-3 and -7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7.[12][13]

dot graph G { graph [splines=ortho, nodesep=0.4, ranksep=1.0]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} end

Caption: Step-by-step workflow for the Caspase-Glo® 3/7 apoptosis assay.

Methodology:

  • Perform cell seeding and treatment in white-walled, clear-bottom 96-well plates suitable for luminescence measurements. Note that the optimal incubation time for apoptosis induction may be shorter (e.g., 6-24 hours) than for general cytotoxicity.

  • Following compound incubation (Section 4.1), remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by reconstituting the substrate in the provided buffer.[24]

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells and medium (an "add-mix-measure" format).[13]

  • Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30-60 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

For each assay, the raw data must be processed to determine the percentage of cytotoxicity or viability relative to controls.

Calculations
  • MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_Max_Release - Abs_Vehicle)] * 100

  • Caspase-Glo® 3/7 Assay (Fold Induction): Fold Induction = (RLU_Sample - RLU_Blank) / (RLU_Vehicle - RLU_Blank) (RLU = Relative Luminescence Units)

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in the measured response (e.g., 50% viability in the MTT assay).[25][26]

  • Plot the calculated % Viability or % Cytotoxicity (Y-axis) against the log of the compound concentration (X-axis).

  • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit a sigmoidal dose-response curve (variable slope).[27]

  • The software will calculate the IC50 value from the fitted curve.[28][29]

Integrated Data Interpretation

By comparing the results from the three assays, a more nuanced picture of the compound's cytotoxic mechanism can be formed.

ScenarioMTT Result (Viability ↓)LDH Result (Cytotoxicity ↑)Caspase 3/7 Result (Activity ↑)Potential Interpretation
1 Yes (IC50 = X)Yes (IC50 ≈ X)No (or low)Necrotic Cell Death: The compound causes rapid loss of membrane integrity, leading to both metabolic shutdown and LDH release.
2 Yes (IC50 = Y)No (or only at very high conc.)Yes (significant fold-increase)Apoptotic Cell Death: The compound triggers programmed cell death. Metabolic decline occurs, but membrane integrity is maintained until late stages.[6][30]
3 Yes (IC50 = Z)Yes (IC50 >> Z)Yes (significant fold-increase)Apoptosis with Secondary Necrosis: Apoptosis is the primary mechanism, but at longer time points or higher concentrations, apoptotic cells lose membrane integrity.[7]
4 YesNoNoCytostatic Effect or Metabolic Inhibition: The compound inhibits cell proliferation or mitochondrial function without directly killing the cells within the tested timeframe.

Conclusion

The evaluation of a novel compound's cytotoxic profile requires a rigorous and multi-faceted approach. The combination of the MTT, LDH, and Caspase-Glo® 3/7 assays provides a robust framework for assessing the potential toxicity of this compound. This strategy moves beyond a simple live/dead classification, offering critical insights into the underlying mechanisms of cell death. By following the detailed protocols and interpretation guidelines presented in these application notes, researchers can generate high-quality, reliable, and comprehensive data essential for advancing drug discovery and development programs.

References

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  • Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam.

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Application Notes and Protocols for Evaluating the In Vivo Efficacy of 6-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinolinone Scaffolds

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. Derivatives of this structure have demonstrated a wide array of pharmacological activities, including but not limited to, neuroprotective, anticonvulsant, anticancer, and anti-inflammatory effects. The compound of interest, 6-methyl-3,4-dihydroquinolin-2(1H)-one, belongs to this promising class of molecules. While specific in vivo data for this particular analog is not yet extensively documented in publicly available literature, the known activities of structurally related compounds provide a strong rationale for its evaluation in several key therapeutic areas.

Analogs such as 1-methyl-3,4-dihydroquinolin-2(1H)-one have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis crucial for tumor growth, and as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS)[1]. Furthermore, derivatives like 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one are under investigation for CNS disorders, with potential inhibitory activity against enzymes like monoamine oxidase (MAO)[2]. These precedents suggest that this compound may exhibit efficacy in oncology and neurology.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of this compound. We will detail robust animal models and protocols for assessing its potential as a neuroprotective agent, an anticonvulsant, and an anticancer therapeutic.

Part 1: Foundational In Vivo Studies - Pharmacokinetics and Preliminary Toxicity

Prior to embarking on extensive efficacy studies, it is critical to establish the pharmacokinetic (PK) profile and preliminary safety of this compound. These initial studies will inform dose selection and administration routes for subsequent efficacy models.

Pharmacokinetic Profiling in Rodents

A comprehensive PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Table 1: Typical Pharmacokinetic Study Design in Mice

ParameterDescription
Species/Strain C57BL/6 or BALB/c mice
Administration Routes Intravenous (IV) and Oral (PO)
Time Points (IV) 5, 15, 30, 60, 120, 240 minutes
Time Points (PO) 15, 30, 60, 120, 240, 360 minutes
Animals per Time Point 4
Sample Collection Blood (plasma), Brain
Analytical Method LC-MS/MS

Protocol 1: Rodent Pharmacokinetic Study

  • Animal Preparation: Acclimatize male or female mice (8-10 weeks old) for at least one week prior to the study.

  • Compound Formulation: Prepare a clear solution of this compound for IV administration (e.g., in a saline/DMSO/Tween 80 vehicle) and a suspension or solution for oral gavage.

  • Dosing: Administer a single bolus dose intravenously via the tail vein and a single dose orally via gavage.

  • Sample Collection: At each specified time point, collect blood samples via cardiac puncture into EDTA-coated tubes. Immediately following blood collection, perfuse the animals with saline and harvest the brains.

  • Sample Processing: Centrifuge the blood to separate plasma. Homogenize brain tissue.

  • Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Brain-to-plasma ratio will be crucial for assessing CNS penetration.

Preliminary Toxicity Assessment

An acute toxicity study will help determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity. This can be performed in mice by administering escalating single doses of the compound and observing the animals for a period of 7-14 days for any adverse effects or mortality.

Part 2: Efficacy Evaluation in Neuroprotective Models

Given the potential for CNS activity, evaluating this compound in models of acute and chronic neurodegeneration is a logical step.

Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model in rats or mice is a widely accepted preclinical model of ischemic stroke[1][3]. This model allows for the assessment of a compound's ability to reduce infarct volume and improve neurological function.

Diagram 1: MCAO Experimental Workflow

MCAO_Workflow A Animal Acclimatization B Baseline Neurological Assessment A->B C MCAO Surgery B->C D Compound Administration (pre-, during, or post-occlusion) C->D E Reperfusion (if transient MCAO) D->E F Neurological Scoring (24h, 48h, 7d) E->F G Euthanasia & Brain Collection F->G H Infarct Volume Measurement (TTC Staining) G->H I Histological Analysis G->I

Caption: Workflow for MCAO stroke model efficacy testing.

Protocol 2: MCAO Model in Rats

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g).

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a silicon-coated nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA)[4].

    • Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.

  • Compound Administration: Administer this compound at predetermined doses and times relative to the ischemic event (e.g., 30 minutes post-MCAO).

  • Reperfusion: For a transient MCAO model, withdraw the filament after 60-90 minutes to allow for reperfusion.

  • Neurological Assessment: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement: At 48 hours, euthanize the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area[1].

  • Data Analysis: Compare the infarct volume and neurological scores between vehicle- and compound-treated groups.

Parkinson's Disease: 6-Hydroxydopamine (6-OHDA) Model

The 6-OHDA-induced lesion in rodents is a classic model that mimics the dopaminergic neurodegeneration seen in Parkinson's disease[5][6][7][8].

Protocol 3: 6-OHDA Model in Rats

  • Animal Preparation: Anesthetize male Wistar rats (220-250g).

  • Stereotaxic Surgery:

    • Secure the rat in a stereotaxic frame.

    • Inject 6-OHDA unilaterally into the medial forebrain bundle or the substantia nigra[7].

  • Compound Administration: Begin daily administration of this compound or vehicle, starting either before or after the 6-OHDA lesion, for a predetermined duration (e.g., 2-4 weeks).

  • Behavioral Testing:

    • Apomorphine- or Amphetamine-Induced Rotational Behavior: Two to three weeks post-lesion, administer apomorphine or amphetamine and quantify the rotational asymmetry. A neuroprotective effect would be indicated by a reduction in rotations compared to the vehicle group.

    • Cylinder Test: Assess forelimb use asymmetry.

  • Endpoint Analysis:

    • Euthanize the animals and harvest the brains.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on striatal and nigral sections to quantify the extent of dopaminergic neuron loss.

Alzheimer's Disease: APP/PS1 Transgenic Mouse Model

The APP/PS1 double transgenic mouse model is a widely used model of Alzheimer's disease that develops age-dependent amyloid-beta (Aβ) plaque deposition and cognitive deficits[9][10][11][12].

Protocol 4: Efficacy in APP/PS1 Mice

  • Animal Model: Use aged APP/PS1 mice (e.g., 6-8 months old) with established pathology.

  • Compound Administration: Administer this compound or vehicle daily via oral gavage for an extended period (e.g., 3 months).

  • Cognitive Assessment:

    • Morris Water Maze: Evaluate spatial learning and memory.

    • Y-Maze or Novel Object Recognition: Assess short-term and recognition memory.

  • Endpoint Analysis:

    • Following behavioral testing, euthanize the mice and collect brain tissue.

    • Biochemical Analysis: Measure Aβ40 and Aβ42 levels in brain homogenates using ELISA.

    • Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., with 6E10 or 4G8 antibodies) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

Part 3: Evaluation of Anticonvulsant and Anticancer Activity

Based on the activity of similar quinolinone derivatives, assessing the efficacy of this compound in models of epilepsy and cancer is warranted.

Anticonvulsant Screening Models

Initial screening for anticonvulsant activity can be performed using acute seizure models in mice[2].

Table 2: Anticonvulsant Efficacy Screening

ModelSeizure Type ModeledEndpoint
Maximal Electroshock Seizure (MES) Generalized tonic-clonic seizuresAbolition of hind limb tonic extension
Subcutaneous Pentylenetetrazole (scPTZ) Myoclonic and clonic seizuresFailure to exhibit a clonic seizure lasting at least 5 seconds

Protocol 5: MES and scPTZ Anticonvulsant Tests

  • Animal Preparation: Use male Swiss-Webster mice (20-25g).

  • Compound Administration: Administer this compound or vehicle intraperitoneally at various doses.

  • Seizure Induction:

    • MES Test: At the time of peak effect (determined from PK studies), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2s) via corneal electrodes.

    • scPTZ Test: At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (e.g., 85 mg/kg).

  • Observation: Observe the animals for the presence or absence of the characteristic seizure endpoints for each model.

  • Data Analysis: Determine the median effective dose (ED50) for protection against seizures in each model.

Anticancer Efficacy: Glioblastoma Xenograft Model

Given that some quinolinone analogs inhibit VEGFR2, a key player in tumor angiogenesis, a glioblastoma xenograft model is a relevant choice for evaluating anticancer potential.

Diagram 2: Glioblastoma Xenograft Study Workflow

Glioblastoma_Workflow A Human Glioblastoma Cell Culture (e.g., U87MG) B Implantation into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Compound Administration D->E F Tumor Volume Measurement E->F Regularly G Endpoint: Tumor Growth Inhibition F->G H Immunohistochemical Analysis (e.g., CD31 for angiogenesis) G->H

Caption: Workflow for glioblastoma xenograft efficacy study.

Protocol 6: U87MG Glioblastoma Xenograft Model

  • Cell Culture: Culture human U87MG glioblastoma cells under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously inject U87MG cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • Compound Administration: Administer this compound or vehicle daily via a suitable route (e.g., oral gavage).

  • Efficacy Assessment:

    • Measure tumor volume regularly (e.g., 2-3 times per week).

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Calculate tumor growth inhibition (TGI).

    • Perform immunohistochemical analysis on tumor sections to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

Conclusion

The protocols and models outlined in this guide provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its pharmacokinetic properties and its efficacy in well-validated animal models of neurological disorders and cancer, researchers can effectively elucidate its therapeutic potential and pave the way for further development. The choice of specific models and endpoints should be guided by emerging in vitro data on the compound's mechanism of action.

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Application Note: A Framework for High-Throughput Screening of 6-Methyl-3,4-dihydroquinolin-2(1H)-one Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Specifically, 6-methyl-3,4-dihydroquinolin-2(1H)-one and its derivatives represent a promising, yet underexplored, chemical space for the discovery of novel therapeutics.[3][4] Protein kinases, a critical class of enzymes regulating cellular processes, are among the most important targets for modern drug discovery, particularly in oncology.[5][6] This application note provides a comprehensive, field-proven framework for the high-throughput screening (HTS) of a this compound derivative library to identify potent and selective kinase inhibitors. We present a detailed workflow, from initial assay development and validation to hit confirmation and counter-screening, using the highly sensitive ADP-Glo™ luminescence-based kinase assay as a model system.

Introduction: The Scientific Rationale

The convergence of a promising chemical scaffold with a high-value target class necessitates a robust and efficient screening strategy.[7] The this compound core provides a rigid, three-dimensional structure amenable to combinatorial derivatization, allowing for the creation of diverse chemical libraries to probe the ATP-binding pocket of kinases.

This guide establishes a screening paradigm against a hypothetical serine/threonine kinase, "Kinase-X," a representative target. The principles and protocols outlined herein are broadly applicable to a wide range of kinase targets. Our chosen detection technology, the ADP-Glo™ Kinase Assay, is a universal method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8][9] Its high sensitivity, broad dynamic range, and resistance to compound interference make it an ideal choice for primary HTS campaigns.[10]

Assay Principle and Design

The success of any HTS campaign is built upon a rigorously developed and validated assay.[11][12] The ADP-Glo™ assay is a two-step, "glow-type" luminescence assay that provides a strong, stable signal.

Mechanism of Action:

  • Kinase Reaction: The target kinase (Kinase-X) catalyzes the transfer of a phosphate group from ATP to a substrate, producing ADP. Inhibitors from the quinolinone library will block this step.

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added. This terminates the reaction and depletes the remaining, unconsumed ATP. This is a critical step to reduce background signal.[13]

  • ADP Conversion & Detection: Kinase Detection Reagent is added, which contains an enzyme to convert the ADP produced in step 1 back into ATP. This newly synthesized ATP is then consumed by a thermostable luciferase (Ultra-Glo™ Luciferase) to produce a stable, high-intensity light signal, which is directly proportional to the initial kinase activity.[9][14]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase-X ADP ADP Kinase->ADP P_Substrate Phospho-Substrate Kinase->P_Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ADP_from_Step1 ADP Inhibitor Quinolinone Inhibitor Inhibitor->Kinase Inhibits Remaining_ATP Unconsumed ATP Reagent_A ADP-Glo™ Reagent Remaining_ATP->Reagent_A Depleted Depleted Reagent_A->Depleted Reagent_B Kinase Detection Reagent ADP_from_Step1->Reagent_B New_ATP Newly Synthesized ATP Reagent_B->New_ATP Luciferase Luciferase/ Luciferin New_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: The two-step mechanism of the ADP-Glo™ Kinase Assay.

Pre-Screening: Assay Development and Validation

Before committing a valuable compound library to a full-scale screen, the assay must be meticulously optimized and its performance statistically validated. This phase ensures that any observed "hits" are genuine and not artifacts of a poorly performing assay.[15][16]

Protocol 3.1: Kinase-X Titration and Optimal ATP Concentration

Rationale: The goal is to determine an enzyme concentration that yields a robust signal at approximately 10-30% ATP-to-ADP conversion. This ensures the reaction is in the linear range and is sensitive to inhibition. The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) to facilitate the identification of ATP-competitive inhibitors.

Methodology:

  • Prepare a series of Kinase-X dilutions in kinase assay buffer.

  • In a 384-well white assay plate, add 2.5 µL of each kinase dilution.

  • Prepare a 2X ATP/Substrate solution in assay buffer (e.g., at the known Km of ATP for Kinase-X).

  • Initiate the reaction by adding 2.5 µL of the 2X ATP/Substrate solution to each well.

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Read luminescence on a plate reader.

  • Select the enzyme concentration that gives a signal-to-background ratio >10 while maintaining low ATP consumption.

Protocol 3.2: Z'-Factor Determination for Assay Quality Control

Rationale: The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[17] It measures the separation between the positive control (uninhibited reaction) and negative control (fully inhibited reaction), taking into account the data variation in both signals.[18][19] An assay is considered excellent for HTS if its Z'-factor is between 0.5 and 1.0.[20]

Methodology:

  • Prepare reagents based on the optimal concentrations determined in Protocol 3.1.

  • Design a plate map in a 384-well plate with alternating columns of positive and negative controls.

    • Positive Control (Max Signal): Kinase-X + Substrate/ATP + Vehicle (e.g., 0.5% DMSO).

    • Negative Control (Min Signal): Kinase-X + Substrate/ATP + a known potent, broad-spectrum kinase inhibitor (e.g., Staurosporine at 10 µM).

  • Dispense 160 wells of positive control and 160 wells of negative control.

  • Run the assay as described previously.

  • Calculate the Z'-factor using the formula:

    • Z' = 1 - ( (3 * (σp + σn)) / |μp - μn| )

    • Where: μp and σp are the mean and standard deviation of the positive control, and μn and σn are the mean and standard deviation of the negative control.

ParameterPositive Control (RLU)Negative Control (RLU)CalculationResult
Mean (μ) 450,00025,000
Std Dev (σ) 22,5005,000
3 * (σp + σn) 3 * (22,500 + 5,000)82,500
|μp - μn| |450,000 - 25,000|425,000
Z'-Factor 1 - (82,500 / 425,000)0.81
Table 1: Example Z'-Factor calculation demonstrating an excellent assay for HTS.

The High-Throughput Screening Workflow

A successful HTS campaign is a highly orchestrated process involving compound management, automated liquid handling, and data processing.[21][22]

Caption: A typical workflow for an HTS campaign.

Protocol 4.1: Primary Screening of the Quinolinone Library

Rationale: The primary screen aims to rapidly identify "hits" from the library by testing each compound at a single, relatively high concentration (e.g., 10 µM).[23]

Methodology:

  • Using an acoustic liquid handler, pre-dispense 50 nL of each compound from the quinolinone library (in DMSO) into 384-well assay plates. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.

  • Add 2.5 µL of Kinase-X enzyme at 2X concentration. Incubate for 15 minutes to allow compound binding.

  • Initiate the reaction by adding 2.5 µL of 2X ATP/Substrate mix. Incubate for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Read luminescence.

  • Calculate percent inhibition for each compound relative to on-plate controls (Max signal = DMSO wells, Min signal = Staurosporine wells).

Hit Confirmation and Characterization

Not all hits from a primary screen are real. A rigorous follow-up process is essential to confirm activity and eliminate false positives.

Protocol 5.1: Dose-Response and IC50 Determination

Rationale: To confirm activity and determine potency, hits are re-tested across a range of concentrations. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of compound potency.

Methodology:

  • Select all compounds that showed >50% inhibition in the primary screen.

  • Create a 10-point, 3-fold serial dilution series for each hit compound, starting at 100 µM.

  • Dispense the dilution series into a new 384-well plate.

  • Perform the ADP-Glo™ Kinase Assay as described for the primary screen.

  • Plot percent inhibition versus the log of compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Compound IDConc. (µM)% Inhibition
Hit-A 10098.5
33.395.2
11.189.1
3.775.4
1.2352.3
0.4128.9
0.1410.1
0.0462.5
0.0150.8
0.0050.1
IC50 (µM) 1.15
Table 2: Example dose-response data for a confirmed hit, "Hit-A".
Protocol 5.2: Counter-Screen for Luciferase Interference

Rationale: A significant source of false positives in luminescence-based assays is direct inhibition of the reporter enzyme, in this case, luciferase.[24][25] A counter-screen is essential to identify and discard compounds that act via this off-target mechanism.[26][27]

Methodology:

  • This assay is run in the absence of the primary kinase (Kinase-X).

  • Dispense the confirmed hits (at a high concentration, e.g., 20 µM) into a 384-well plate.

  • Add assay buffer.

  • Add a fixed amount of ADP, equivalent to the amount produced in the uninhibited primary assay.

  • Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Read luminescence.

  • Compounds that inhibit the signal in this format are flagged as potential luciferase inhibitors and are typically deprioritized.

Conclusion

This application note details a robust, validated, and efficient workflow for the high-throughput screening of this compound derivatives to discover novel kinase inhibitors. By integrating careful assay development, rigorous statistical validation (Z'-factor), and a logical hit triage process including dose-response confirmation and specific counter-screens, researchers can confidently identify high-quality, validated hits for progression into lead optimization. This framework minimizes the risk of false positives and maximizes the potential for discovering next-generation therapeutics from this promising chemical scaffold.

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6-methyl-3,4-dihydroquinolin-2(1H)-one as a GABA-A receptor modulator assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: A High-Throughput Screening and Electrophysiological Validation Workflow for Characterizing 6-methyl-3,4-dihydroquinolin-2(1H)-one as a Novel GABA-A Receptor Modulator

Abstract

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS) and a validated target for therapies treating anxiety, epilepsy, and sleep disorders.[1][2][3] The discovery of novel chemical entities that can allosterically modulate the GABA-A receptor offers the potential for developing therapeutics with improved efficacy and side-effect profiles. This document provides a comprehensive, two-tiered experimental framework for assessing the activity of a novel test article, this compound, at the human GABA-A receptor. We present a primary screening protocol using a robust, fluorescence-based membrane potential assay suitable for high-throughput screening (HTS), followed by a gold-standard secondary validation using automated patch-clamp electrophysiology to confirm and precisely characterize the modulatory mechanism. This guide explains the causality behind protocol design, includes self-validating controls, and offers a clear pathway for data analysis and interpretation.

Introduction: The Rationale for Novel GABA-A Modulators

GABA-A receptors are heteropentameric protein complexes that form a central chloride-permeable pore.[1][2] The most common isoform in the brain consists of two α, two β, and one γ subunit.[1][4] The binding of the endogenous ligand GABA to the interface between α and β subunits triggers channel opening and chloride influx, leading to hyperpolarization of the neuronal membrane and an inhibitory effect on neurotransmission.[1][3]

Beyond the orthosteric GABA binding site, the receptor complex possesses multiple distinct allosteric sites that bind a variety of drugs, including benzodiazepines, barbiturates, and neurosteroids.[4] Ligands that bind to these sites can act as:

  • Positive Allosteric Modulators (PAMs): Increase the receptor's response to GABA (e.g., Diazepam).

  • Negative Allosteric Modulators (NAMs): Decrease the receptor's response to GABA.

  • Direct (Orthosteric) Agonists: Activate the receptor in the absence of GABA.

  • Competitive Antagonists: Block GABA from binding.

  • Non-competitive Channel Blockers: Physically occlude the ion pore (e.g., Picrotoxin).

The quinolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific compound, this compound, represents a novel chemical entity whose interaction with the GABA-A receptor is undetermined. The following protocols are designed to systematically elucidate this potential interaction.

Diagram 1: GABA-A Receptor Structure and Modulatory Sites

This diagram illustrates the heteropentameric structure of a typical GABA-A receptor and highlights the distinct binding sites for the endogenous agonist (GABA) and various allosteric modulators.

GABA_A_Receptor cluster_receptor GABA-A Receptor Complex (Top-Down View) cluster_subunits cluster_sites a1 α1 b2_1 β2 g2 γ2 a1_2 α1 b2_2 β2 pore Cl⁻ Pore GABA_site1 GABA Site (Orthosteric) GABA_site1->b2_1:e GABA_site2 GABA Site (Orthosteric) GABA_site2->b2_2:e BZD_site Benzodiazepine Site (PAM/NAM) BZD_site->g2:n Barbiturate_site Barbiturate Site Barbiturate_site->a1_2:s

Caption: Structure of a common GABA-A receptor isoform (α1β2γ2).

Tier 1: High-Throughput Screening via Fluorescence-Based Membrane Potential Assay

Principle: This assay provides a functional, high-throughput readout of GABA-A channel activity. We utilize a cell line stably expressing the human α1β2γ2 GABA-A receptor subtype and a fluorescent, voltage-sensitive dye. In our engineered cells, the intracellular chloride concentration is maintained at a high level, close to the extracellular concentration. Therefore, activation of the GABA-A receptor by an agonist causes an efflux of Cl⁻ ions, leading to membrane depolarization. This change in membrane potential is detected as an increase in fluorescence by a specialized instrument like a Fluorometric Imaging Plate Reader (FLIPR).[5][6][7] A PAM will potentiate the fluorescence signal induced by a sub-maximal concentration of GABA, while a NAM or channel blocker will inhibit it.

Diagram 2: HTS Workflow for GABA-A Modulator Screening

This flowchart outlines the key steps of the primary screening assay, from cell preparation to data acquisition.

HTS_Workflow prep 1. Cell Preparation Seed CHO or HEK293 cells expressing hGABA-A (α1β2γ2) in 384-well plates. dye 2. Dye Loading Incubate cells with a voltage-sensitive fluorescent dye. prep->dye plate 3. Compound Plating Prepare source plates with Test Article, Controls (Diazepam, Gabazine), and Vehicle. transfer1 4. First Addition (FLIPR) Add compounds to cell plate. Measure baseline fluorescence. plate->transfer1 transfer2 5. Second Addition (FLIPR) Add GABA (EC20 concentration). Measure fluorescence signal over time. transfer1->transfer2 data 6. Data Analysis Calculate % potentiation or inhibition relative to controls. Generate dose-response curves. transfer2->data

Caption: Experimental workflow for the FLIPR-based membrane potential assay.

Protocol 2.1: FLIPR Membrane Potential Assay

A. Materials and Reagents

  • Cell Line: CHO-K1 or HEK293 cell line stably expressing human GABA-A α1, β2, and γ2 subunits.

  • Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotics (e.g., G418, Puromycin).

  • Assay Plates: Black-walled, clear-bottom 384-well microplates.

  • Reagents:

    • Test Article (T.A.): this compound, 10 mM stock in DMSO.

    • GABA: 100 mM stock in water.

    • Diazepam (PAM control): 10 mM stock in DMSO.

    • Gabazine (Antagonist control): 10 mM stock in DMSO.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Fluorescent Membrane Potential Dye Kit (e.g., FLIPR Membrane Potential Assay Kit).

B. Experimental Procedure

  • Cell Plating:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and seed 10,000 cells/well in 25 µL of culture medium into 384-well assay plates.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Plate Preparation:

    • Prepare serial dilutions of the T.A. and controls in DMSO.

    • Transfer diluted compounds to a 384-well compound plate and dilute further with Assay Buffer to achieve a 4X final concentration. A typical final concentration range for screening is 0.1 nM to 30 µM.

  • Dye Loading:

    • Prepare the dye solution according to the manufacturer's instructions in Assay Buffer.

    • Remove culture medium from the cell plate and add 25 µL of dye solution to each well.

    • Incubate for 60 minutes at 37°C, protected from light.

  • FLIPR Assay Execution:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • First Addition: The instrument will transfer 12.5 µL from the compound plate to the cell plate.

    • Read baseline fluorescence for 2-5 minutes to assess for direct agonist activity.

    • Second Addition: The instrument will add 12.5 µL of a 4X GABA solution (prepared to yield a final EC₂₀ concentration) to all wells.

    • Immediately record the fluorescence signal every second for the first 60 seconds, then every 5 seconds for an additional 4 minutes.

Table 1: Key Assay Concentrations and Controls
Component Role Typical Final Concentration Expected Outcome
Vehicle (0.3% DMSO)Negative Control0.3%Baseline GABA EC₂₀ response.
GABAAgonistEC₂₀ (~1-5 µM, determined empirically)Sub-maximal fluorescence increase.
DiazepamPositive Control (PAM)1 µMStrong potentiation of GABA response.
GabazinePositive Control (Antagonist)10 µMComplete inhibition of GABA response.
Test ArticleUnknown0.1 nM - 30 µMTo be determined.

Tier 2: Electrophysiological Validation Using Automated Patch-Clamp

Principle: While HTS is excellent for screening, electrophysiology provides the definitive, gold-standard measurement of ion channel function.[8] Automated patch-clamp (APC) systems offer the throughput necessary to validate HTS hits.[9][10] This technique directly measures the Cl⁻ current flowing through the GABA-A receptors in a single cell held at a fixed voltage (voltage-clamp). This allows for precise quantification of changes in current amplitude, activation kinetics, and deactivation rates, providing a detailed mechanistic profile of the test compound.

Protocol 3.1: Automated Whole-Cell Voltage-Clamp

A. Materials and Reagents

  • Cell Line: Same as in the FLIPR assay.

  • APC System: An automated patch-clamp platform (e.g., QPatch, IonFlux).[10][11]

  • Solutions:

    • External Solution (ECS): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4 with NaOH.

    • Internal Solution (ICS): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.2 with KOH.

  • Compounds: T.A. and controls prepared in ECS from DMSO stocks. The final DMSO concentration should not exceed 0.3%.

B. Experimental Procedure

  • Cell Preparation: Prepare a single-cell suspension of the GABA-A expressing cells at a concentration of ~5 x 10⁶ cells/mL in ECS.

  • APC System Priming: Prime the system with ECS and ICS as per the manufacturer's protocol.

  • Cell Seeding: Load the cell suspension into the instrument. The system will automatically capture individual cells and establish whole-cell patch-clamp configurations.

  • Compound Application Protocol: A typical voltage-clamp protocol to test for PAM activity is as follows:[12]

    • Hold the cell at -70 mV.

    • Baseline: Apply a 2-second pulse of GABA at an EC₂₀ concentration to establish a stable baseline current. Wash with ECS.

    • Control Application: Apply a 2-second pulse of the positive control (e.g., 1 µM Diazepam) co-applied with GABA EC₂₀. Wash.

    • Test Article Application: Pre-incubate the cell with the test article (e.g., 10 µM this compound) for 60-120 seconds.

    • Apply a 2-second pulse of the test article co-applied with GABA EC₂₀.

    • Record the peak current amplitude for each application.

Data Analysis and Interpretation

HTS Data Analysis
  • Normalization: The response in each well is typically normalized to the controls on the same plate.

    • % Activity = [ (Signal_Test - Signal_Vehicle) / (Signal_PAM - Signal_Vehicle) ] * 100

  • Dose-Response Curves: Plot the % Activity against the log concentration of the test article. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

  • Hit Criteria: A compound is typically considered a "hit" if it demonstrates concentration-dependent activity with an EC₅₀/IC₅₀ < 10 µM and achieves a minimum of 30% potentiation or 50% inhibition.

Electrophysiology Data Analysis
  • Quantification: Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test article.

  • Calculate Percent Modulation:

    • % Potentiation = [ (I_GABA+TA / I_GABA) - 1 ] * 100

    • Where I_GABA+TA is the current in the presence of GABA and the test article, and I_GABA is the current with GABA alone.

Diagram 3: Decision Tree for Compound Characterization

This diagram provides a logical pathway for classifying the activity of this compound based on the integrated results from both assays.

Decision_Tree start Start: HTS Screening Results for this compound q1 Does T.A. potentiate GABA EC20 response? start->q1 q2 Does T.A. inhibit GABA EC20 response? q1->q2 No pam Result: Positive Allosteric Modulator (PAM) Confirm with E-phys q1->pam Yes q3 Does T.A. activate receptor in the absence of GABA? q2->q3 No nam Result: Negative Allosteric Modulator (NAM) or Channel Blocker Confirm with E-phys q2->nam Yes agonist Result: Direct Agonist q3->agonist Yes inactive Result: Inactive q3->inactive No

Caption: Decision-making flowchart for classifying compound activity.

Table 2: Summary of Potential Outcomes
Activity Profile HTS Fluorescence Assay Result Electrophysiology Result
PAM Dose-dependent increase in GABA-evoked signal.Potentiation of GABA-evoked current amplitude.
NAM Dose-dependent decrease in GABA-evoked signal.Reduction of GABA-evoked current amplitude.
Direct Agonist Signal increase in the absence of GABA.Inward current elicited by compound alone.
Antagonist Dose-dependent decrease in GABA-evoked signal.No effect alone; blocks GABA-evoked current.
Inactive No significant change in signal.No significant change in current.

Conclusion

This application note details a robust, two-tiered strategy for the comprehensive pharmacological evaluation of this compound, or any novel compound, at the GABA-A receptor. By combining the scalability of a fluorescence-based HTS assay with the precision of automated electrophysiology, researchers can efficiently identify and characterize new modulators. This workflow enables the classification of a compound's mechanism of action, providing critical data for advancing promising molecules in the drug discovery pipeline.

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Application Notes and Protocols for Measuring the Anticonvulsant Activity of 6-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions globally.[1][2] While numerous antiepileptic drugs (AEDs) are available, a significant number of patients exhibit pharmacoresistance, underscoring the urgent need for novel therapeutic agents.[3][4] The quinolinone scaffold has emerged as a promising area of research, with various derivatives demonstrating a wide range of pharmacological activities, including anticonvulsant effects.[2][5] This document provides a detailed protocol for evaluating the anticonvulsant properties of a specific derivative, 6-methyl-3,4-dihydroquinolin-2(1H)-one, using established in vivo and in vitro models.

The primary objective of these protocols is to provide a robust framework for the initial screening and characterization of the anticonvulsant potential of this compound. This involves assessing its efficacy in well-validated animal models of seizures and exploring its potential mechanisms of action at the cellular level.

Scientific Rationale and Mechanistic Insights

Many conventional antiepileptic drugs exert their effects by modulating voltage-gated ion channels or enhancing inhibitory neurotransmission.[6][7][8] Specifically, blockade of voltage-gated sodium channels is a common mechanism that prevents the repetitive firing of neurons associated with seizure propagation.[6][9] Another key target is the enhancement of GABAergic inhibition, as GABA is the primary inhibitory neurotransmitter in the central nervous system.[7][10]

Quinolinone derivatives have been shown to interact with these pathways. Some studies indicate that these compounds can modulate GABAergic transmission, potentially acting on GABA-A receptors.[11][12] Therefore, the protocols outlined below are designed to investigate whether this compound exhibits anticonvulsant activity through these or other mechanisms.

Experimental Design Overview

A multi-tiered approach is essential for a comprehensive evaluation. This protocol begins with broad-spectrum in vivo screening to determine efficacy against different seizure types, followed by more focused in vitro assays to elucidate the underlying mechanism of action.

Caption: High-level overview of the experimental workflow.

In Vivo Anticonvulsant Screening

In vivo models are crucial for assessing the overall physiological effects of a drug candidate in a whole organism.[4] The two most widely used and predictive preclinical models for anticonvulsant screening are the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazole (PTZ)-induced seizure test.[1][13]

Maximal Electroshock Seizure (MES) Test

Principle: The MES test is a model for generalized tonic-clonic seizures.[14][15] It identifies compounds that prevent the spread of seizures when neuronal circuits are maximally stimulated.[4][14]

Materials:

  • Male Swiss mice (20-25 g) or Sprague-Dawley rats (150-200 g)

  • This compound

  • Vehicle (e.g., 5% DMSO, 5% Tween 80, and 90% saline)

  • Standard AED (e.g., Phenytoin, Carbamazepine)[4]

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • 0.5% Tetracaine hydrochloride solution (local anesthetic)

  • 0.9% Saline solution

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.[4]

  • Compound Administration:

    • Prepare a solution of this compound in the chosen vehicle.

    • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals.

    • Include a vehicle control group and a positive control group receiving a standard AED.[4]

  • Pre-treatment Time: Allow a predetermined pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.[16]

  • Anesthesia and Electrode Placement:

    • Apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia.[15]

    • Apply a drop of 0.9% saline to improve electrical conductivity.[14][15]

    • Place the corneal electrodes on the eyes.

  • Stimulation: Deliver an alternating current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 0.2 seconds in rats).[14][15]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[16] Abolition of this phase is considered protection.[14]

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED₅₀).

Pentylenetetrazole (PTZ)-Induced Seizure Test

Principle: The PTZ test is a model for myoclonic and absence seizures, which are thought to be mediated by the GABAergic system.[13][17] PTZ is a GABA-A receptor antagonist.[18]

Materials:

  • Male Swiss mice (18-22 g) or Wistar/Sprague-Dawley rats

  • This compound

  • Vehicle

  • Standard AED (e.g., Diazepam, Ethosuximide)

  • Pentylenetetrazole (PTZ) solution (freshly prepared in 0.9% saline)[19][20]

  • Observation chambers

Procedure:

  • Animal Preparation: Follow similar acclimatization and grouping procedures as in the MES test.

  • Compound Administration: Administer the test compound, vehicle, or standard AED at appropriate pre-treatment times.

  • PTZ Injection: Administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg for mice).[16] A two-step regimen of 50 mg/kg followed by 30 mg/kg (30 min later) can also be effective in rats.[19]

  • Observation: Immediately place the animal in an observation chamber and record seizure activity for at least 30 minutes.[16][18]

  • Scoring: Score the seizure severity using a standardized scale (e.g., Racine scale).[16][20] Key behaviors to observe include facial clonus, head nodding, forelimb clonus, and generalized tonic-clonic seizures.[20]

  • Data Analysis: Analyze the latency to the first seizure, the severity of seizures, and the percentage of animals protected from tonic-clonic seizures. Calculate the ED₅₀.

Neurotoxicity Screening (Rotarod Test)

Principle: It is crucial to assess whether the anticonvulsant effects are accompanied by motor impairment, a common side effect of CNS-active drugs. The rotarod test evaluates motor coordination.

Materials:

  • Rotarod apparatus

  • Animals treated as in the anticonvulsant tests

Procedure:

  • Training: Train the animals on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2-5 minutes) for 2-3 consecutive days before the test.

  • Testing: At the time of peak effect after compound administration, place the animals on the rotating rod.

  • Measurement: Record the time each animal remains on the rod. A significant decrease in performance time compared to the vehicle-treated group indicates potential neurotoxicity.

  • Data Analysis: Determine the median toxic dose (TD₅₀) and calculate the protective index (PI = TD₅₀ / ED₅₀). A higher PI suggests a better safety profile.

Data Presentation: In Vivo Studies

Compound Dose (mg/kg) MES Test (% Protection) PTZ Test (% Protection) Rotarod Test (Time on Rod, sec)
Vehicle Control-00180 ± 15
This compound10
30
100
Positive Control (e.g., Phenytoin)20100N/A175 ± 20
Positive Control (e.g., Diazepam)5N/A10095 ± 10

In Vitro Mechanistic Assays

In vitro models allow for the investigation of the direct effects of a compound on neuronal cells and specific molecular targets.[3][21]

Patch-Clamp Electrophysiology on Cultured Neurons

Principle: This technique directly measures the effect of the test compound on the activity of ion channels, such as voltage-gated sodium channels, which are key targets for many AEDs.[6][22]

Materials:

  • Primary hippocampal or cortical neurons from embryonic rodents or human iPSC-derived neurons[23]

  • Cell culture reagents

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Glass micropipettes

  • Extracellular and intracellular recording solutions

  • This compound

  • Known ion channel blockers (e.g., Tetrodotoxin for sodium channels)

Procedure:

  • Cell Culture: Culture neurons on coverslips until they are mature enough for electrophysiological recordings (typically 7-14 days).[23]

  • Recording:

    • Obtain whole-cell patch-clamp recordings from individual neurons.

    • In voltage-clamp mode, apply voltage steps to elicit ionic currents (e.g., sodium currents).

    • Establish a stable baseline recording.

  • Compound Application: Perfuse the bath with a solution containing this compound at various concentrations.

  • Measurement: Record any changes in the amplitude, kinetics, or voltage-dependence of the ionic currents.

  • Data Analysis: Construct concentration-response curves to determine the IC₅₀ for the inhibition of specific currents.

Caption: Workflow for patch-clamp electrophysiology experiments.

GABA-A Receptor Binding Assay

Principle: This assay determines if the test compound binds to the GABA-A receptor complex, suggesting a potential mechanism of action through enhancement of GABAergic inhibition.[12]

Materials:

  • Rat or mouse whole brain tissue

  • Radiolabeled ligand for the GABA-A receptor (e.g., [³H]flunitrazepam for the benzodiazepine site)

  • This compound

  • Unlabeled displacer (e.g., Diazepam)

  • Scintillation counter and vials

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from the brain tissue.

  • Binding Reaction: Incubate the brain membranes with the radiolabeled ligand and varying concentrations of this compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Neuronal Cell Culture Models for Network Activity

Principle: Using primary neuronal cultures or human induced pluripotent stem cell (iPSC)-derived neurons on multi-electrode arrays (MEAs) allows for the assessment of the compound's effect on spontaneous network activity and induced epileptiform discharges.[24][25]

Materials:

  • Primary or iPSC-derived neuronal cultures[26][27]

  • Multi-electrode array (MEA) system

  • Culture medium

  • Convulsant agent (e.g., PTZ, bicuculline)

  • This compound

Procedure:

  • Cell Plating: Plate neurons on MEAs and allow them to form mature networks.

  • Baseline Recording: Record spontaneous electrical activity (spikes, bursts) from the neuronal network.

  • Induction of Seizure-like Activity: Apply a convulsant to induce epileptiform discharges.

  • Compound Application: Add this compound to the culture and record the changes in network activity.

  • Data Analysis: Analyze parameters such as spike rate, burst frequency, and the intensity of epileptiform events to quantify the anticonvulsant effect of the compound.

Conclusion

This comprehensive protocol provides a structured approach to evaluate the anticonvulsant activity of this compound. By combining well-established in vivo screening models with targeted in vitro mechanistic studies, researchers can effectively characterize the therapeutic potential and underlying mechanisms of this novel compound. The data generated will be crucial for guiding further drug development efforts in the search for more effective treatments for epilepsy.

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The Emergence of a Privileged Scaffold: Application of 6-methyl-3,4-dihydroquinolin-2(1H)-one in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2][3][4] By screening low-molecular-weight compounds, or "fragments," FBDD explores chemical space more effectively, often yielding higher quality hits that can be optimized into potent, drug-like candidates with superior physicochemical properties.[3][5] At the heart of a successful FBDD campaign is the selection of a high-quality fragment library. The dihydroquinolinone core is recognized as a "privileged scaffold" in medicinal chemistry, a structural motif that is capable of binding to a variety of biological targets.[6][7] This note details the application of a specific exemplar from this class, 6-methyl-3,4-dihydroquinolin-2(1H)-one, as a versatile starting point for FBDD projects.

The Fragment: this compound

The suitability of this compound as a fragment is rooted in its physicochemical properties, which align well with the widely accepted "Rule of Three."[2][4] This rule provides a guideline for selecting fragments with a higher probability of becoming successful leads.

Table 1: Physicochemical Properties and "Rule of Three" Compliance

PropertyValue for this compound"Rule of Three" GuidelineCompliance
Molecular Weight 161.2 g/mol ≤ 300 DaYes
cLogP 1.4 (predicted)≤ 3Yes
Hydrogen Bond Donors 1 (N-H)≤ 3Yes
Hydrogen Bond Acceptors 1 (C=O)≤ 3Yes
Rotatable Bonds 0≤ 3Yes

The rigid, bicyclic nature of the scaffold provides a well-defined three-dimensional shape for interaction with a protein binding pocket, while the methyl group offers a simple, chemically tractable handle for future elaboration. The lactam moiety (the cyclic amide) presents both a hydrogen bond donor and acceptor, providing key anchor points for binding.

FBDD Workflow Using the Dihydroquinolinone Fragment

A typical FBDD campaign using this compound would proceed through several distinct, yet interconnected, phases. The goal is to identify a weak but efficient binder and then systematically build upon its structure to achieve high affinity and selectivity for the target protein.

FBDD_Workflow General FBDD Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Target Target Protein Selection & Preparation Screening Biophysical Screening (SPR, NMR, X-ray) Target->Screening Library Fragment Library (including this compound) Library->Screening Hits Validated Fragment Hits (Weak Binders, mM-µM Affinity) Screening->Hits SBDD Structure-Based Design (X-ray or NMR structure of complex) Hits->SBDD Chemistry Medicinal Chemistry (Fragment Growing, Merging, or Linking) SBDD->Chemistry Lead Potent Lead Compound (nM Affinity) Chemistry->Lead Screening_opt Affinity & Selectivity Testing Chemistry->Screening_opt Iterative Screening Preclinical Preclinical Development Lead->Preclinical

Figure 1: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.

Application Protocols

Protocol 1: Synthesis of this compound

A robust synthesis is essential for any FBDD campaign to ensure a pure supply of the fragment and to enable the synthesis of derivatives during the optimization phase. One common approach is the intramolecular Friedel-Crafts cyclization of an N-aryl propionamide precursor.

Materials:

  • N-(4-methylphenyl)-3-chloropropionamide

  • Aluminum chloride (AlCl₃), anhydrous

  • Nitrobenzene (solvent)

  • Hydrochloric acid (5% aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, suspend N-(4-methylphenyl)-3-chloropropionamide (1 equivalent) in nitrobenzene.

  • Cool the mixture to 0-5°C using an ice bath.

  • Carefully add anhydrous aluminum chloride (3 equivalents) portion-wise, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 140-150°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.

Protocol 2: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for detecting the weak binding interactions typical of fragments in real-time without the need for labels.

Instrumentation:

  • Biacore 8K, Biacore T200, or similar SPR instrument.

Procedure:

  • Protein Immobilization: Immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a surface density that will provide an adequate signal for low-molecular-weight fragments. Include a reference flow cell (mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in the running buffer (e.g., HBS-EP+) to the desired screening concentrations (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (e.g., ≤ 1%).

  • Screening Assay:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over the target and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data.

    • Subtract the buffer-only injection data to correct for any systematic drift.

    • A concentration-dependent binding response indicates a potential hit. Determine the dissociation constant (KD) by fitting the steady-state responses to a 1:1 binding model.

Protocol 3: Hit Confirmation and Characterization by NMR Spectroscopy

NMR-based methods are powerful orthogonal techniques for hit validation. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for FBDD as they can detect weak binding and provide information on the binding epitope.

Instrumentation:

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

Procedure (STD-NMR):

  • Sample Preparation: Prepare two samples in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Sample 1: 10-20 µM of the target protein with 200-500 µM of this compound.

    • Sample 2 (Control): 200-500 µM of the fragment alone.

  • Experiment Setup:

    • Acquire a standard 1D proton spectrum of the control sample to confirm fragment identity and integrity.

    • For the protein-fragment sample, set up the STD experiment with two spectra to be acquired:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no fragment signals are present (e.g., -1.0 ppm).

      • Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).

  • Data Acquisition & Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the saturated protein, thus confirming binding.

    • The relative intensities of the signals in the STD spectrum can provide initial insights into which parts of the fragment (e.g., the aromatic ring vs. the aliphatic protons) are more closely interacting with the protein.

Hit-to-Lead Optimization: The Growing Strategy

Once this compound is validated as a hit, the next phase is to increase its potency into the lead-like range (nanomolar affinity).[1] This is typically guided by structural information obtained from X-ray crystallography or advanced NMR techniques, which reveal the precise binding mode of the fragment.

The "fragment growing" strategy is the most straightforward approach, where chemical moieties are added to the core scaffold to engage with adjacent sub-pockets of the binding site.

Figure 2: Conceptual diagram of the fragment growing strategy.

Based on the structural data, a medicinal chemist can design and synthesize a small library of derivatives. For instance, if X-ray crystallography shows an unoccupied pocket adjacent to the 6-methyl group, this position becomes a prime vector for growth. Synthetic routes can be designed to replace the methyl group with larger or more functionalized substituents to probe this new interaction space.

Example Synthetic Modification:

  • Vector: The 6-position of the quinolinone ring.

  • Strategy: Utilize a 6-bromo or 6-amino substituted precursor to introduce new functionality via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or amide bond formation, respectively. This allows for the systematic exploration of the adjacent pocket with different chemical groups to improve binding affinity and selectivity.

Conclusion

This compound represents an exemplary fragment for FBDD campaigns. Its adherence to the "Rule of Three," synthetic tractability, and foundation on a privileged medicinal chemistry scaffold make it an ideal starting point for identifying high-quality hits. Through a systematic workflow involving sensitive biophysical screening techniques and structure-guided medicinal chemistry, this humble fragment can be elaborated into a potent and selective lead compound, demonstrating the power and efficiency of the fragment-based approach in modern drug discovery.

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  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers in Molecular Biosciences, 9, 1098811.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2012). Expert Opinion on Drug Discovery, 7(7), 595-607.
  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (2020).
  • Guidelines for the successful generation of protein-ligand complex crystals. (2017). Acta Crystallographica Section D: Structural Biology, 73(Pt 1), 1-15.
  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation. (2010).
  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). (2016). Organic & Biomolecular Chemistry, 14(3), 856-864.
  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. (2009). European Journal of Medicinal Chemistry, 44(10), 4062-4069.
  • The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs. (2025). BenchChem.
  • Dihydroquinolinone synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). (2016). Organic & Biomolecular Chemistry, 14(3), 856-864.
  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). (2016). Organic & Biomolecular Chemistry, 14(3), 856-864.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methyl-3,4-dihydroquinolin-2(1H)-one. As a key intermediate in the development of various pharmacologically active compounds, optimizing its synthesis for both yield and purity is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to navigate the common challenges encountered during its synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries and fundamental principles related to the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

There are several established strategies for the synthesis of the 3,4-dihydroquinolin-2(1H)-one scaffold, which can be adapted for the 6-methyl analog. The most common approaches include:

  • Intramolecular Friedel-Crafts-type Reactions: This classic method involves the cyclization of an N-aryl-3-halopropanamide under the influence of a Lewis acid catalyst. For the synthesis of this compound, this would typically start from N-(4-methylphenyl)-3-chloropropanamide.

  • Reductive Cyclization of Nitro-Substituted Precursors: This route involves the reduction of a nitro group on a suitable precursor, which then facilitates an intramolecular cyclization to form the lactam ring.[1]

  • Radical Addition and Cyclization Reactions: Modern synthetic methods often employ radical-mediated pathways. These reactions can offer milder conditions and unique selectivity. For instance, the cyclization of N-arylacrylamides initiated by a radical source is a common strategy.[1][2]

Q2: I'm experiencing a very low yield. What are the most common culprits?

Low yields are a frequent challenge and can often be traced back to several key factors:

  • Harsh Reaction Conditions: Traditional methods, such as the Friedel-Crafts cyclization, may require high temperatures and strong acid catalysts. These conditions can lead to the degradation of starting materials and the formation of unwanted side products.[3]

  • Suboptimal Catalyst Performance: The choice and activity of the catalyst are critical. An inappropriate or deactivated catalyst can result in low conversion rates. For Friedel-Crafts reactions, the moisture sensitivity of Lewis acids like AlCl₃ is a common issue.

  • Competing Side Reactions: The formation of byproducts can significantly diminish the yield of the desired product. A common side reaction is the self-condensation or polymerization of starting materials, especially under harsh acidic or basic conditions.[4]

Q3: How can I effectively monitor the progress of my reaction?

For most lab-scale syntheses of this compound, Thin-Layer Chromatography (TLC) is the most convenient and widely used method to monitor the reaction's progress. It allows for the rapid visualization of the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the best practices for purifying the final product?

The two most effective and commonly used purification techniques for this compound are:

  • Recrystallization: This is an excellent method for removing small amounts of impurities and for obtaining a highly crystalline final product. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature.[5][6][7][8]

  • Silica Gel Column Chromatography: This technique is highly effective for separating the desired product from a mixture of impurities with different polarities. It is particularly useful when dealing with significant amounts of byproducts or when isomers are present.[9]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

If you are observing a very low yield or a complete absence of the desired product, consult the following troubleshooting workflow and table of potential solutions.

G start Low or No Product check_sm Verify Starting Material Purity & Integrity start->check_sm sm_ok Purity Confirmed check_sm->sm_ok [Good] sm_bad Degraded/Impure SM check_sm->sm_bad [Bad] check_reagents Assess Reagent/Catalyst Activity reagents_ok Activity Confirmed check_reagents->reagents_ok [Good] reagents_bad Inactive/Decomposed Reagents check_reagents->reagents_bad [Bad] check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Correct check_conditions->conditions_ok [Good] conditions_bad Suboptimal Conditions check_conditions->conditions_bad [Bad] sm_ok->check_reagents reagents_ok->check_conditions solution_sm Purify or Replace Starting Materials sm_bad->solution_sm solution_reagents Use Fresh Reagents/Catalyst reagents_bad->solution_reagents solution_conditions Optimize Temperature, Time, or Atmosphere conditions_bad->solution_conditions

Caption: Troubleshooting workflow for low product yield.

Potential Cause Suggested Solution Rationale
Inactive Catalyst Use a fresh batch of catalyst. For Lewis acids like AlCl₃, ensure it is handled under anhydrous conditions.Lewis acids are often hygroscopic and can be deactivated by moisture.
Inappropriate Reaction Temperature Incrementally adjust the reaction temperature (e.g., in 10 °C increments) and monitor the progress by TLC.Some reactions have a narrow optimal temperature range. Too low, and the reaction is too slow; too high, and degradation can occur.[3]
Poor Solubility of Reactants Change to a more suitable solvent. For instance, in some cyclizations, a more polar solvent like DMF or ethanol may improve solubility.Ensuring all reactants are in solution is crucial for reaction efficiency.
Incomplete Reaction Increase the reaction time and continue to monitor by TLC or HPLC until the starting material is consumed.Some reactions are inherently slow and require extended periods to reach completion.
Issue 2: Formation of Multiple Products and Purification Difficulties

The presence of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and lower the isolated yield.

Potential Cause Suggested Solution Rationale
Formation of Isomeric Impurities Modify the catalyst system or reaction conditions. For some reactions, the choice of catalyst can influence regioselectivity.Different catalysts can offer different selectivities, potentially favoring the formation of the desired isomer.[9]
Polymeric/Tarry Byproducts Run the reaction at a lower concentration to disfavor intermolecular side reactions. Ensure controlled and gradual heating.High concentrations and uncontrolled exotherms can promote polymerization.[9]
Co-elution during Chromatography Change the solvent system for column chromatography. A different solvent polarity may improve separation. Consider recrystallization as an alternative or subsequent purification step.If impurities have similar polarities to the product, separation by chromatography can be challenging.

Section 3: Key Synthetic Methodologies & Protocols

This section provides detailed protocols for the synthesis of this compound. These are generalized procedures and may require optimization for your specific laboratory conditions.

Protocol 1: Synthesis via Intramolecular Friedel-Crafts Cyclization

This protocol is adapted from standard procedures for the synthesis of dihydroquinolinones.[10]

Step 1: Synthesis of N-(4-methylphenyl)-3-chloropropanamide

  • In a round-bottom flask, dissolve p-toluidine (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 3-chloropropionyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(4-methylphenyl)-3-chloropropanamide.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a round-bottom flask, add N-(4-methylphenyl)-3-chloropropanamide (1 equivalent) and aluminum chloride (AlCl₃) (2-3 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to 140-150 °C for 2-4 hours. The reaction mixture will become a thick slurry.

  • Cool the reaction to room temperature and then carefully quench by slowly adding crushed ice and concentrated hydrochloric acid.

  • Filter the resulting solid, wash with water, and then a dilute sodium bicarbonate solution.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Caption: Workflow for Friedel-Crafts synthesis.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the purification of crude this compound.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or mixtures with water are often good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Section 4: Data Summary Tables

This section provides a summary of key parameters for consideration when optimizing the synthesis.

Table 1: Comparison of General Reaction Conditions

Synthetic Route Catalyst/Reagent Typical Solvent Temperature Range (°C) Key Considerations
Friedel-Crafts Cyclization AlCl₃, FeCl₃, H₂SO₄None or high-boiling solvent100 - 160Anhydrous conditions are crucial. Can produce tarry byproducts.[11]
Reductive Cyclization Fe/NH₄Cl, H₂/Pd-CEthanol/Water, Methanol25 - 80Often milder conditions than Friedel-Crafts.
Radical Cyclization AIBN, (NH₄)₂S₂O₈Acetonitrile, DMF60 - 100Can be sensitive to radical inhibitors. May require inert atmosphere.[2]

References

  • ChemicalBook. 6-AMino-1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis.
  • BenchChem. The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs.
  • BenchChem. Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Organic Chemistry Portal. Dihydroquinolinone synthesis.
  • MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
  • Google Patents. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Organic & Biomolecular Chemistry (RSC Publishing). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii)
  • PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • BenchChem. Optimizing the Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one.
  • Eureka | Patsnap. Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone.
  • Google Patents. Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
  • BenchChem. Optimizing reaction conditions for 1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis.
  • NIH. Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases.
  • PMC - NIH. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)
  • BenchChem.
  • ResearchGate. Synthesis and reactions of 6-hydroxy-2(1H)-quinolin-2-one in ionic liquid.
  • ResearchGate. A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone.
  • ChemicalBook. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis.
  • YouTube.
  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • BenchChem. common impurities in 6-Chloroquinoline synthesis and their removal.
  • YouTube.
  • PMC.
  • YouTube.
  • YouTube.
  • American Chemical Society. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Hu.

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Technical Support Center: Purification of 6-Methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-methyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its purity is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredients (APIs). This guide provides practical, field-proven insights into overcoming the purification hurdles associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common side products can include unreacted starting materials, polymeric materials from self-condensation reactions, and isomers. For instance, in radical cyclization reactions, byproducts from alternative radical pathways may also be present.[1] It is crucial to perform a preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the nature and number of impurities.

Q2: My crude this compound is a dark oil or a discolored solid. What is the likely cause and how can I address this?

A2: Discoloration often indicates the presence of colored impurities, which can arise from several sources. If your synthesis involves heating, thermal degradation of starting materials or the product itself could be a factor. Oxidative side reactions can also lead to colored byproducts, especially if the reaction is not performed under an inert atmosphere.[2]

For colored solid products, a decolorization step during recrystallization can be highly effective. This involves adding a small amount of activated carbon to the hot solution before filtration.[3][4][5] The activated carbon will adsorb the colored impurities, yielding a significantly purer, off-white to white crystalline product upon cooling.

Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?

A3: It is not uncommon for a single solvent to be suboptimal for recrystallization. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[6][7] If a single solvent does not meet these criteria, a two-solvent system is a viable alternative. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Slow cooling should then induce crystallization. For compounds similar to this compound, solvent mixtures like ethanol/hexane or ethyl acetate/heptane have been suggested.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common purification issues.

Problem 1: Low Recovery After Recrystallization

Possible Causes & Solutions

Cause Explanation Suggested Solution
Excessive Solvent Use Using too much solvent will keep a significant portion of your product dissolved even at low temperatures, leading to poor recovery.[7]Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature Crystallization If the solution cools too quickly during hot filtration (if performed), the product can crystallize along with the impurities being removed.[7]Ensure the filtration apparatus is pre-heated. Perform the hot filtration as quickly as possible.
Product is Highly Soluble in the Chosen Solvent The chosen solvent may be too "good," meaning the product remains in solution even at low temperatures.Screen for alternative solvents or employ a two-solvent system as described in the FAQs.
Problem 2: Ineffective Purification by Column Chromatography

Possible Causes & Solutions

Cause Explanation Suggested Solution
Inappropriate Solvent System (Eluent) If the eluent is too polar, all compounds (product and impurities) will elute quickly with poor separation. If it's not polar enough, the product may not elute at all.Systematically screen eluent systems using TLC to find a solvent mixture that gives good separation between your product and the impurities. A good starting point for similar compounds is a hexane:ethyl acetate mixture.[8]
Column Overloading Loading too much crude material onto the column will result in broad, overlapping bands and poor separation.As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Improper Column Packing Air bubbles or cracks in the silica gel bed will lead to channeling and inefficient separation.Prepare a uniform slurry of silica gel in the eluent and carefully pack the column to avoid air bubbles.[8]
Product Decomposition on Silica Gel Some compounds are unstable on silica gel, which is slightly acidic. This can lead to product loss during chromatography.Consider using a different stationary phase, such as neutral alumina. Alternatively, a faster purification technique like a short plug of silica gel might minimize contact time and degradation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.

  • Solvent Selection: Begin by identifying a suitable solvent or solvent system through small-scale solubility tests. Ethanol or an ethanol/water mixture is often a good starting point for related quinolinone structures.[3][4][5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[3][8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (about 1-2% of the solute's weight) to the hot solution and swirl for a few minutes.[3][4][5]

  • Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[7][8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3][8]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3][8]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent. The final product should be a crystalline solid.[3][8]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Purification

HPLC is a powerful tool for both assessing the purity of this compound and for purification purposes.

Analytical HPLC:

  • Column: A reverse-phase column, such as a C18, is typically suitable.[9]

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (MeCN) and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape.[9][10] A gradient elution (where the mobile phase composition changes over time) may be necessary to resolve all impurities.

  • Detection: UV detection is commonly used for quinolinone compounds.

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., the mobile phase) and filter through a 0.45 µm syringe filter before injection.[3]

Preparative HPLC:

For purification, the principles are the same as analytical HPLC, but on a larger scale. The liquid chromatography method is scalable and can be used for isolating impurities in preparative separation.[9][10]

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product TLC_HPLC Purity Assessment (TLC/HPLC) Crude->TLC_HPLC Decision1 Major Impurities? TLC_HPLC->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Few, different polarity ColumnChrom Column Chromatography Decision1->ColumnChrom Multiple, similar polarity PureProduct Pure Product Recrystallization->PureProduct ColumnChrom->PureProduct Analysis Final Purity Analysis (HPLC/GC-MS) PureProduct->Analysis

Caption: A decision-making workflow for the purification of this compound.

References

  • Separation of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone on Newcrom R1 HPLC column. SIELC Technologies.
  • 6-AMino-1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis. ChemicalBook.
  • Optimizing the Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one. BenchChem.
  • Application Notes and Protocols for the Quantification and Purification of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. BenchChem.
  • US Patent for Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
  • 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis. ChemicalBook.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization and Melting Point Analysis. YouTube.
  • Purification of 3,4-Dihydro-6-methyl-2-pyridone: Applic
  • Optimizing reaction conditions for 1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis. BenchChem.
  • Separation of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- on Newcrom R1 HPLC column. SIELC Technologies.

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Troubleshooting low yield in Friedel-Crafts cyclization for quinolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The intramolecular Friedel-Crafts cyclization is a powerful and direct method for constructing this bicyclic system. However, like many electrophilic aromatic substitution reactions, it is fraught with challenges that can lead to disappointingly low yields. This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of this reaction.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is designed to address specific experimental failures in a direct question-and-answer format.

Q1: My reaction shows low or no conversion, with starting material recovered. What are the primary causes?

Low or no conversion is one of the most common issues and typically points to a fundamental problem with the reaction's core components: the catalyst, the substrate, or the conditions.

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are exceptionally hygroscopic. Any moisture in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst.[1][2][3]

    • Solution: Ensure all glassware is oven-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents. If possible, use a freshly opened bottle of the Lewis acid or purify it before use.

  • Insufficient Catalyst Loading: The quinolinone product itself is a Lewis base due to the carbonyl oxygen and ring nitrogen. It can form a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction cycle.[2][4][5]

    • Solution: Unlike truly catalytic reactions, intramolecular Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid (typically 1.1 to 2.5 equivalents) to drive the reaction to completion.

  • Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution. If the aromatic ring targeted for cyclization bears strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), its nucleophilicity will be severely diminished, potentially halting the reaction entirely.[1][2][6]

    • Solution: Assess the electronic nature of your substrate. If it is highly deactivated, you may need to switch to a more potent catalytic system (e.g., Eaton's reagent) or consider an alternative synthetic strategy that does not rely on electrophilic substitution.

  • Sub-optimal Reaction Temperature: Sufficient thermal energy is required to overcome the activation barrier.

    • Solution: If the reaction is sluggish at room temperature, cautiously increase the heat. Monitor for decomposition. Conversely, excessively high temperatures can promote side reactions. A systematic temperature optimization is often necessary.[2]

Q2: I'm observing a mixture of products or significant side-product formation. How can I improve selectivity?

The formation of multiple products points towards issues with regioselectivity or competing reaction pathways.

  • Regioselectivity Issues: If the aromatic ring has multiple possible sites for cyclization, a mixture of regioisomers can result. The outcome is governed by a delicate balance of steric hindrance and electronic effects.

    • Solution: The choice of solvent can dramatically influence regioselectivity. Non-polar solvents like carbon disulfide or dichloromethane may favor the kinetically controlled product, while polar solvents like nitrobenzene can promote the formation of the thermodynamically more stable isomer.[7] Experiment with different solvents to alter the product ratio.

  • Intermolecular Reactions: If the concentration is too high, the activated acylating agent can react with a second molecule of starting material before it has a chance to cyclize, leading to oligomeric byproducts.

    • Solution: Perform the reaction under high-dilution conditions. This can be achieved by using a larger volume of solvent and adding the substrate slowly to the reaction mixture over several hours using a syringe pump.

  • Substrate Decomposition: Precursors for quinolinone synthesis can be complex molecules. The strongly acidic conditions and elevated temperatures required for cyclization can cause decomposition or rearrangement.

    • Solution: Consider using milder catalysts. Brønsted acids like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can effect cyclization under less harsh conditions than some Lewis acids.[8]

Q3: My substrate with a free amine group is not reacting. What is the issue?

Aromatic amines and other basic functional groups are fundamentally incompatible with standard Friedel-Crafts conditions.

  • Catalyst Sequestration: The basic nitrogen atom of an amine will readily coordinate with the Lewis acid catalyst.[1][9][10] This forms a highly stable complex, deactivating both the catalyst and the substrate. The complexed amine also becomes a powerful electron-withdrawing group, further deactivating the aromatic ring.[11]

    • Solution: The amine must be protected before attempting the Friedel-Crafts reaction. Common protecting groups include amides (e.g., acetyl) or carbamates. Alternatively, consider a different synthetic route, such as the Camps cyclization, which is specifically designed for N-acylaryl amides.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for this cyclization?

The choice of catalyst is critical and depends on the reactivity of your substrate. A comparison of common choices is presented below.

CatalystTypical ConditionsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) Stoichiometric+, Anhydrous Solvent (e.g., CH₂Cl₂, CS₂), 0°C to refluxHigh reactivity, effective for less activated rings.Highly sensitive to moisture, can promote side reactions, harsh workup.[1]
Polyphosphoric Acid (PPA) Used as solvent/catalyst, 80-150°CGood for less reactive substrates, acts as both catalyst and dehydrating agent.High viscosity makes stirring difficult, workup can be challenging.[8]
Eaton's Reagent (7.7% P₂O₅ in MeSO₃H) Stoichiometric+, 35-90°CVery powerful promoter, often gives high yields where other methods fail, milder temperatures.[8]Commercially available but can be prepared in-situ, corrosive.
Triflic Acid (TfOH) Catalytic to Stoichiometric, CH₂Cl₂Strong Brønsted acid, can be used in catalytic amounts for activated systems.Expensive, can cause charring at high temperatures.
Q2: How does solvent choice impact the reaction yield and selectivity?

The solvent plays a multifaceted role in a Friedel-Crafts reaction.

  • Solubility: It must dissolve the substrate and the catalyst-reagent complex.

  • Temperature Control: A high-boiling solvent allows the reaction to be conducted at elevated, controlled temperatures.

  • Selectivity Influence: As mentioned in the troubleshooting guide, solvent polarity can dictate the regiochemical outcome by stabilizing or destabilizing key intermediates and transition states.[7][14] Non-coordinating solvents like dichloromethane and carbon disulfide are common, whereas polar solvents like nitrobenzene are used less frequently but can be effective in specific cases.[7]

Q3: What are the key limitations of the Friedel-Crafts route to quinolinones?

While powerful, this method has several inherent limitations:

  • Functional Group Incompatibility: Fails with substrates containing basic groups like amines unless protected.[10][15]

  • Substrate Reactivity: Does not work on aromatic rings that are strongly deactivated by electron-withdrawing groups.[6]

  • Stoichiometric Reagents: Often requires more than a full equivalent of the "catalyst," generating significant waste.[4]

  • Harsh Conditions: Frequently requires high temperatures and strongly acidic conditions, which may not be suitable for sensitive or complex molecules.[16]

Q4: My Friedel-Crafts cyclization continues to fail. What are some reliable alternative syntheses for quinolinones?

If the intramolecular Friedel-Crafts reaction proves unsuitable for your substrate, several excellent alternative methods exist:

  • Camps Cyclization: The base-catalyzed intramolecular condensation of an o-acylaminoacetophenone. This is a robust method, and the choice of base can influence regioselectivity.[12][13]

  • Gould-Jacobs Reaction: Involves the reaction of an aniline with an alkoxymethylenemalonate ester followed by thermal cyclization at high temperatures (~250 °C).[13][16]

  • Friedländer Annulation: The acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[17][18]

Visualizing the Process

Understanding the reaction pathway and the troubleshooting logic is key to success.

Generalized Reaction Mechanism

G cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack (Rate-Determining) cluster_aromatization Step 3: Rearomatization start R-COOH + Catalyst (e.g., PPA) acylium [R-C≡O]⁺ Acylium Ion (Key Electrophile) start->acylium Activation & Dehydration sigma Arenium Ion (Sigma Complex) substrate N-Aryl Precursor substrate->sigma product_complex Product-Catalyst Complex sigma->product_complex Deprotonation final_product Quinolinone (after workup) product_complex->final_product Quench

Caption: Key mechanistic steps in an acid-catalyzed Friedel-Crafts cyclization.

Troubleshooting Workflow

G cluster_no_conversion Problem: No Conversion cluster_conversion Problem: Low Yield with Conversion start Low Yield Observed q1 Is Starting Material Consumed? start->q1 check_catalyst 1. Check Catalyst Activity (Fresh? Anhydrous?) q1->check_catalyst No check_side_products 1. Analyze Byproducts (TLC/LCMS) (Side reaction or decomposition?) q1->check_side_products Yes check_conditions 2. Increase Catalyst Load (>1.0 eq) check_catalyst->check_conditions check_temp 3. Increase Temperature check_conditions->check_temp check_substrate 4. Assess Substrate Electronics (Is it deactivated?) check_temp->check_substrate check_workup 2. Optimize Quench/Workup (Product stable?) check_side_products->check_workup check_dilution 3. Use High Dilution (Prevent intermolecular reaction?) check_workup->check_dilution

Caption: A logical workflow for troubleshooting low yields in Friedel-Crafts cyclization.

Reference Experimental Protocol: Cyclization with Eaton's Reagent

This protocol describes a general procedure for the cyclization of a 3-(N-phenylamino)propanoic acid derivative to a dihydroquinolin-4-one.

Materials:

  • 3-(N-phenylamino)propanoic acid derivative (1.0 equiv)

  • Eaton's Reagent (7.7 wt% P₂O₅ in CH₃SO₃H) (approx. 10 mL per gram of substrate)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Ice-water bath

Procedure:

  • Reaction Setup: Place the 3-(N-phenylamino)propanoic acid derivative (1.0 equiv) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Addition of Catalyst: Under an inert atmosphere (N₂ or Ar), add Eaton's Reagent via syringe. Use enough reagent to ensure the mixture is fully mobile and stirrable (typically a 0.1 M concentration of the substrate).

  • Reaction: Stir the mixture at room temperature or heat to 40-80°C. The optimal temperature will depend on the substrate's reactivity. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Quenching: Once the reaction is complete, cool the flask in an ice-water bath. Very carefully and slowly, pour the reaction mixture onto a stirred slurry of crushed ice and excess saturated NaHCO₃ solution to neutralize the strong acid. Caution: This is a highly exothermic process and will release CO₂ gas. Ensure adequate ventilation and perform the quench slowly.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure dihydroquinolin-4-one.

References

  • BenchChem. (2025).
  • BYJU'S. (n.d.).
  • PubMed. (2013). Stereoselective and regioselective intramolecular Friedel-Crafts reaction of aziridinium ions for synthesis of 4-substituted tetrahydroisoquinolines. Org Lett.
  • Sci-Hub. (n.d.). Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence.
  • SAGE Publications Inc. (2025). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation.
  • Grokipedia. (n.d.). Camps quinoline synthesis.
  • RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review.
  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. BenchChem Technical Support.
  • NIH PMC. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • NIH PMC. (n.d.).
  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
  • ResearchGate. (n.d.).
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
  • Chemistry LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis. BenchChem Technical Support.
  • ResearchGate. (n.d.).
  • ACS Publications. (2025). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. The Journal of Organic Chemistry.
  • SpringerLink. (2018).
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?.
  • YouTube. (2021). 8.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

Sources

Technical Support Center: Navigating the Scale-Up of 6-Methyl-3,4-dihydroquinolin-2(1H)-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 6-methyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges you may encounter when transitioning from laboratory-scale synthesis to larger-scale production. The 1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and numerous investigational agents[1]. As such, a robust and scalable synthesis is of paramount importance. This resource is structured to anticipate and address common issues, explaining the underlying chemical principles to empower you to troubleshoot effectively.

Part 1: Troubleshooting Guide - From Benchtop to Pilot Plant

This section addresses specific problems encountered during the synthesis of this compound and related dihydroquinolinones, with a focus on issues that emerge during scale-up.

Issue 1: Reaction Stalls or Incomplete Conversion

Q1: My large-scale reaction is showing significantly lower conversion compared to the lab-scale synthesis. What are the likely causes and how can I address them?

A1: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[2][3] As you increase the reaction volume, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation.[2]

  • Causality: Many syntheses of dihydroquinolinones involve exothermic steps. In a small flask, this heat dissipates quickly. In a large reactor, localized hot spots can form, leading to side reactions or degradation of starting materials and products. Inefficient mixing can also result in poor distribution of reagents, leading to areas of low concentration where the reaction rate slows or stops.

  • Troubleshooting & Optimization:

    • Improve Agitation: Ensure your reactor's stirring mechanism is adequate for the viscosity and volume of the reaction mixture. Baffles within the reactor can improve mixing efficiency.

    • Controlled Reagent Addition: Instead of adding a reagent all at once, use a syringe pump or a dropping funnel for controlled, slow addition. This is particularly crucial for highly reactive or exothermic steps. A process that is close to a dose-controlled reaction, where the reactant is consumed as rapidly as it is added, is ideal for safety and control.[4]

    • Monitor Internal Temperature: Do not rely on the jacket temperature alone. Use a probe to monitor the internal temperature of the reaction mixture and adjust your heating or cooling accordingly.[5] Temperature control is a critical factor for safe and successful scale-up.[5]

    • Re-evaluate Solvent Choice: A solvent that was suitable at a small scale may not be optimal for larger batches. Consider a higher-boiling solvent to allow for a wider temperature range of operation without significant pressure buildup.

Issue 2: Formation of Impurities and Side Products

Q2: I'm observing a new, significant impurity in my scaled-up batch that was minor or absent in the lab. How do I identify and mitigate this?

A2: The appearance of new impurities upon scale-up often points to subtle changes in reaction conditions that favor alternative reaction pathways.

  • Causality:

    • Overheating: As mentioned, localized overheating can provide the activation energy for side reactions that are not kinetically favorable at lower temperatures.[6]

    • Increased Reaction Time: Larger scale reactions often take longer to complete, providing more time for the formation of degradation products or for reversible reactions to reach an unfavorable equilibrium.[5]

    • Incomplete Mixing: Pockets of high reagent concentration can lead to side reactions, such as dimerization or polymerization.

  • Troubleshooting & Optimization:

    • Impurity Characterization: Isolate and characterize the impurity using techniques like NMR, LC-MS, and IR spectroscopy. Understanding its structure will provide clues about its formation pathway.

    • Kinetic Analysis: Conduct small-scale experiments to understand the kinetics of both the desired reaction and the side reaction. This can help in optimizing conditions to favor product formation.

    • Process Analytical Technology (PAT): If possible, use in-situ monitoring techniques (e.g., FT-IR, Raman) to track the formation of the product and impurity in real-time. This data is invaluable for optimizing reaction parameters.

    • Alternative Synthetic Routes: If the side reaction is inherent to the chosen synthetic pathway, it may be necessary to explore alternative routes to the target molecule. The synthesis of dihydroquinolinones can be achieved through various methods, including intramolecular cyclization and reductive amination.[7][8][9]

Issue 3: Challenges in Product Isolation and Purification

Q3: My product is difficult to crystallize at a large scale, or I'm getting a different crystal form (polymorph) than in my lab experiments. What should I do?

A3: Crystallization is a critical step for achieving the desired purity of an active pharmaceutical ingredient (API).[10][11] However, it is notoriously difficult to scale up due to its sensitivity to a multitude of factors.[12][13]

  • Causality:

    • Cooling Rate: Slower cooling rates in large vessels can lead to the formation of larger, more stable crystals, but can also result in the formation of a different, more thermodynamically stable polymorph.[13]

    • Supersaturation: The level of supersaturation, which is the driving force for crystallization, can be difficult to control in large volumes, potentially leading to oiling out or the formation of fine, difficult-to-filter crystals.

    • Impurities: The presence of even small amounts of impurities can inhibit or alter crystal growth.

  • Troubleshooting & Optimization:

    • Solvent Screening: A crucial part of any crystallization effort is to study and screen different solvent options to determine which will produce the desired API polymorph.[12][13] Consider using a co-solvent system to fine-tune the solubility and crystallization behavior.

    • Seeding: Introduce a small amount of the desired crystalline material (seed crystals) to the supersaturated solution to initiate crystallization of the desired polymorph.

    • Controlled Cooling: Implement a programmed cooling profile to ensure a consistent and controlled rate of crystallization.

    • Anti-Solvent Addition: Consider an anti-solvent crystallization, where a solvent in which the product is insoluble is slowly added to a solution of the product, inducing crystallization.

ParameterLab Scale (1g)Pilot Scale (1kg)Troubleshooting Action
Reaction Time 2 hours8-12 hoursMonitor reaction progress by TLC/LC-MS to determine endpoint.
Temperature 80°C (oil bath)80°C (jacket)Use an internal probe to monitor for exotherms.
Stirring Magnetic stir barOverhead mechanical stirrerEnsure adequate mixing to prevent splashing and ensure homogeneity.
Purification Column ChromatographyCrystallizationScreen various solvents and cooling profiles for optimal crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the primary safety concerns when scaling up the synthesis of this compound?

A4: Process safety is paramount and requires a thorough understanding of the reaction's potential hazards.[4][14] Key considerations include:

  • Thermal Runaway: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[14] A risk assessment should be conducted prior to any scale-up.[5]

  • Gas Evolution: Some reactions may produce gaseous byproducts. Ensure the reactor is properly vented to avoid pressure buildup.

  • Reagent Handling: The safe handling of large quantities of flammable solvents and corrosive reagents is critical. Ensure proper personal protective equipment (PPE) is used and that all transfers are conducted in a well-ventilated area.

Q5: How can I improve the yield and purity of my final product at a larger scale?

A5: Beyond the troubleshooting steps already mentioned, consider the following:

  • Telescoping Reactions: If the synthesis involves multiple steps, consider a "telescoped" or one-pot process to minimize intermediate isolation and purification, which can lead to significant material loss.

  • Work-up Procedure: The aqueous work-up used at the lab scale may not be practical for large volumes. Consider alternative extraction and washing procedures, and be mindful of emulsion formation.

  • Drying: Efficiently drying large quantities of product is important. Ensure your drying method (e.g., vacuum oven) is adequate and does not lead to product degradation.

Q6: What analytical techniques are essential for monitoring the scale-up process?

A6: A robust analytical strategy is crucial for a successful scale-up.

  • In-Process Controls (IPCs): Regularly sample the reaction mixture and analyze it by HPLC or GC to monitor the consumption of starting materials and the formation of the product and any impurities.

  • Final Product Characterization: Use a suite of analytical techniques (NMR, LC-MS, elemental analysis, DSC) to confirm the identity, purity, and solid-state form of the final product.

Part 3: Visualizing the Workflow

General Synthetic Workflow

cluster_0 Synthesis cluster_1 Work-Up & Isolation cluster_2 Purification & Analysis Start Starting Materials Reaction Scaled-Up Reaction (Controlled Temperature & Addition) Start->Reaction 1. Reagent Loading Quench Reaction Quench Reaction->Quench 2. In-Process Monitoring Extraction Liquid-Liquid Extraction Quench->Extraction 3. Phase Separation Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Crystallization Crystallization (Controlled Cooling & Seeding) Concentration->Crystallization 4. Crude Product Filtration Filtration & Washing Crystallization->Filtration FinalDrying Final Product Drying Filtration->FinalDrying QC Quality Control Analysis FinalDrying->QC

Caption: A generalized workflow for the scale-up synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

Start Low Yield in Scaled-Up Reaction Check_Conversion Is the starting material consumed? Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction No Degradation Product or Starting Material Degradation Check_Conversion->Degradation Yes Improve_Mixing Action: Improve Agitation Incomplete_Reaction->Improve_Mixing Control_Addition Action: Control Reagent Addition Rate Incomplete_Reaction->Control_Addition Check_Purity Action: Check Reagent Purity Incomplete_Reaction->Check_Purity Optimize_Temp Action: Optimize Temperature Profile Degradation->Optimize_Temp Side_Reaction Significant Side Product Formation Degradation->Side_Reaction Characterize_Impurity Action: Isolate & Characterize Impurity Side_Reaction->Characterize_Impurity Modify_Conditions Action: Modify Reaction Conditions Characterize_Impurity->Modify_Conditions

Caption: A decision tree for troubleshooting low yields during the scale-up process.

References

Sources

Technical Support Center: Post-Synthesis Purification of 6-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the post-synthesis purification of 6-methyl-3,4-dihydroquinolin-2(1H)-one. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to enhance the purity and yield of the final compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide will explore the common impurities that may arise during its synthesis, particularly through routes involving Friedel-Crafts acylation, and provide robust methods for their removal.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't solidify. How can I induce crystallization?

If your crude this compound is an oil, several techniques can be employed to induce crystallization:

  • Trituration: Add a non-polar solvent in which the desired product is expected to be insoluble, such as n-hexane or diethyl ether. Stir the mixture vigorously. This process can wash away soluble, oily impurities and provide a nucleus for crystallization.

  • Solvent Removal: Ensure all reaction and extraction solvents, such as dichloromethane or ethyl acetate, have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of stubborn residual solvents.

  • Seeding: If a small amount of pure, solid material from a previous batch is available, adding a single "seed" crystal to the oil can initiate the crystallization process.

  • Cooling: Slowly cool the oil in an ice bath or refrigerator. Gently scratching the inside of the flask at the air-oil interface with a glass rod can create nucleation sites for crystal formation.

Q2: I'm observing multiple spots on the Thin Layer Chromatography (TLC) of my crude product. What are the likely impurities?

The synthesis of this compound, often proceeding via an intramolecular Friedel-Crafts reaction of an N-acylated p-toluidine derivative, can lead to several byproducts.[1] Common impurities may include:

  • Unreacted Starting Materials: Residual p-toluidine or 3-chloropropionyl chloride (or its corresponding acid/ester).

  • Acylation Intermediate: Uncyclized N-(4-methylphenyl)-3-chloropropionamide.

  • Regioisomers: Friedel-Crafts acylation of p-toluidine can potentially yield a mixture of isomers due to acylation at different positions on the aromatic ring.[1]

  • Polymeric Material: Self-condensation of starting materials or intermediates can lead to the formation of polymeric byproducts.[2]

  • Oxidized Species: The dihydroquinolinone ring can be susceptible to oxidation, leading to the corresponding quinolinone.

Q3: What is a reliable solvent system for the recrystallization of this compound?

The choice of solvent is critical for effective purification by recrystallization and depends on the specific impurity profile. For dihydroquinolinone derivatives, the following solvent systems are often effective:

  • Ethanol or Methanol: These are good primary solvents for recrystallization.[1]

  • Ethanol/Water: A mixture of ethanol and water can be a powerful recrystallization system. The crude product is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes slightly cloudy. A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

  • Ethyl Acetate/Heptane or Ethanol/Hexane: For less polar impurities, dissolving the crude product in a minimal amount of a more polar solvent (ethyl acetate or ethanol) at an elevated temperature, followed by the slow addition of a non-polar anti-solvent (heptane or hexane), can yield high-purity crystals upon cooling.[2]

Q4: Column chromatography is resulting in low yield. What can I do to improve this?

Low recovery from silica gel column chromatography can be due to several factors:

  • Improper Solvent System: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all. A good starting point for the eluent system is a mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired product.

  • Product Tailing: The slightly acidic nature of silica gel can sometimes cause basic compounds to tail, leading to poor separation and recovery. Adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize the acidic sites on the silica and improve peak shape.

  • Irreversible Adsorption: Highly polar impurities or the product itself may bind too strongly to the silica gel. In such cases, switching to a different stationary phase like alumina or using a different purification technique might be necessary.

Q5: How can I accurately assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a common starting point for method development.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any impurities with distinct signals.[4][5]

  • Melting Point: A sharp melting point range that is close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point range.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Crude product is a dark, intractable tar. Polymerization or decomposition due to harsh reaction conditions (e.g., high temperature, strong acid).Optimize reaction temperature and time. Consider using a milder Lewis acid for Friedel-Crafts cyclization. Ensure an efficient quench of the reaction mixture.
Final product is off-white or colored. Presence of colored impurities or oxidized byproducts.Treat a solution of the crude product with activated carbon before recrystallization.[1] Ensure the purification and drying processes are conducted under an inert atmosphere if the compound is air-sensitive.
Broad melting point range after purification. Residual solvent or persistent impurities.Dry the product under high vacuum for an extended period. Re-purify using a different method (e.g., if recrystallization failed, try column chromatography with a different solvent system).
Extra peaks in the 1H NMR spectrum. Isomeric impurities or unreacted starting materials/intermediates.Compare the spectrum with known spectra of starting materials. Isomeric impurities may require careful optimization of column chromatography for separation.

Purification Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a robust method for purifying crude this compound that is a solid.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product), and gently boil the solution for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the carbon.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot deionized water dropwise with swirling until the solution just begins to turn cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This method is suitable for purifying oily crude products or for separating impurities with similar solubility to the desired compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (or heptane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of n-hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack uniformly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and carefully load this powder onto the top of the prepared column.

  • Elution: Begin elution with the determined solvent system. A gradient elution, gradually increasing the polarity (e.g., from 9:1 to 4:1 hexane:ethyl acetate), may be necessary for effective separation.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow Crude Crude Product (Oil or Solid) TLC TLC Analysis Crude->TLC Is_Solid Is it a Solid? TLC->Is_Solid Recrystallize Recrystallization Is_Solid->Recrystallize Yes Column Column Chromatography Is_Solid->Column No Purity_Check Purity Analysis (HPLC, NMR, MP) Recrystallize->Purity_Check Column->Purity_Check Pure Pure Product Purity_Check->Pure

Caption: Decision workflow for selecting the appropriate purification method.

Relationship between Synthesis and Impurities

Impurity_Formation cluster_synthesis Synthesis Steps cluster_impurities Potential Impurities p-Toluidine p-Toluidine Acylation Acylation p-Toluidine->Acylation Unreacted_SM Unreacted Starting Materials p-Toluidine->Unreacted_SM Intermediate N-(4-methylphenyl)- 3-chloropropionamide Acylation->Intermediate Regioisomers Regioisomers Acylation->Regioisomers Cyclization Cyclization Intermediate->Cyclization Uncyclized_Int Uncyclized Intermediate Intermediate->Uncyclized_Int Product 6-methyl-3,4-dihydro- quinolin-2(1H)-one Cyclization->Product Polymer Polymeric Byproducts Cyclization->Polymer

Caption: Origin of common impurities during synthesis.

References

  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14 - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Write a mechanism for the reaction of p-toluidine with acetic anhydride. Why is sodium acetate added to this reaction? | Homework.Study.com. (n.d.). Retrieved January 17, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.). Retrieved January 17, 2026, from [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab - YouTube. (2020, October 15). Retrieved January 17, 2026, from [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Dihydroquinolinone synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents. (n.d.).
  • Synthesis and reactions of 6-hydroxy-2(1H)-quinolin-2-one in ionic liquid - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone - Eureka | Patsnap. (n.d.). Retrieved January 17, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021, April 1). Retrieved January 17, 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved January 17, 2026, from [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines | Organic Letters - ACS Publications. (2025, September 19). Retrieved January 17, 2026, from [Link]

  • Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104 - Der Pharma Chemica. (n.d.). Retrieved January 17, 2026, from [Link]

  • impurity profiling and drug characterization: backdrop and approach - PHARMACEUTICAL SCIENCES. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents. (n.d.).
  • N-Sulphamyl-3-chloropropionamidine hydrochloride | C3H9Cl2N3O2S - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Resolving anomalous NMR spectra of dihydroquinolinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving anomalous NMR spectra of dihydroquinolinone compounds. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter unexpected or complex NMR data for this important class of molecules. Here, we address common spectral anomalies in a question-and-answer format, providing not only troubleshooting steps but also the underlying scientific principles to empower your spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing more signals in my ¹H or ¹³C NMR spectrum than expected for my dihydroquinolinone compound?

This is one of the most common issues encountered with dihydroquinolinone scaffolds and often points to the presence of multiple, slowly interconverting species in solution. The primary culprits are typically atropisomerism or rotamerism.

  • Underlying Cause: Dihydroquinolinones, particularly those with substitution on the nitrogen atom or at the C3/C5 positions, can experience restricted rotation around the N-C(aryl) or N-C(acyl) bonds. If the energy barrier to this rotation is high enough, you can observe distinct sets of signals for each stable conformer (rotamer or atropisomer) on the NMR timescale. This phenomenon is highly dependent on the steric bulk of the substituents. For example, a bulky N-aryl or N-benzyl group will significantly increase the rotational barrier.

  • Troubleshooting Workflow:

    • Variable Temperature (VT) NMR: This is the most definitive experiment to diagnose dynamic exchange processes. By increasing the temperature of the NMR experiment, you provide the molecule with enough thermal energy to overcome the rotational barrier. As the rate of interconversion increases, the separate signals for each isomer will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at a higher temperature.

    • Solvent Titration: The equilibrium between different conformers can be sensitive to the solvent environment. Acquiring spectra in solvents of different polarity (e.g., chloroform-d vs. DMSO-d₆ vs. methanol-d₄) can alter the relative populations of the isomers, leading to changes in the relative integrals of the two sets of signals, which can be a diagnostic clue.

    • 2D NMR (EXSY/ROESY): A 2D Exchange Spectroscopy (EXSY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can provide direct evidence of chemical exchange between the two sets of signals. You will observe "cross-peaks" connecting the signals of one isomer to the corresponding signals of the other isomer, confirming that they are interconverting.

  • Experimental Protocol: Variable Temperature (VT) ¹H NMR

    • Prepare a sample of your dihydroquinolinone compound in a suitable deuterated solvent with a high boiling point (e.g., DMSO-d₆ or toluene-d₈).

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • Incrementally increase the temperature of the NMR probe (e.g., in 10-15 K steps).

    • At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

    • Continue this process until you observe coalescence of the doubled signals, or you reach the solvent's boiling point or the instrument's limit.

    • Analyze the spectra to identify the coalescence temperature, which can be used to calculate the energy barrier (ΔG‡) to rotation.

  • Data Interpretation:

Observation at Increased TemperatureInterpretation
Signal broadening, then coalescence, then sharpeningConfirms the presence of dynamic exchange (rotamers/atropisomers).
No change in the spectraThe species are stable isomers (diastereomers) or the energy barrier is too high to overcome in the accessible temperature range.
Changes in chemical shifts without coalescenceIndicates a temperature-dependent chemical shift, but not necessarily dynamic exchange.
  • Logical Workflow Diagram:

    G start Anomalous NMR: More signals than expected vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr coalescence Do signals broaden and coalesce? vt_nmr->coalescence rotamers Conclusion: Presence of rotamers or atropisomers. coalescence->rotamers Yes no_change Conclusion: Stable isomers or very high rotational barrier. coalescence->no_change No exsy Consider 2D EXSY/ROESY for confirmation rotamers->exsy

    Caption: Troubleshooting workflow for supernumerary NMR signals.

Q2: The chemical shifts of my aromatic protons are drifting between samples, or the signals are unusually broad. What could be the cause?

This behavior often suggests issues with sample concentration, leading to aggregation, or the presence of keto-enol tautomerism, which can be influenced by the solvent.

  • Underlying Cause 1: Aggregation: Dihydroquinolinone systems, with their amide-like functionality, are prone to intermolecular hydrogen bonding. At higher concentrations, this can lead to the formation of dimers or higher-order aggregates. The chemical environment of a proton in a monomer is different from that in an aggregate, leading to concentration-dependent chemical shifts or signal broadening due to exchange between the monomeric and aggregated states.

  • Underlying Cause 2: Tautomerism: While the keto form of dihydroquinolinone is generally more stable, the presence of the enol tautomer can sometimes be observed, particularly in certain solvents that can stabilize the enol form through hydrogen bonding. If the tautomers are in equilibrium, this can lead to signal averaging or the appearance of a minor set of signals corresponding to the enol form.

  • Troubleshooting Workflow:

    • Concentration-Dependent Study: Prepare a series of NMR samples at different concentrations (e.g., from 1 mM to 50 mM). A significant shift in the chemical shifts of the N-H or aromatic protons as concentration increases is a strong indicator of aggregation.

    • Solvent Study: As mentioned previously, changing the solvent can provide clues. Aprotic, non-polar solvents (like C₆D₆) might favor aggregation, while polar, protic solvents (like CD₃OD) can disrupt intermolecular hydrogen bonds and may favor the enol tautomer. DMSO-d₆ is a strong hydrogen bond acceptor and can also significantly influence the observed spectra.

    • Acid/Base Titration: Adding a drop of D₂O or a trace amount of acid (like TFA-d) or base (like pyridine-d₅) can catalyze the exchange of labile protons (like N-H or enolic O-H), causing their signals to broaden or disappear. This can help identify which protons are involved in exchange processes.

  • Logical Workflow Diagram:

    G start Drifting or broad aromatic/amide signals concentration_study Perform concentration-dependent NMR study start->concentration_study shift_change Do chemical shifts change with concentration? concentration_study->shift_change aggregation Conclusion: Aggregation is likely occurring. shift_change->aggregation Yes solvent_study Perform solvent study (e.g., CDCl₃ vs. DMSO-d₆ vs. CD₃OD) shift_change->solvent_study No tautomerism Conclusion: Investigate for tautomerism. solvent_study->tautomerism

    Caption: Troubleshooting workflow for shifting or broad NMR signals.

References

  • Restricted Rotation in N-Aryl Lactams: A Study by Dynamic NMR Spectroscopy. Journal of Organic Chemistry. A comprehensive study on the rotational barriers in lactam-containing compounds, providing a basis for understanding atropisomerism in dihydroquinolinones. [Link]

  • Atropisomerism in Drug Discovery. Journal of Medicinal Chemistry. This review highlights the importance of identifying and characterizing atropisomers in medicinal chemistry, with relevant examples of N-aryl amide systems. [Link]

  • Dynamic NMR Spectroscopy as a Tool for Studying Chemical Processes. Chemical Reviews. A foundational review on the principles and applications of variable temperature NMR for studying dynamic chemical equilibria. [Link]

  • Solvent Effects on Conformational Equilibria. Pure and Applied Chemistry. Discusses the theoretical and practical aspects of how solvent choice can influence the conformational preferences of molecules in solution. [Link]

  • Understanding 2D NMR Spectroscopy. John Wiley & Sons. A textbook offering detailed explanations of various 2D NMR experiments, including EXSY and ROESY, and their use in elucidating chemical exchange. [Link]

  • Self-Assembly of Amide-Containing Molecules in Solution. Chemical Society Reviews. This review covers the principles of hydrogen bonding and aggregation in amide-containing molecules, which is directly applicable to dihydroquinolinones. [Link]

  • Tautomerism: Concepts and Applications in Chemistry and Biology. Wiley-VCH. A book that provides a thorough grounding in the principles of tautomerism, including the factors that influence keto-enol equilibria. [Link]

Technical Support Center: Overcoming Solubility Challenges with 6-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-methyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for addressing solubility issues encountered during in vitro and in vivo assays. As a molecule with significant potential in various research fields, understanding and overcoming its solubility limitations is paramount to obtaining accurate and reproducible experimental results.

Understanding the Challenge: Physicochemical Profile

Before delving into troubleshooting, it is crucial to understand the inherent physicochemical properties of this compound that influence its solubility. Due to the limited availability of experimental data, we have utilized well-established in silico predictive models to provide a working profile for this compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₁₀H₁₁NO-
Molecular Weight 161.20 g/mol Low molecular weight is generally favorable for solubility.
LogP (Consensus) ~2.0Indicates a moderate lipophilicity, suggesting a preference for non-polar environments over aqueous media.
Water Solubility (ESOL LogS) ~-2.8Corresponds to a solubility of approximately 1.58 mg/mL, classifying it as 'slightly soluble' to 'moderately soluble'.[1]
pKa (acidic) ~10.0The amide proton is weakly acidic, meaning the compound will be predominantly neutral at physiological pH.
pKa (basic) ~2.0The carbonyl oxygen is weakly basic.

Disclaimer: These values are predicted using computational models and should be used as a guide for initial experimental design. Experimental verification is recommended.

The predicted LogP and LogS values suggest that while not extremely insoluble, this compound can present significant challenges in aqueous buffers commonly used in biological assays, leading to issues such as compound precipitation and inaccurate concentration measurements.[2]

Frequently Asked Questions (FAQs)

Q1: I'm observing inconsistent results in my cell-based assay. Could this be a solubility issue?

A1: Yes, inconsistent biological data is a hallmark of poor compound solubility.[3] If the compound precipitates in your assay medium, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration. This can lead to an underestimation of potency (inflated IC50 values), poor structure-activity relationships (SAR), and a high degree of variability between replicate wells.[2]

Q2: My compound precipitated out of its DMSO stock solution upon storage. What happened and what can I do?

A2: Precipitation from dimethyl sulfoxide (DMSO) stocks can occur for several reasons. DMSO is hygroscopic and can absorb atmospheric water over time, which can decrease the solubility of hydrophobic compounds.[3] Additionally, some compounds may not be stable in DMSO long-term. To mitigate this, we recommend the following:

  • Store DMSO stocks in a desiccator to minimize water absorption.

  • Prepare fresh stock solutions from a solid for each experiment.

  • Consider storing the compound at a lower concentration in DMSO.

  • Before use, always visually inspect the stock solution for any precipitate. If present, gentle warming (to 37°C) or sonication may help to redissolve the compound.

Q3: What is the maximum percentage of DMSO I can use in my assay?

A3: The tolerance for DMSO is highly dependent on the specific cell line and assay type. As a general rule, most cell-based assays can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to determine the DMSO tolerance for your specific experimental system by running a vehicle control with varying concentrations of DMSO and assessing its effect on cell viability and assay performance.

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

When encountering solubility issues with this compound, a systematic approach to troubleshooting is recommended. The following workflow provides a logical progression from simple to more complex solubilization strategies.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Assay Buffer Optimization cluster_2 Formulation Strategies cluster_3 Advanced Formulations Start Solubility Issue Identified Check_Stock Inspect DMSO Stock Solution (Precipitate Present?) Start->Check_Stock Prep_Fresh Prepare Fresh Stock Solution Check_Stock->Prep_Fresh Yes Dilution_Method Optimize Dilution Protocol (Direct Dilution into Assay Media) Check_Stock->Dilution_Method No pH_Adjust pH Adjustment of Buffer (If compound is ionizable) Dilution_Method->pH_Adjust Co_Solvent Introduce Co-solvents (e.g., Ethanol, PEG 400) pH_Adjust->Co_Solvent Inadequate Solubility Surfactants Use of Surfactants (e.g., Tween® 80, Triton™ X-100) Co_Solvent->Surfactants Cyclodextrins Employ Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Surfactants->Cyclodextrins Lipid_Formulation Lipid-Based Formulations (e.g., SEDDS) Cyclodextrins->Lipid_Formulation Persistent Issues Solid_Dispersion Solid Dispersions Lipid_Formulation->Solid_Dispersion End Proceed with Assay Solid_Dispersion->End Successful Solubilization

Caption: A stepwise workflow for troubleshooting solubility issues.

Detailed Protocols

Protocol 1: Optimized Dilution Technique

A common source of precipitation is the dilution of the DMSO stock into an aqueous buffer. To minimize this, avoid serial dilutions in aqueous solutions.

  • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Perform serial dilutions of the compound in 100% DMSO to achieve the desired intermediate concentrations.

  • Directly add a small volume of the DMSO-diluted compound to the final assay medium, ensuring rapid mixing. The final DMSO concentration should be kept below the tolerance limit of your assay. This one-step dilution into a medium containing proteins or other components can help maintain solubility.[2]

Protocol 2: Utilizing Co-solvents

If direct dilution is insufficient, the use of a co-solvent in the final assay buffer can improve solubility.

  • Prepare a stock solution of the compound in 100% DMSO.

  • Prepare the assay buffer containing a low percentage of a water-miscible organic co-solvent. Common choices include ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol.

  • Important: First, determine the tolerance of your assay system to the chosen co-solvent by running appropriate vehicle controls.

  • Add the DMSO stock directly to the co-solvent-containing assay buffer.

Protocol 3: Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[4]

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often preferred for their higher solubility and lower toxicity.[4]

  • Prepare a stock solution of the chosen cyclodextrin in your assay buffer (e.g., 10-50 mM).

  • Add the solid this compound to the cyclodextrin-containing buffer and stir or sonicate until dissolved.

  • Alternatively, add a concentrated DMSO stock of the compound to the cyclodextrin solution.

  • As with co-solvents, verify that the cyclodextrin concentration used does not interfere with the assay.

Advanced Strategies

For particularly challenging cases, more advanced formulation techniques may be necessary.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate and solubilize hydrophobic compounds.[4] The concentration must be kept above the critical micelle concentration (CMC) but below levels that could disrupt cell membranes or denature proteins.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective, particularly for in vivo studies.[5]

  • Solid Dispersions: This technique involves dispersing the compound in a solid matrix at a molecular level, which can enhance its dissolution rate.[6][7]

Summary of Solubilization Strategies

Table 2: Comparison of Solubilization Techniques

TechniqueMechanism of ActionAdvantagesConsiderations
Co-solvents Reduces the polarity of the aqueous solvent.Simple to implement.Potential for assay interference and cell toxicity.
pH Adjustment Increases the ionization of acidic or basic compounds.Effective for ionizable compounds.May not be suitable for this compound due to its predicted pKa values. Can alter biological activity.
Surfactants Forms micelles to encapsulate the compound.High solubilization capacity.Can disrupt cell membranes and protein structure.
Cyclodextrins Forms inclusion complexes with the compound.[4]Generally well-tolerated in biological systems.Can be expensive; potential for competition with other molecules.
Lipid-Based Formulations Solubilizes the compound in a lipid matrix.Can enhance oral bioavailability.[5]Complex formulations; may not be suitable for all in vitro assays.
Solid Dispersions Reduces particle size and increases surface area.[6]Can significantly improve dissolution rate.Requires specialized formulation expertise.

Logical Relationships in Solubility Enhancement

Solubility_Logic cluster_0 Problem cluster_1 Primary Cause cluster_2 Solution Strategies cluster_3 Outcome Problem Poor Aqueous Solubility of this compound Cause Moderate Lipophilicity (Predicted LogP ~2.0) Problem->Cause Solubilizer Increase Apparent Solubility Cause->Solubilizer CoSolvent Co-solvents Solubilizer->CoSolvent Surfactant Surfactants Solubilizer->Surfactant Cyclodextrin Cyclodextrins Solubilizer->Cyclodextrin Outcome Accurate & Reproducible Assay Data CoSolvent->Outcome Surfactant->Outcome Cyclodextrin->Outcome

Caption: Relationship between the solubility problem and solution strategies.

By understanding the physicochemical properties of this compound and applying a systematic troubleshooting approach, researchers can overcome solubility challenges and unlock the full potential of this promising compound in their studies.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • BenchChem. (2025). Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays.
  • BenchChem. (2025). Technical Support Center: Solubility Enhancement for (3-(Quinolin-3-yl)phenyl)methanol in Biological Assays.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Capsugel. (2014, September 25). Enhancing Solubility Using Lipid-Based Formulation Technology [Video]. YouTube. [Link]

  • ChemSynthesis. (2025). 1-hydroxy-6-methyl-3,4-dihydro-1H-quinolin-2-one. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Scientia Pharmaceutica, 80(3), 443-473.
  • Viswanad, V., et al. (2016). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences Review and Research, 41(2), 197-206.
  • Viswanad, V., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Printtech Healthcare Pvt Ltd. (n.d.). 6-Hydroxy-3,4-Dihydroquinolin-2(1H)-One 54197-66-9. Retrieved from [Link]

  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.
  • Sigel, H., & McCormick, D. B. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(11), 945-948.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

Sources

Technical Support Center: Enhancing the Long-Term Stability of 6-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-methyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for enhancing the long-term storage stability of this compound. By understanding its potential degradation pathways and implementing appropriate handling and storage protocols, you can ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered during the storage and handling of this compound.

Question 1: I've observed a decrease in the purity of my solid this compound sample over time. What are the likely causes?

Answer: The degradation of solid this compound is primarily attributed to three main factors: oxidation, photodegradation, and exposure to moisture, which can lead to hydrolysis.[1]

  • Oxidation: The quinolinone ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.[2] Dihydroquinolin-4(1H)-one derivatives, a related class of compounds, have been investigated for their antioxidant properties, which also implies their potential to undergo oxidation.[3][4]

  • Photodegradation: Quinolinone derivatives can be sensitive to light, particularly UV radiation.[5][6][7] Exposure to light can provide the energy needed to initiate degradation reactions, leading to the formation of impurities.[8]

  • Hydrolysis: As a lactam, the amide bond in the dihydroquinolinone ring can be susceptible to hydrolysis, although amides are generally more resistant to hydrolysis than esters.[9] The presence of moisture in the storage environment can facilitate this degradation pathway.

Troubleshooting:

  • Visually inspect the compound: A change in color (e.g., yellowing) can be an indicator of degradation.

  • Analytical assessment: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your sample and identify any degradation products.[10][11]

Question 2: My stock solutions of this compound show variable potency in my assays. What could be the reason?

Answer: Inconsistent results from stock solutions are a strong indicator of compound instability in the solution state.[12] The primary culprits are hydrolysis and photodegradation, with the rate of degradation being highly dependent on the solvent, pH, and storage conditions.

  • Hydrolysis: The lactam ring is susceptible to both acid and base-catalyzed hydrolysis.[1][13] The pH of your solution is a critical factor; deviations from the optimal pH can significantly accelerate the degradation process.

  • Photodegradation: If your solutions are stored in clear vials and exposed to ambient light, photodegradation can occur.

Troubleshooting Workflow for Solution Instability:

G start Inconsistent Assay Results check_prep Review Solution Preparation Protocol start->check_prep check_storage Evaluate Storage Conditions check_prep->check_storage fresh_solution Prepare Fresh Stock Solution check_storage->fresh_solution run_assay Re-run Assay with Fresh Solution fresh_solution->run_assay results_ok Results Consistent? run_assay->results_ok issue_resolved Issue Resolved: Implement Fresh Solution Protocol results_ok->issue_resolved Yes forced_degradation Conduct Forced Degradation Study results_ok->forced_degradation No determine_stability Determine Optimal pH, Solvent, and Light Protection forced_degradation->determine_stability modify_protocol Modify Storage Protocol determine_stability->modify_protocol modify_protocol->issue_resolved

Caption: Troubleshooting workflow for inconsistent assay results.

Question 3: How can I proactively prevent the degradation of this compound during long-term storage?

Answer: A multi-faceted approach focusing on controlling the storage environment is crucial for maintaining the long-term stability of this compound.

Recommended Storage Conditions
ParameterSolid StateSolution StateRationale
Temperature ≤ 4°C (Refrigerated)-20°C to -80°C (Frozen)Lower temperatures slow down the rates of all chemical degradation reactions.[9]
Light Store in amber glass vials or light-blocking containers.Store in amber glass vials or wrap clear vials in aluminum foil.Prevents photodegradation initiated by UV and visible light.[5][6][7]
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Purge the headspace of the vial with an inert gas before sealing.Minimizes oxidative degradation by displacing oxygen.[14]
Moisture Store in a desiccator or with a desiccant.Use anhydrous solvents for preparing stock solutions.Prevents hydrolysis of the lactam ring.
pH (Solution) Not applicableMaintain at an optimal pH (determined experimentally) using a suitable buffer system.Minimizes acid or base-catalyzed hydrolysis.[12][15]

Question 4: What are the best practices for preparing and handling solutions of this compound to ensure stability?

Answer: Proper handling during solution preparation is as critical as long-term storage conditions.

  • Solvent Selection: Use high-purity, anhydrous solvents. If the compound is intended for use in aqueous buffers, prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO or ethanol) and dilute it into the aqueous buffer immediately before use.

  • pH Control with Buffers: For aqueous solutions, the use of a buffer system is highly recommended to maintain a stable pH.[15][16] Phosphate buffers are commonly used in pharmaceutical analysis and stability studies due to their physiological relevance and buffering capacity in the pH range of 5.8-8.0.[12][17]

    • Buffer Selection: Choose a buffer with a pKa value close to the desired pH of your solution.[15]

  • Avoid Repeated Freeze-Thaw Cycles: For solutions stored frozen, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Use of Antioxidants: For applications where oxidative stress is a concern, the addition of antioxidants may be beneficial. While not universally required, common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[18][19][20][21] The selection and concentration of an antioxidant should be validated for compatibility and efficacy.

Experimental Protocols

This section provides detailed protocols for assessing and enhancing the stability of this compound.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and understanding the degradation pathways of the compound.[11][13][22]

Objective: To intentionally degrade this compound under various stress conditions to elucidate its stability profile.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Thermostatic oven and water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[10]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[10]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 12 hours. Withdraw aliquots at various time points and dilute for HPLC analysis.[10]

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in a petri dish and expose it to 80°C in an oven for 48 hours.[10] At specified time points, withdraw a sample, dissolve it in the solvent, and dilute for HPLC analysis.

  • Photodegradation: Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7][23] A control sample should be stored in the dark under the same conditions. Analyze both samples by HPLC.

Data Analysis:

  • Use a validated stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Calculate the percentage of degradation for each condition.

  • Characterize the major degradation products using techniques like LC-MS if necessary.

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (HCl) hplc Stability-Indicating HPLC acid->hplc base Base Hydrolysis (NaOH) base->hplc oxidation Oxidation (H₂O₂) oxidation->hplc thermal Thermal (Heat) thermal->hplc photo Photodegradation (Light) photo->hplc lcms LC-MS for Identification hplc->lcms degradation_pathway Elucidate Degradation Pathway lcms->degradation_pathway stock Prepare Stock Solution stock->acid stock->base stock->oxidation stock->thermal stock->photo

Caption: Workflow for a forced degradation study.

Protocol 2: Preparation of a 0.1 M Phosphate Buffer (pH 7.4)

This protocol provides a method for preparing a commonly used buffer for stabilizing aqueous solutions of pharmaceutical compounds.[12][17]

Materials:

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Sodium hydroxide (NaOH) or dipotassium hydrogen phosphate (K₂HPO₄)

  • Distilled or deionized water

  • pH meter

  • Volumetric flasks and beakers

Procedure:

  • Weigh 13.61 g of KH₂PO₄ and dissolve it in approximately 800 mL of distilled water in a 1 L beaker.

  • Calibrate the pH meter using standard buffers.

  • Place the pH electrode in the phosphate solution and monitor the pH.

  • Slowly add a 1 N NaOH solution dropwise while stirring until the pH reaches 7.4. Alternatively, a solution of K₂HPO₄ can be used for pH adjustment.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Add distilled water to bring the final volume to 1 L.

  • Mix the solution thoroughly. Filter through a 0.22 µm filter if sterile applications are required.

  • Store the buffer solution in a well-sealed container at 4°C.

References

  • Pharma.Tips. (2025, December 27). Selecting Buffers for Formulations. Retrieved from [Link]

  • Lab SOP Guide. (n.d.). How to Prepare Buffers for Pharmaceutical Product Analysis. Retrieved from [Link]

  • Nicolae Testemitanu State University of Medicine and Pharmacy. (n.d.). The ways to improve drug stability. Retrieved from [Link]

  • LCGC International. (2001, November 1). Buffer Preparation — Hints, Tips and Common Errors. Retrieved from [Link]

  • Waterman, K. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1–32.
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Validation & Comparative

A Comparative Guide to the Anticancer Activity of 6-Methyl-3,4-dihydroquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Within this class, derivatives of 6-methyl-3,4-dihydroquinolin-2(1H)-one have emerged as a particularly promising platform for the development of novel anticancer agents. These compounds leverage a synthetically versatile core that can be strategically modified to target key signaling pathways implicated in tumorigenesis and metastasis.[3][4] This guide provides a comparative analysis of recently developed derivatives, focusing on their structure-activity relationships (SAR), mechanisms of action, and cytotoxic profiles against various cancer cell lines. We will dissect the inhibitory activities of distinct analog series targeting critical cancer pathways, including phosphatidylinositol 3-kinase (PI3Kα) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), providing the experimental context and data necessary for researchers in oncology and drug development.

The this compound Scaffold: A Versatile Core for Oncology

The inherent value of the this compound core lies in its rigid, bicyclic structure, which provides a stable anchor for various functional groups. The methyl group at the 6-position can influence electronic properties and metabolic stability, while the dihydroquinolinone ring system offers multiple sites for chemical modification (the N1-position, and C3/C4-positions). This synthetic tractability allows for the rational design of derivatives with optimized potency, selectivity, and pharmacokinetic properties.[3][5] Early research into quinolinones identified broad biological activities, but recent efforts have honed in on their potential as targeted anticancer agents, moving beyond general cytotoxicity to specific enzyme and receptor inhibition.[6][7]

Comparative Analysis of Anticancer Activity

The anticancer efficacy of these derivatives is profoundly dependent on the nature and position of their substituents. Different substitution patterns can direct the molecule to interact with distinct biological targets, leading to varied therapeutic outcomes. Below, we compare two prominent classes of derivatives that illustrate this principle: PI3Kα inhibitors and VEGFR2 inhibitors.

Table 1: Comparative Cytotoxicity of this compound Derivatives
Compound ClassDerivative ExampleTarget Cancer Cell LinesIC₅₀ (µM)Proposed TargetReference
N-Phenyl Carboxamides Compound 16 (N-(4-chlorophenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide)Caco-2 (Colorectal Adenocarcinoma)13PI3Kα[8]
Compound 8 (N-(4-methylphenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide)Caco-2 (Colorectal Adenocarcinoma)98PI3Kα[8]
VEGFR2 Inhibitors Analog A (Generic representation of 3,4-dihydroquinolin-2(1H)-one analog)U87-MG (Glioblastoma)Low µM RangeVEGFR2[3]
Analog B (Generic representation of 3,4-dihydroquinolin-2(1H)-one analog)U138-MG (Glioblastoma)Low µM RangeVEGFR2[3]
Structure-Activity Relationship (SAR) Insights:

The data reveals critical structure-activity relationships that guide future drug design:

  • N-Phenyl Carboxamide Series (PI3Kα Inhibitors): For derivatives of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide, the substitution on the N-phenyl ring is a key determinant of activity.[8] The presence of an electron-withdrawing group, such as chlorine at the para-position (Compound 16 ), results in a significant increase in potency against the Caco-2 cell line compared to an electron-donating methyl group (Compound 8 ).[8] This suggests that the electronic properties of this substituent are crucial for optimal interaction within the PI3Kα binding pocket.

  • VEGFR2 Inhibitor Series: While specific IC₅₀ values for individual analogs were not disclosed in the source material, the series of 3,4-dihydroquinolin-2(1H)-one analogs demonstrated potent antiproliferative effects in the low micromolar range against glioblastoma cell lines.[3] The mechanism is attributed to the inhibition of VEGFR2, a critical receptor in angiogenesis (the formation of new blood vessels), which is essential for tumor growth.[3] This highlights the scaffold's ability to be adapted to target the tumor microenvironment.

Mechanisms of Action: Targeting Critical Cancer Pathways

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a high-priority target for drug development.[8][9] The N-phenyl carboxamide derivatives of 6-methyl-quinolinone have been shown to inhibit PI3Kα. This inhibition prevents the phosphorylation of AKT and downstream effectors like BAD, ultimately suppressing pro-survival signals and promoting apoptosis.[8] Compound 16 from this series was found to significantly affect the genes encoding for PI3K, AKT, and BAD, confirming its on-target activity.[8]

Inhibition of VEGFR2 and Anti-Angiogenesis

Angiogenesis is a hallmark of cancer, and VEGFR2 is the primary mediator of this process.[3] By binding to and inhibiting VEGFR2, certain 1-methyl-3,4-dihydroquinolin-2(1H)-one analogs block the downstream signaling cascade initiated by its ligand, VEGF-A.[3] This disruption prevents endothelial cell proliferation and migration, effectively cutting off the tumor's blood supply and inhibiting its growth.[3]

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFA VEGF-A Ligand VEGFR2 VEGFR2 Receptor VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAS RAS/RAF/MEK/ERK Pathway VEGFR2->RAS Phosphorylates Derivative Quinolinone Derivative (Inhibitor) Derivative->VEGFR2 Inhibits Proliferation Endothelial Cell Proliferation & Migration PLCg->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival RAS->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis MTT_Assay_Workflow Start Start Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate (24h) Seed->Incubate1 Treat 3. Add Quinolinone Derivatives Incubate1->Treat Incubate2 4. Incubate (48-72h) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate (4h) AddMTT->Incubate3 Solubilize 7. Solubilize Formazan (DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC₅₀ Read->Analyze End End Analyze->End

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold is a highly adaptable and potent platform for the design of targeted anticancer agents. Comparative analysis demonstrates that specific substitutions can direct these derivatives to inhibit distinct and critical oncogenic pathways, including PI3Kα and VEGFR2 signaling. The significant differences in potency observed, such as the 7.5-fold increase in activity for compound 16 over 8 with a simple substituent change, underscore the importance of continued structure-activity relationship studies. [8] Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of derivatives to further refine the optimal substitution patterns for enhanced potency and selectivity.

  • Elucidating Off-Target Effects: Conducting comprehensive kinase profiling and safety pharmacology studies to ensure a favorable therapeutic window.

  • In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their antitumor efficacy, pharmacokinetics, and overall tolerability.

By leveraging the insights gained from this comparative analysis, researchers are well-positioned to develop the next generation of quinolinone-based therapies that offer improved efficacy and precision in the treatment of cancer.

References

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2021). PubMed. Retrieved January 17, 2026, from [Link]

  • Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. (2022). Journal of Pharmaceutical Chemistry. Retrieved January 17, 2026, from [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. (2025). Journal of Pharma Insights and Research. Retrieved January 17, 2026, from [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). NIH. Retrieved January 17, 2026, from [Link]

  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-small cell lung cancer agents. (n.d.). Eclética Química. Retrieved January 17, 2026, from [Link]

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A Comparative Guide to the Structure-Activity Relationship of Substituted Dihydroquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) of substituted dihydroquinolinones. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between the chemical structure of dihydroquinolinone derivatives and their biological activity. The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic applications.[1][2] This guide will dissect the SAR of these compounds across several key therapeutic targets, providing experimental data, detailed protocols, and mechanistic insights to inform future drug discovery efforts.

The Dihydroquinolinone Scaffold: A Versatile Pharmacophore

The 3,4-dihydroquinolin-2(1H)-one core is a bicyclic heterocyclic motif that offers a rigid framework amenable to substitution at multiple positions. This structural versatility allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the development of potent and selective therapeutic agents. Dihydroquinolinone derivatives have been investigated for a multitude of biological activities, including as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3]

Dihydroquinolinones as p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the cellular response to inflammatory cytokines and environmental stress, making it a key target for anti-inflammatory therapies.[4] Dihydroquinolinones have emerged as a promising class of p38 MAP kinase inhibitors.

Structure-Activity Relationship Insights

The SAR studies of dihydroquinolinone-based p38 inhibitors reveal several key features that govern their potency. Modifications to the core pharmacophore and substitutions at various positions have been shown to significantly impact inhibitory activity. For instance, it has been demonstrated that replacing the dihydroquinolinone core with a quinolinone can enhance p38 inhibitory activity.[4] Furthermore, substitutions at the C-7 position with amino acid side chains have led to the identification of highly potent compounds.[4]

Below is a table summarizing the SAR of a series of dihydroquinolinone and quinolinone p38 MAP kinase inhibitors.

Compound IDCore ScaffoldC-7 Substitutionp38 Enzyme IC50 (nM)
1 Dihydroquinolinone-H>1000
2 Dihydroquinolinone-NH-Gly500
3 Dihydroquinolinone-NH-Ala250
4 Quinolinone-NH-Val50
5 Quinolinone-NH-Leu25

Data is illustrative and compiled from general trends observed in the literature.[4]

The data suggests that the quinolinone scaffold is preferred over the dihydroquinolinone for this target. Additionally, increasing the steric bulk and lipophilicity of the amino acid side chain at the C-7 position generally leads to enhanced potency.

p38 MAP Kinase Signaling Pathway

The following diagram illustrates the central role of p38 MAP kinase in the inflammatory signaling cascade.

p38_pathway stress Inflammatory Cytokines / Stress MKKs MAPK Kinases (MKKs) stress->MKKs p38 p38 MAP Kinase MKKs->p38 phosphorylates downstream Downstream Transcription Factors (e.g., ATF2, MEF2C) p38->downstream phosphorylates cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) downstream->cytokines activates inhibitor Dihydroquinolinone Inhibitor inhibitor->p38 inhibits

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

A common synthetic route to 3,4-dihydroquinolin-2(1H)-ones involves the cyclization of N-aryl α,β-unsaturated amides.[5]

  • Amide Formation: React an appropriately substituted aniline with an α,β-unsaturated acid chloride (e.g., acryloyl chloride) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding N-aryl α,β-unsaturated amide.

  • Cyclization: Subject the N-aryl α,β-unsaturated amide to intramolecular Friedel-Crafts type cyclization using a Lewis acid catalyst (e.g., aluminum chloride) or under photoredox conditions to yield the 3,4-dihydroquinolin-2(1H)-one.[5][6]

The inhibitory activity of the synthesized compounds against p38 MAP kinase can be determined using an in vitro kinase assay.[4]

  • Reagents: Recombinant human p38α MAP kinase, ATP, and a suitable substrate (e.g., ATF2).

  • Procedure:

    • Incubate the p38α enzyme with varying concentrations of the test compound for a predetermined time.

    • Initiate the kinase reaction by adding ATP and the substrate.

    • After incubation, terminate the reaction and quantify the amount of phosphorylated substrate using methods such as ELISA or radiometric assays.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Dihydroquinolinones as Anticancer Agents

The dihydroquinolinone scaffold is also prevalent in the design of novel anticancer agents, targeting various mechanisms to inhibit tumor growth and proliferation.

Targeting Aldose Reductase (AKR1B1) and Reactive Oxygen Species (ROS)

A novel series of 3,4-dihydroquinolin-2(1H)-one derivatives has been designed as dual inhibitors of aldose reductase (AKR1B1) and reactive oxygen species (ROS), which are implicated in diabetic complications and cancer.[7]

For this class of compounds, SAR studies have highlighted the importance of specific substitutions on the dihydroquinolinone ring.

Compound IDR1 (at C3)R2 (at C4)AKR1B1 IC50 (µM)
6 HPhenyl>10
7 H4-Hydroxyphenyl1.5
8a H3,5-Dihydroxyphenyl0.035
8b H3,5-DihydroxyphenylPotent anti-ROS activity

Data is illustrative and compiled from general trends observed in the literature.[7]

The presence of hydroxyl groups on the C4-phenyl ring is crucial for potent AKR1B1 inhibitory activity, with the 3,5-dihydroxyphenyl substitution (compound 8a ) being the most active.[7] Compound 8b , also with a 3,5-dihydroxyphenyl group, demonstrated strong anti-ROS activity.[7]

Inducing Apoptosis in Cancer Cells

Another approach involves the synthesis of 2-aminodihydroquinoline analogs that induce apoptosis in cancer cells.[8]

In this series, the presence of a dialkylaminoethyl substituent on the dihydroquinoline ring was found to be a major determinant of cytotoxic activity.[8]

Compound IDR (at N1)R' (at C2)MDA-MB-231 IC50 (µM)
9 H-NH2>50
10 -(CH2)2-N(CH3)2-NH25.2
5f -(CH2)2-N(C2H5)2-NH2~2
5h -(CH2)2-N(CH3)2-NH-Boc>50

Data is illustrative and compiled from general trends observed in the literature.[8]

These results indicate that a free amino group at C2 and a dialkylaminoethyl side chain at the N1 position are critical for cytotoxicity. The diethylaminoethyl substituent (5f ) conferred slightly higher potency than the dimethylaminoethyl group (10 ).[8]

Experimental Protocols

A series of 3,4-diaryl-1,2,3,4-tetrahydroquinolines with anticancer activity were synthesized through a multi-step process.[1]

  • Grignard Reaction: React a 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-one with a Grignard reagent (e.g., arylmagnesium bromide) to introduce the second aryl group at the C4 position.[1]

  • Dehydration: Dehydrate the resulting intermediate alcohol to form the corresponding 1,2-dihydroquinoline.[1]

  • Reduction: Reduce the dihydroquinoline to the desired 1,2,3,4-tetrahydroquinoline.[1]

The in vitro anticancer activity of the synthesized compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Dihydroquinolinones as P-glycoprotein Inhibitors

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting chemotherapeutic agents out of cancer cells. Dihydroquinoline derivatives have been investigated as P-gp inhibitors to reverse MDR.[9]

Structure-Activity Relationship Insights

The development of substituted 1,4-dihydroquinolines as P-gp inhibitors has provided valuable SAR information.[9]

Compound IDR1 (at C2)R2 (at C4)P-gp Inhibition (%)
11 MethylPhenyl20
12 Methyl4-Chlorophenyl45
13 Ethyl4-Methoxyphenyl60
14 Isopropyl4-Nitrophenyl85

Data is illustrative and compiled from general trends observed in the literature.[9]

The SAR suggests that increasing the steric bulk of the substituent at the C2 position and introducing electron-withdrawing groups on the C4-phenyl ring enhances P-gp inhibitory activity.

P-glycoprotein Efflux Pump Mechanism

The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by dihydroquinolinones.

pgp_mechanism cluster_0 Cancer Cell pgp P-glycoprotein (P-gp) drug_out Chemotherapeutic Drug pgp->drug_out effluxes drug_in Chemotherapeutic Drug drug_in->pgp enters inhibitor Dihydroquinolinone Inhibitor inhibitor->pgp inhibits

Caption: P-glycoprotein (P-gp) mediated drug efflux and inhibition.

Experimental Protocols

The P-gp inhibitory activity can be assessed by measuring the intracellular accumulation of a fluorescent P-gp substrate, such as rhodamine 123.

  • Cell Culture: Use a P-gp overexpressing cell line (e.g., Caco-2 or MDCKII-MDR1).

  • Incubation: Incubate the cells with rhodamine 123 in the presence and absence of the test compounds.

  • Fluorescence Measurement: After incubation, wash the cells and measure the intracellular fluorescence using a fluorescence plate reader or flow cytometry.

  • Data Analysis: An increase in intracellular rhodamine 123 accumulation in the presence of the test compound indicates P-gp inhibition.

Dihydroquinolinones as Glucocorticoid Receptor Modulators

The glucocorticoid receptor (GR) is a nuclear hormone receptor that plays a crucial role in regulating inflammation and immune responses. Dihydroquinolinones have been identified as a novel class of GR ligands.[10][11]

Structure-Activity Relationship Insights

SAR studies on 1,2-dihydroquinoline-based GR ligands have revealed that subtle chemical modifications can switch the functional activity from antagonistic to agonistic.[10]

Compound IDR1 (at N1)R2 (at C4)GR Binding Affinity (Ki, nM)Functional Activity
15 HPhenyl50Antagonist
16 MethylPhenyl25Antagonist
17 H4-Hydroxyphenyl10Agonist
18 Methyl4-Hydroxyphenyl5Agonist

Data is illustrative and compiled from general trends observed in the literature.[10]

The presence of a hydroxyl group on the C4-phenyl ring appears to be a key determinant for agonistic activity. Methylation at the N1 position generally improves binding affinity.

Glucocorticoid Receptor Signaling Pathway

The diagram below outlines the mechanism of GR activation and its modulation by dihydroquinolinone ligands.

gr_pathway cluster_0 Cytoplasm cluster_1 Nucleus gr_complex GR-Hsp90 Complex gr_active Activated GR gr_complex->gr_active dissociates Hsp90 gre Glucocorticoid Response Element (GRE) transcription Gene Transcription gre->transcription regulates ligand Dihydroquinolinone Ligand ligand->gr_complex binds gr_active->gre translocates & binds

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Experimental Protocols

The binding affinity of the compounds to the GR can be determined using a competitive radioligand binding assay.

  • Preparation: Prepare a cell lysate or purified GR protein.

  • Incubation: Incubate the GR preparation with a radiolabeled GR ligand (e.g., [3H]-dexamethasone) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand.

  • Quantification: Quantify the amount of bound radioligand using scintillation counting.

  • Ki Calculation: Calculate the inhibition constant (Ki) from the IC50 value to determine the binding affinity of the test compound.

Conclusion

This guide has provided a comparative overview of the structure-activity relationships of substituted dihydroquinolinones across several important therapeutic targets. The versatility of the dihydroquinolinone scaffold allows for the development of potent and selective modulators of various biological pathways. The key takeaways from this analysis are:

  • Subtle structural modifications can lead to significant changes in biological activity and even switch the mode of action (e.g., from antagonist to agonist).

  • The nature and position of substituents on the dihydroquinolinone ring are critical for target-specific potency and selectivity.

  • A thorough understanding of SAR is essential for the rational design of novel dihydroquinolinone-based therapeutics.

The experimental protocols and mechanistic insights provided herein should serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of the next generation of dihydroquinolinone-based drugs.

References

  • Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. (n.d.). PubMed.
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  • Discovery and SAR study of novel dihydroquinoline-containing glucocorticoid receptor agonists. (2007). PubMed.
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A Senior Scientist's Guide to Validating In Vitro Anticancer Data for Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Quinolinone and its derivatives represent a promising scaffold in modern oncology, with numerous studies highlighting their potential to arrest cell cycles and induce apoptosis across various cancer cell lines.[1][2][3] However, the journey from a promising in vitro "hit" to a viable drug candidate is fraught with potential artifacts and misinterpretations. For researchers and drug development professionals, robust, multi-faceted validation of initial screening results is not just good practice—it is a critical necessity to ensure that resources are channeled toward compounds with genuine therapeutic potential.

This guide provides an in-depth comparison of essential assays for evaluating quinolinone compounds, moving beyond a simple recitation of protocols. We will explore the causality behind experimental choices, establish self-validating systems, and ground our discussion in authoritative, field-proven methodologies.

Part 1: The First Gate - Choosing the Right Primary Cytotoxicity Assay

The initial goal of screening is typically to determine a compound's cytotoxic or cytostatic potential, often summarized by an IC50 (half-maximal inhibitory concentration) value. While many assays can generate this number, the underlying biochemistry of the chosen method can profoundly influence the result. The two most common colorimetric assays are the MTT and Sulforhodamine B (SRB) assays.

The Workhorse with a Caveat: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing metabolic activity, which serves as a proxy for cell viability.[4] Live cells utilize mitochondrial dehydrogenases to reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[5] The amount of formazan, measured spectrophotometrically after solubilization, is proportional to the number of metabolically active cells.[4]

The Causality of Error: A critical pitfall of the MTT assay is its susceptibility to interference from the tested compounds themselves.[5][6][7] The assay's entire principle rests on a redox reaction. Quinolinone scaffolds can possess inherent reducing or oxidizing properties that can directly reduce MTT or interfere with cellular redox pathways, independent of any true cytotoxic effect. This can lead to a falsely low IC50 (a false positive) or, conversely, mask true activity. Therefore, relying solely on MTT data for this class of compounds is a significant risk.

The Gold Standard for Screening: Sulforhodamine B (SRB) Assay

Recognizing the limitations of metabolic assays, the U.S. National Cancer Institute (NCI) Developmental Therapeutics Program adopted the SRB assay for its NCI-60 human tumor cell line screen.[8][9] This method offers a more direct and stable measure of cytotoxicity.

The SRB assay is a colorimetric assay based on the measurement of total cellular protein content.[10] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[11][12] The amount of dye extracted from stained cells is directly proportional to the total cell mass.[10][11]

Why It's a More Trustworthy System: Because the SRB assay measures a fixed endpoint (total protein), it is not dependent on the metabolic state of the cell and is far less susceptible to compound interference from redox-active molecules like many quinolinones.[11] This makes it a more robust and reliable primary screening tool.

Comparison of Primary Cytotoxicity Assays
FeatureMTT AssaySulforhodamine B (SRB) Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[5]Stoichiometric binding of SRB dye to total cellular protein.[10][11]
Endpoint Metabolic activity (inferred viability).[5][6]Total biomass (cellular protein content).[10]
Advantages Widely used, relatively inexpensive.High reproducibility, stable endpoint, less prone to compound interference.[9][11]
Disadvantages Prone to interference by redox-active compounds, requires solubilization of formazan crystals.[6]Requires cell fixation step.
Relevance for Quinolinones High Risk. Potential for false positives/negatives due to compound redox activity.Recommended. Provides a more reliable measure of cytotoxicity/cytostasis.

Workflow for Primary Assay Validation

A logical, tiered approach is essential for validating a primary hit. This workflow ensures that initial findings are robust before committing to more complex mechanistic studies.

G cluster_0 Phase 1: Primary Screening & Confirmation cluster_1 Phase 2: Decision Point A Initial Screen with SRB Assay (Determine IC50) B Confirm IC50 with Repeat SRB Assay (Intra-lab reproducibility) A->B C Counter-screen with MTT Assay B->C D Analyze Concordance C->D E Concordant Results? (SRB ≈ MTT) D->E Yes F Discordant Results? (e.g., MTT IC50 << SRB IC50) D->F No G Proceed to Mechanism of Action Studies E->G H Flag for Assay Interference (High probability of artifact) F->H

Caption: Workflow for robust primary assay validation.

Part 2: Beyond Cytotoxicity - Validating the Mechanism of Action

A validated IC50 value tells you that a compound inhibits cell growth, but it doesn't explain how. Quinolinone derivatives often act by inducing programmed cell death, or apoptosis.[1][13] Distinguishing apoptosis from necrosis is a critical validation step, as a compound that simply causes non-specific cell lysis (necrosis) is unlikely to be a viable therapeutic.

The Gold Standard for Apoptosis Detection: Annexin V/PI Staining

The most authoritative method for quantifying apoptosis is flow cytometry using a dual-staining protocol with Annexin V and Propidium Iodide (PI).

Principle of the Self-Validating System: This assay is built on two key events in the apoptotic process:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, this phospholipid flips to the outer leaflet, acting as an "eat me" signal for phagocytes.[14][15] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can specifically label early apoptotic cells.

  • Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the cell's DNA.

By using both stains, we can differentiate the cell population into four distinct quadrants:

  • Annexin V- / PI-: Healthy, viable cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or secondary necrotic cells.

  • Annexin V- / PI+: Necrotic cells (primary necrosis).

This four-quadrant result provides an internal validation, clearly distinguishing the targeted mechanism (apoptosis) from non-specific toxicity (necrosis).

The Intrinsic Apoptosis Pathway: A Common Target for Quinolinones

Many anticancer agents, including quinolinones, trigger the intrinsic (or mitochondrial) pathway of apoptosis. Understanding this pathway provides context for the results seen in an Annexin V assay. The process is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins like Bax, which permeabilize the mitochondrial membrane. This releases cytochrome c, which in turn activates a cascade of caspases (executioner proteins), ultimately leading to cell death.

G compound Quinolinone Compound stress Intracellular Stress (e.g., DNA Damage) compound->stress bcl2 Anti-apoptotic Bcl-2 (Inhibited) stress->bcl2 bax Pro-apoptotic Bax (Activated) stress->bax mito Mitochondrion bcl2->mito Blocks bax->mito cytc Cytochrome c (Release) mito->cytc Releases cas9 Caspase-9 (Activation) cytc->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis (Membrane Blebbing, etc.) cas3->apoptosis

Caption: The intrinsic apoptosis pathway often targeted by quinolinones.

Experimental Protocols

Detailed Protocol: Sulforhodamine B (SRB) Assay

Adapted from the NCI-60 Protocol[16]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Add serial dilutions of the quinolinone compound to the wells. Include wells for "time zero" (Tz) determination and no-drug controls.

  • Incubation: Incubate plates for the desired exposure time (e.g., 48 hours).

  • Cell Fixation: Terminate the assay by gently adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.[12]

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA and unbound components.[16] Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[12][16]

  • Remove Unbound Dye: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB dye.[16]

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[17]

  • Absorbance Measurement: Read the optical density (OD) on a microplate reader at 510-515 nm.[10][16][17]

Detailed Protocol: Annexin V/PI Apoptosis Assay

General Protocol for Flow Cytometry

  • Cell Preparation: Seed cells and treat with the quinolinone compound (at concentrations around the IC50) for a relevant time period (e.g., 24-48 hours). Include a vehicle-treated negative control and a known apoptosis-inducer positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Centrifuge the collected cell suspension and wash the pellet with cold 1X PBS.[14][18]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution.[18]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[15][18]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[18] Keep samples on ice and protected from light until analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer promptly (within 1 hour). Set up compensation and quadrants using unstained, single-stained (Annexin V only, PI only), and positive control cells to accurately define the four populations (viable, early apoptotic, late apoptotic, necrotic).[18]

Synthesizing the Data for a High-Confidence Conclusion

The ultimate goal of this validation process is to build a consistent, logical narrative. A potent IC50 derived from the SRB assay should be corroborated by a dose-dependent increase in the Annexin V-positive cell population. If a compound shows high potency in the MTT assay but is significantly weaker in the SRB assay and fails to induce clear markers of apoptosis, it is a major red flag for assay interference, not genuine anticancer activity. By employing this multi-assay, mechanistically-grounded validation strategy, researchers can confidently distinguish true biological activity from experimental artifacts, ensuring that only the most promising quinolinone compounds advance in the drug discovery pipeline.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Varghese, E., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols and Methodologies in Basic Science and Clinical Research.
  • Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21). Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Available at: [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available at: [Link]

  • MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. Available at: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. Available at: [Link]

  • National Cancer Institute. NCI-60 Screening Methodology. Developmental Therapeutics Program. Available at: [Link]

  • protocols.io. (2023). SRB assay for measuring target cell killing V.1. Available at: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • Patel, R. V., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PloS one, 14(8), e0220857. Available at: [Link]

  • Meerloo, J. van, et al. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cytometry Part A, 79A(8), 609-617. Available at: [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Available at: [Link]

  • Aslantürk, Ö. S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Journal of Cellular and Molecular Biology, 20(1), 25-36. Available at: [Link]

  • Wikipedia. NCI-60. Available at: [Link]

  • Nieto, M. A. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 8(41), 69205–69210. Available at: [Link]

  • National Cancer Institute. NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Available at: [Link]

  • Holbeck, S. L., et al. (2019). Implementation of the NCI-60 Human Tumor Cell Line Panel to Screen 2260 Cancer Drug Combinations to Generate >3 Million Data Points Used to Populate a Large Matrix of Anti-Neoplastic Agent Combinations (ALMANAC) Database. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(3), 243-254. Available at: [Link]

  • Wang, M., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness, 12(4), 1083-1094. Available at: [Link]

  • Al-Saffar, D. H., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 325. Available at: [Link]

  • ResearchGate. (2013). Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo?. Available at: [Link]

Sources

A Framework for the Preclinical Head-to-Head Evaluation of 6-methyl-3,4-dihydroquinolin-2(1H)-one as a Novel Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quest for novel anticonvulsant therapies with improved efficacy and tolerability remains a cornerstone of neuropharmacology research. Quinolinone derivatives have emerged as a promising class of compounds due to their diverse biological activities. This guide outlines a comprehensive preclinical framework for the head-to-head comparison of a specific novel compound, 6-methyl-3,4-dihydroquinolin-2(1H)-one, against established first-line anticonvulsant drugs. We provide a detailed rationale for experimental design, step-by-step protocols for gold-standard anticonvulsant screening models, and a template for data analysis and visualization. The objective is to establish a self-validating system for rigorously assessing the potential of this and other novel chemical entities in the field of epilepsy treatment.

Introduction: The Rationale for Investigating this compound

While the anticonvulsant properties of the specific molecule this compound are not yet extensively characterized in publicly available literature, the broader family of quinolinone and dihydroquinolinone scaffolds is of significant interest in medicinal chemistry. These structures are present in various centrally active agents, and their derivatives have been explored for a range of neurological applications. The core hypothesis is that modifications to this scaffold, such as the methyl group at the 6-position, could modulate activity at key neuronal targets, potentially offering a novel mechanism of action or an improved therapeutic window compared to existing drugs.

This guide, therefore, serves as a strategic protocol for researchers aiming to conduct a rigorous, first-pass evaluation of this compound's anticonvulsant potential. We will compare its hypothetical performance against three well-established anticonvulsants, chosen for their distinct mechanisms of action:

  • Carbamazepine: A primary sodium channel blocker, effective against partial and tonic-clonic seizures.

  • Valproic Acid: A broad-spectrum agent with multiple mechanisms, including GABA-transaminase inhibition and sodium channel blockade.

  • Ethosuximide: A T-type calcium channel blocker, primarily used for absence seizures.

The comparison will be centered around the two most widely accepted and predictive preclinical screening models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. These assays are foundational in the early stages of anticonvulsant drug discovery.

Experimental Design: A Two-Pillar Approach to Anticonvulsant Screening

The choice of the MES and scPTZ models is deliberate. They act as a functional screen that provides initial insights into the potential clinical utility and mechanism of a test compound.

  • Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure via corneal or auricular electrical stimulation. A compound's ability to prevent the tonic hindlimb extension phase of the seizure is a strong indicator of efficacy against generalized tonic-clonic seizures. This test reliably identifies compounds that act by blocking voltage-gated sodium channels, such as Carbamazepine and Phenytoin.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic seizures. A compound's ability to prevent or delay the onset of these seizures suggests activity against myoclonic or absence seizures. This model is sensitive to compounds that enhance GABAergic neurotransmission (like benzodiazepines and valproic acid) or block T-type calcium channels (like ethosuximide).

By employing both models, we create a self-validating workflow that not only quantifies anticonvulsant activity but also provides a preliminary classification of its likely mechanism of action.

Workflow for Comparative Anticonvulsant Efficacy Assessment

G cluster_0 Phase 1: Initial Screening & Dose-Ranging cluster_1 Phase 2: Head-to-Head Efficacy Testing cluster_2 Phase 3: Comparative Analysis A Compound Synthesis & Solubilization (this compound) B Acute Toxicity Assessment (TD50 Determination in Rodents) A->B Vehicle Control C Maximal Electroshock (MES) Test - Efficacy against tonic-clonic seizures B->C Determine ED50 D Subcutaneous Pentylenetetrazole (scPTZ) Test - Efficacy against clonic/absence seizures B->D Determine ED50 E Calculate Protective Index (PI) PI = TD50 / ED50 C->E D->E F Compare PI of Test Compound vs. Carbamazepine, Valproic Acid, Ethosuximide E->F

Caption: Preclinical workflow for evaluating a novel anticonvulsant agent.

Detailed Experimental Protocols

The following protocols are standardized for use in mice, but can be adapted for rats. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Maximal Electroshock (MES) Test Protocol
  • Animal Preparation: Adult male Swiss mice (20-25 g) are used. Animals are acclimatized for at least one week before testing.

  • Compound Administration:

    • The test compound, this compound, and the reference drugs (Carbamazepine, Valproic Acid) are suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Animals are divided into groups (n=8-10 per group). One group receives the vehicle (control), and the other groups receive varying doses of the test or reference compounds, typically administered intraperitoneally (i.p.).

    • Testing is conducted at the time of peak plasma concentration (Tmax), which must be determined in preliminary pharmacokinetic studies. If Tmax is unknown, a standard time of 30 or 60 minutes post-injection is used.

  • Induction of Seizure:

    • A constant current stimulator delivers an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes. A drop of saline is applied to the electrodes to ensure good electrical contact.

  • Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. An animal is considered "protected" if it does not exhibit tonic hindlimb extension.

  • Data Analysis: The percentage of animals protected at each dose is calculated. The median effective dose (ED50), the dose at which 50% of the animals are protected, is determined using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
  • Animal Preparation: As described in Protocol 3.1.

  • Compound Administration: The test compound and reference drugs (Valproic Acid, Ethosuximide) are administered as described in Protocol 3.1.

  • Induction of Seizure:

    • At the predetermined Tmax after compound administration, a convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously (s.c.) in the loose skin of the neck. This dose is known to induce clonic seizures in over 95% of control animals.

    • Animals are immediately placed in individual observation chambers.

  • Endpoint Measurement: Animals are observed for 30 minutes. The primary endpoint is the absence of a clonic seizure, defined as clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds. An animal is considered "protected" if it does not exhibit this endpoint.

  • Data Analysis: The ED50 is calculated via probit analysis, representing the dose that protects 50% of animals from clonic seizures.

Data Presentation and Comparative Analysis

To ensure an objective comparison, the efficacy (ED50) must be weighed against the compound's potential for acute toxicity or motor impairment (TD50). The TD50 is often determined using the rotarod test, where motor impairment is assessed. The most crucial metric derived from this data is the Protective Index (PI) , calculated as PI = TD50 / ED50 . A higher PI indicates a wider margin of safety between the therapeutic and toxic doses.

Table 1: Illustrative Comparative Efficacy and Safety Profile

(Note: Data for this compound is hypothetical for illustrative purposes.)

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)TD50 (mg/kg, Rotarod)Protective Index (MES)Protective Index (scPTZ)Predicted Mechanism
This compound 25 >100 200 8.0 <2.0 Sodium Channel Blocker
Carbamazepine10>100909.0<0.9Sodium Channel Blocker
Valproic Acid2501504501.83.0Broad Spectrum
Ethosuximide>500130>1000N/A>7.7T-type Ca2+ Blocker

Interpretation of Illustrative Data: In this hypothetical scenario, this compound shows potent activity in the MES test (ED50 of 25 mg/kg) but is inactive in the scPTZ test. This profile is highly similar to that of Carbamazepine, strongly suggesting a mechanism of action involving the blockade of voltage-gated sodium channels. Its Protective Index of 8.0 is comparable to Carbamazepine, indicating a potentially favorable safety margin for treating generalized tonic-clonic seizures.

Known Mechanism of Action: Carbamazepine

The data profile for our hypothetical compound points towards a mechanism similar to Carbamazepine. This drug exerts its primary anticonvulsant effect by inhibiting voltage-gated sodium channels in neuronal cell membranes.

G cluster_0 Neuronal Membrane cluster_1 Action Potential Na_Channel Voltage-Gated Na+ Channel Resting State Active State Inactivated State Depolarization Rapid Depolarization (Seizure Activity) Na_Channel:p3->Depolarization Prevents Return to Resting State (Blocks Firing) Depolarization->Na_Channel:p2 Opens Channel Repolarization Repolarization Carbamazepine Carbamazepine Carbamazepine->Na_Channel:p3 Binds to & Stabilizes Inactivated State

Caption: Mechanism of Carbamazepine action on voltage-gated sodium channels.

Conclusion and Future Directions

This guide presents a robust and standardized framework for the initial preclinical evaluation of this compound as a potential anticonvulsant. Based on our hypothetical results, the compound shows promise as a selective agent against generalized tonic-clonic seizures, with a profile strikingly similar to Carbamazepine.

The critical next steps in a real-world drug development scenario would be:

  • Mechanism of Action Studies: Direct validation of sodium channel blockade using electrophysiological techniques (e.g., patch-clamp).

  • Pharmacokinetic Profiling: Detailed analysis of absorption, distribution, metabolism, and excretion (ADME) to inform dosing regimens.

  • Chronic Toxicity Studies: Evaluation of the compound's safety profile upon long-term administration.

  • Testing in Other Seizure Models: Exploration of efficacy in more complex models, such as kindling models of epilepsy.

By following this structured, comparative approach, researchers can efficiently and rigorously assess the therapeutic potential of novel chemical entities, ensuring that only the most promising candidates advance in the drug development pipeline.

References

  • Title: The NIH Anticonvulsant Drug Development (ADD) Program: Preclinical Screening Pipeline and Data. Source: Neurochemical Research. URL: [Link]

  • Title: Maximal Electroshock Seizure (MES) Model in Rodents. Source: Current Protocols in Pharmacology. URL: [Link]

  • Title: The Pentylenetetrazol-Induced Seizure (PTZ) Model in Rodents. Source: Current Protocols in Pharmacology. URL: [Link]

  • Title: Identification of Anticonvulsant and Proconvulsant Agents in the Larval Zebrafish Phenotypic Screen. Source: Zebrafish Models in Neurobehavioral Research. URL: [Link]

  • Title: Antiseizure Drugs. Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition. URL: [Link]

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of the novel compound 6-methyl-3,4-dihydroquinolin-2(1H)-one. As researchers and drug development professionals are aware, early and thorough characterization of a compound's interaction with off-target proteins is critical for mitigating potential safety liabilities and understanding its mechanism of action. The 3,4-dihydroquinolin-2(1H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets.[1][2] This inherent versatility necessitates a rigorous evaluation of selectivity to ensure the desired therapeutic effect is not confounded by unintended biological activities.

Compounds incorporating the 3,4-dihydroquinolin-2(1H)-one core have demonstrated activity against various target classes, including enzymes like monoamine oxidase (MAO), kynurenine aminotransferase II (KAT II), vascular endothelial growth factor receptor 2 (VEGFR2), and phosphodiesterase 3 (PDE3), as well as GABAA receptors.[1][2][3] This guide will delineate a practical, step-by-step approach to profile the cross-reactivity of this compound against a panel of related and unrelated targets, ensuring a robust and reliable assessment of its selectivity.

The Imperative of Early-Stage Selectivity Profiling

Off-target effects can lead to unforeseen toxicities or a misleading interpretation of a compound's efficacy.[4][5] A comprehensive understanding of a molecule's interactome is therefore not merely an academic exercise but a cornerstone of translational drug discovery. By systematically evaluating cross-reactivity, we can:

  • Identify potential safety concerns: Unintended interactions with critical cellular proteins can lead to adverse events.

  • Elucidate the mechanism of action: Distinguishing on-target from off-target effects is crucial for understanding how a compound elicits its biological response.

  • Guide lead optimization: A clear selectivity profile allows for targeted chemical modifications to enhance potency against the desired target while minimizing off-target activity.

This guide will focus on a hypothetical scenario where this compound has been identified as a potent inhibitor of a specific kinase, hereafter referred to as "Target Kinase A". The subsequent cross-reactivity profiling will therefore focus on a panel of related kinases.

Experimental Workflow for Cross-Reactivity Profiling

The following workflow provides a systematic approach to assessing the selectivity of this compound.

G cluster_0 Phase 1: Primary Target Confirmation cluster_1 Phase 2: Cross-Reactivity Screening cluster_2 Phase 3: 'Hit' Validation & Potency Determination cluster_3 Phase 4: Data Analysis & Interpretation A Compound Synthesis & Purity Analysis B Primary Target (Kinase A) Enzymatic Assay (IC50) A->B C Select Kinase Panel (Structurally Related & Diverse) B->C D Single-Dose Screening (@ 1 µM & 10 µM) C->D E Identify 'Hits' (>50% Inhibition) D->E F Dose-Response Assays for 'Hits' (IC50 Determination) E->F G Orthogonal Assay (e.g., Binding Assay) F->G H Cell-Based Target Engagement Assay G->H I Calculate Selectivity Ratios (IC50 Off-Target / IC50 On-Target) H->I J Generate Selectivity Profile I->J

Caption: A streamlined workflow for the cross-reactivity profiling of a small molecule inhibitor.

Detailed Experimental Protocols

Kinase Inhibition Enzymatic Assay (IC50 Determination)

This protocol is designed to determine the concentration of this compound required to inhibit 50% of the activity of a specific kinase.

Materials:

  • Purified, active kinases (Target Kinase A and panel kinases)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (test compound)

  • DMSO (Dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Reaction Setup:

    • Add 2.5 µL of kinase reaction buffer to all wells.

    • Add 2.5 µL of the appropriate compound dilution or DMSO (vehicle control) to the wells.

    • Add 5 µL of a 2X kinase/substrate mixture to initiate the reaction. The final concentration of kinase and substrate should be optimized for each specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion Measurement:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Activity Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized data as a function of the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Target Engagement Assay (NanoBRET™)

This orthogonal assay confirms target engagement within a cellular context, providing more physiologically relevant data.

Materials:

  • HEK293 cells

  • NanoLuc®-Target Kinase A fusion vector

  • Kinase tracer

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well plates

  • Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-Target Kinase A fusion vector according to the manufacturer's protocol. Plate the transfected cells in the 96-well plate and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 2 hours.

  • Tracer Addition: Add the kinase tracer to the wells at its predetermined optimal concentration.

  • BRET Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate on a BRET-capable plate reader, measuring both the donor (460 nm) and acceptor (610 nm) emission signals.

  • Data Analysis:

    • Calculate the raw BRET ratio (acceptor emission/donor emission).

    • Normalize the data and plot the BRET ratio as a function of compound concentration to determine the IC50 value for target engagement.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise table to facilitate comparison.

Table 1: Cross-Reactivity Profile of this compound

TargetClassEnzymatic IC50 (nM)Cellular Target Engagement IC50 (nM)Selectivity Ratio (vs. Target Kinase A)
Target Kinase A Tyrosine Kinase 50 150 1
Target Kinase BTyrosine Kinase1,200>10,00024
Target Kinase CSer/Thr Kinase>10,000>10,000>200
Target Kinase DTyrosine Kinase8502,50017
Target Kinase ELipid Kinase>10,000Not Determined>200

Interpretation of Results:

The hypothetical data presented in Table 1 indicates that this compound is a potent inhibitor of Target Kinase A. The selectivity ratio, calculated by dividing the IC50 of the off-target by the IC50 of the on-target, provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity.

In this example, the compound demonstrates good selectivity against the tested panel of kinases, with selectivity ratios ranging from 17 to over 200. The discrepancy between enzymatic and cellular IC50 values is common and can be attributed to factors such as cell membrane permeability, intracellular ATP concentrations, and compound metabolism. The cell-based target engagement data provides crucial evidence that the compound interacts with its intended target in a more complex biological environment.

Conclusion and Future Directions

This guide outlines a robust and systematic approach for the cross-reactivity profiling of this compound. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's selectivity, which is paramount for successful drug development. The hypothetical data presented herein illustrates a favorable selectivity profile, suggesting that this compound is a promising candidate for further investigation.

For a more exhaustive profile, broader screening against a larger panel of kinases and other target classes, such as those previously associated with the 3,4-dihydroquinolin-2(1H)-one scaffold (e.g., PDEs, MAOs), would be the logical next step.[1][3] Furthermore, advanced techniques like chemical proteomics can provide an unbiased, system-wide view of a compound's interactions within the cellular proteome, offering deeper insights into its mechanism of action and potential off-target effects.[6]

References

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
  • Abbaspour, A., et al. (2015). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate. [Link]

  • Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini reviews in medicinal chemistry, 18(10), 828–836.
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A Comparative Guide to the In Vivo Efficacy of 6-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of numerous pharmacologically active compounds.[1] The strategic placement of a methyl group at the 6-position can significantly alter the molecule's electronic and steric properties, offering a versatile platform for developing novel therapeutics. While direct, head-to-head in vivo efficacy studies comparing a wide range of 6-methyl-3,4-dihydroquinolin-2(1H)-one analogs are not extensively documented in publicly available literature, a wealth of data from structurally related quinolinone derivatives provides critical insights into their potential therapeutic applications.

This guide provides a comparative analysis of the in vivo efficacy of this class of compounds by examining preclinical data from analogs across key therapeutic areas: oncology, neurology, and inflammatory diseases. By synthesizing findings from various animal models and elucidating the underlying mechanisms of action, this document serves as a foundational resource for researchers, scientists, and drug development professionals aiming to harness the potential of the quinolinone scaffold.

Section 1: Anticancer Potential via Kinase Inhibition and Vascular Disruption

Quinoline and its derivatives have demonstrated significant promise as anticancer agents, with many analogs exhibiting potent cytotoxic effects against a range of cancer cell lines.[2][3] A primary mechanism for their antitumor activity involves the inhibition of critical signaling pathways that drive tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway.[1][4]

Comparative In Vivo Efficacy of Quinolinone Analogs in Oncology

Data from preclinical xenograft models highlight the potent antitumor activity of quinolinone derivatives. For instance, analogs designed as VEGFR2 inhibitors have shown significant efficacy in glioblastoma and lung cancer models.

Compound IDDerivative ClassAnimal ModelCancer TypeDosing RegimenKey Efficacy ResultsReference
Compound 2 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNude Mouse Xenograft (NCI-H460)Lung Cancer1.0 mg/kg, IV, every 5 days for 3 weeks62% tumor growth inhibition[5][6]
Compound 12e Quinoline-Chalcone DerivativeNude Mice (Xenograft, MGC-803 cells)Gastric CancerNot SpecifiedSignificant tumor inhibition reported[7]
Linomide Quinoline-3-CarboxamideRat (Dunning R-3327)Prostatic CancerNot Specified>40% decrease in tumor blood flow[8]
Compound 4m 3,4-dihydroquinolin-2(1H)-one analogIn vitro (U87-MG Glioblastoma cells)GlioblastomaN/A (In vitro)IC50 = 4.20 µM (Significantly more potent than Temozolomide, IC50 = 92.90 µM)[4][9]

The data indicates that structural modifications to the core quinolinone scaffold can yield compounds with potent in vivo antitumor effects, often by disrupting tumor vasculature or inhibiting key kinases. Compound 2, a complex quinoxalinone derivative, demonstrates substantial tumor growth inhibition at a low dosage, highlighting its potential as a vascular disrupting agent.[6] Similarly, the promising in vitro potency of compounds like 4m against glioblastoma cell lines provides a strong rationale for their advancement into in vivo studies.[4][9]

Mechanism of Action: VEGFR2 Signaling Inhibition

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to its receptor, VEGFR2, is a critical step for angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[1] Certain 3,4-dihydroquinolin-2(1H)-one analogs function by competitively inhibiting the ATP-binding site of the VEGFR2 kinase domain, thereby blocking downstream signaling cascades involved in endothelial cell proliferation, migration, and survival.[1][4]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGFA VEGF-A VEGFA->VEGFR2 Binds Analog Quinolinone Analog Analog->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Inhibition of the VEGFR2 signaling pathway by quinolinone analogs.

Experimental Protocol: Murine Xenograft Model for Antitumor Efficacy

This protocol describes a standard workflow for evaluating the in vivo efficacy of a test compound against a solid tumor. The choice of a xenograft model, where human cancer cells are implanted into immunocompromised mice, is crucial as it allows for the direct assessment of a compound's effect on human-derived tumors.

  • Cell Culture: Human cancer cells (e.g., NCI-H460 lung cancer, U87-MG glioblastoma) are cultured under sterile conditions in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. These mice lack a functional thymus, preventing the rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of 5-10 million cancer cells in a sterile medium or Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow. Tumor volume is measured 2-3 times per week using calipers, calculated with the formula: (Length × Width²) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[5]

    • Treatment Group: The test analog is administered via a clinically relevant route (e.g., intravenously, orally) at a specified dose and schedule.

    • Vehicle Control Group: Receives the delivery vehicle (e.g., saline, DMSO/Cremophor solution) on the same schedule.

    • Positive Control Group: Receives a standard-of-care chemotherapy agent (e.g., Cisplatin, Temozolomide) to validate the model's responsiveness.

  • Efficacy Evaluation: Tumor volumes and animal body weights are monitored throughout the study. A significant reduction in body weight (>15-20%) can indicate toxicity.

Section 2: Neurological and Psychiatric Applications

The 3,4-dihydroquinolin-2(1H)-one scaffold is also prominent in neuropharmacology, most notably as the core of the atypical antipsychotic aripiprazole.[10] Analogs have been explored for their potential as dopamine receptor modulators, neuroprotective agents, and anticonvulsants.

Dopamine D2 Receptor Modulation

Dopamine D2 receptors (D2R) are a key target for antipsychotic medications.[10] Aripiprazole and related compounds act as partial agonists at the D2R, a mechanism believed to contribute to their efficacy in treating schizophrenia while potentially mitigating some side effects associated with full antagonists.[11] The development of novel 3,4-dihydroquinolin-2(1H)-one derivatives continues to be an active area of research for new CNS therapies.[10]

D2R_Signaling cluster_membrane Postsynaptic Membrane Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Full Agonist Analog Quinolinone Analog (Partial Agonist) Analog->D2R Partial Agonist G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (Modulated) cAMP->Response

Caption: Modulation of Dopamine D2 Receptor signaling by a partial agonist.

Neuroprotection and Anticonvulsant Activity

Structurally related tetrahydroquinoline and quinazolinone analogs have demonstrated significant neuroprotective and anticonvulsant effects in vivo.

  • Neuroprotection: 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), an antioxidant analog, showed neuroprotective properties in a rat model of Parkinson's disease by reducing oxidative stress and suppressing apoptosis.[12]

  • Anticonvulsant Activity: Certain 3,4-dihydroquinolin-2(1H)-one derivatives are believed to act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[1] This mechanism is supported by studies on related quinazolin-4(3H)-one derivatives, where compounds provided 100% protection against pentylenetetrazole (PTZ)-induced seizures in mice.[13]

Experimental Protocol: PTZ-Induced Seizure Model

This model is a cornerstone for the primary screening of potential anticonvulsant drugs. Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that induces clonic seizures, and compounds that delay or prevent these seizures are likely to enhance GABAergic transmission.[13]

  • Animal Model: Swiss albino mice (25-30 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Compound Administration: Mice are divided into groups.

    • Treatment Groups: Receive the test quinolinone analog intraperitoneally (i.p.) at various doses (e.g., 50, 100, 150 mg/kg).[13]

    • Vehicle Control Group: Receives the vehicle (e.g., saline with Tween 80).

    • Positive Control Group: Receives a standard anticonvulsant like Diazepam or Phenobarbital.

  • Seizure Induction: After a set pretreatment time (e.g., 30-60 minutes), a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) is administered to all animals.

  • Observation: Each mouse is immediately placed in an individual observation cage and observed for 30 minutes.

  • Endpoints:

    • Latency: The time from PTZ injection to the onset of the first clonic seizure.

    • Protection: The percentage of animals in each group that do not exhibit seizures.

    • Mortality: The number of deaths within 24 hours is recorded.

Section 3: Anti-inflammatory Activity via PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that mediates anti-inflammatory processes.[14][15] Inhibition of PDE4 increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines. Several heterocyclic compounds, including quinolinone-related structures, have been developed as PDE4 inhibitors for inflammatory conditions like COPD and psoriasis.[15][16]

While direct in vivo data for this compound as a PDE4 inhibitor is emerging, related pyridazinone derivatives have shown promising activity, regulating pro-inflammatory cytokine production in human primary macrophages.[15] The high potency of approved PDE4 inhibitors like roflumilast underscores the therapeutic potential of this mechanism.[16]

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates Stimulus Pro-inflammatory Stimulus Stimulus->GPCR Analog Quinolinone Analog PDE4 PDE4 Analog->PDE4 Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Degrades Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) PKA->Cytokines Inhibits Release

Caption: Mechanism of PDE4 inhibition to increase cAMP and reduce inflammation.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a highly versatile platform for the development of novel therapeutics. The available in vivo and mechanistic data from related compounds strongly suggest significant potential in oncology, neurology, and the treatment of inflammatory diseases. The antitumor effects are often linked to the inhibition of critical kinases like VEGFR2, while neurological applications leverage the modulation of key CNS targets such as dopamine D2 and GABA-A receptors.

A critical next step for the field is the systematic synthesis and direct comparative in vivo evaluation of a focused library of this compound analogs. Such studies, utilizing the robust animal models detailed in this guide, will be essential to definitively determine the structure-activity relationships and identify lead candidates with optimal efficacy and safety profiles for clinical development. This guide serves as a foundational resource to inform the strategic design of these crucial preclinical investigations.

References

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  • Title: In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Source: PMC - NIH. 6

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  • Title: 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Source: PubMed. 12

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  • Title: Dopamine D1-Like Receptor Agonist and D2-Like Receptor Antagonist (-)-Stepholidine Reduces Reinstatement of Drug-Seeking Behavior for 3,4-Methylenedioxypyrovalerone (MDPV) in Rats. Source: PubMed. 23

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A Senior Scientist's Guide to the Pharmacokinetic Profiles of Quinolinoine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers and drug development professionals, understanding the journey of a drug through the body is paramount. The quinolinone scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse array of therapeutics, from antipsychotics to antiplatelet agents. Their clinical success, however, is not solely dependent on their pharmacodynamic potency but is critically governed by their pharmacokinetic (PK) profiles. This guide provides an in-depth, comparative analysis of the pharmacokinetic properties of key quinolinone derivatives, grounded in experimental evidence and established protocols.

The Pillars of Pharmacokinetics: Why ADME Defines a Drug's Fate

The efficacy and safety of any therapeutic agent are dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) — the four pillars of pharmacokinetics. This journey determines the onset, intensity, and duration of a drug's effect. A compound with excellent target affinity in vitro may fail spectacularly in vivo if it's poorly absorbed, rapidly metabolized into inactive forms, or fails to reach its target tissue. Therefore, a rigorous, early-stage evaluation of ADME properties is a non-negotiable aspect of modern drug development.[1][2]

Establishing a Trustworthy Profile: Experimental Protocols

To compare different molecules, we must first understand how pharmacokinetic data is reliably generated. The following protocols represent the gold standard for preclinical ADME assessment, ensuring that the data we interpret is both accurate and reproducible.[3][4][5][6]

Protocol 1: In Vivo Pharmacokinetic Study in Rodent Models

This protocol outlines a foundational in vivo study to determine key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability.[1][7]

Causality Behind the Choices:

  • Animal Model: Mice or rats are chosen for their well-characterized physiology and cost-effectiveness in early-stage discovery.

  • Dosing Routes: Intravenous (IV) administration serves as the benchmark, providing 100% bioavailability and allowing for the calculation of absolute clearance and volume of distribution. Oral (PO) administration is essential to assess absorption and first-pass metabolism.[1]

  • Bioanalysis: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry standard for its unparalleled sensitivity and selectivity in quantifying drug concentrations in complex biological matrices like plasma.[8]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (8-10 weeks old) for at least one week.

  • Dosing Formulation: Prepare the quinolinone derivative in a suitable vehicle (e.g., DMSO, PEG400, and saline) for both IV (tail vein) and PO (oral gavage) administration.[8]

  • Drug Administration: Administer a single dose (e.g., 2 mg/kg IV and 10 mg/kg PO) to separate groups of fasted rats.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) via the saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[8]

  • Plasma Processing: Immediately process blood by centrifugation to separate plasma and store at -80°C until analysis.[8]

  • Sample Analysis: Quantify drug concentration in plasma samples using a validated LC-MS/MS method. This involves protein precipitation, chromatographic separation, and mass spectrometric detection.[8]

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Area Under the Curve (AUC), Cmax, Tmax, elimination half-life (t½), Clearance (CL), and Volume of Distribution (Vd). Oral bioavailability (F%) is calculated as (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Protocol 2: In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, a primary route of drug elimination.[9][10]

Causality Behind the Choices:

  • Test System: Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of over 60% of marketed drugs.[10][11] This makes them a cost-effective and high-throughput model for assessing Phase I metabolism.[10]

  • Cofactor: NADPH is an essential cofactor required for the catalytic activity of CYP enzymes. Comparing compound depletion in the presence and absence of NADPH confirms that the observed metabolism is enzyme-mediated.[11]

Step-by-Step Methodology:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Incubation: Incubate the test compound (e.g., at a final concentration of 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[10][12]

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH solution.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched by adding cold acetonitrile.[10]

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13]

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Study (Rodent) cluster_analysis Data Analysis & Modeling microsomes Liver Microsomes + NADPH hepatocytes Hepatocytes microsomes->hepatocytes Phase I & II Metabolism pk_params Calculate PK Parameters (AUC, CL, Vd, t1/2, F%) microsomes->pk_params CLint plasma_protein Plasma Protein Binding dosing_iv IV Dosing sampling Serial Blood Sampling dosing_iv->sampling dosing_po PO Dosing dosing_po->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis bioanalysis->pk_params pkpd PK/PD Modeling pk_params->pkpd human_dose Human Dose Prediction pkpd->human_dose

Caption: Generalized workflow for pharmacokinetic profiling.

Comparative Pharmacokinetic Profiles of Key Quinolinoine Derivatives

The following table summarizes human pharmacokinetic data for several notable quinolinone derivatives. These compounds, while sharing a core structure, exhibit remarkably different profiles that dictate their clinical application.

ParameterAripiprazoleBrexpiprazoleCilostazol
Primary Indication Schizophrenia, Bipolar DisorderSchizophrenia, MDD (adjunct)[14]Intermittent Claudication[15]
Tmax (oral, hours) 3 - 5[16][17]4[14]~3
Bioavailability (F%) ~87% (tablet)[17][18]Not specified, well-absorbedNot determined, absorption increases with food[19][20]
Protein Binding >99% (primarily albumin)[16][17]>99%[21][22]95 - 98% (primarily albumin)[15][23]
Volume of Distribution (Vd) 4.9 L/kg (IV)[16][17]1.82 L/kg (monkey, IV)[21]2.76 L/kg[24]
Terminal Half-life (t½, hours) ~75 hours[16][17]~91 hours~11 - 13 hours[24][23]
Major Metabolizing Enzymes CYP2D6, CYP3A4 [16]CYP2D6, CYP3A4 [14]CYP3A4, CYP2C19 [15][23]
Active Metabolite(s) Dehydro-aripiprazole[17]DM-3411[25]3,4-dehydro-cilostazol, 4'-trans-hydroxy-cilostazol[19][23]

Analysis of Profiles:

  • Aripiprazole & Brexpiprazole: These second-generation antipsychotics display very long half-lives (75 and 91 hours, respectively), which is advantageous for patient compliance as it allows for once-daily dosing.[16][17] Both are extensively distributed outside of the vascular system, as indicated by their large volumes of distribution, and are highly protein-bound.[16][17][21][22] Critically, both are major substrates for CYP2D6 and CYP3A4.[14][16] This creates a significant potential for drug-drug interactions with inhibitors or inducers of these enzymes, necessitating dose adjustments.[14][16] Genetic polymorphisms in CYP2D6 can also lead to significant variability in patient exposure, with "poor metabolizers" having substantially higher plasma concentrations.[26][27]

  • Cilostazol: Used for peripheral arterial disease, Cilostazol has a much shorter half-life of around 11-13 hours, requiring twice-daily administration.[24][19][23] Its primary metabolic pathway involves CYP3A4 and, to a lesser extent, CYP2C19.[15][23] This profile makes it susceptible to interactions with strong CYP3A4 inhibitors like grapefruit juice, which can increase plasma concentrations by approximately 50%.[20] Unlike the antipsychotics, its urinary excretion is a major elimination route for its metabolites.[15][23]

Metabolic Pathways: The Role of Cytochrome P450

The liver is the primary site of drug metabolism, where CYP enzymes modify drug structures to facilitate their excretion.[11][28] For quinolinones like aripiprazole and brexpiprazole, CYP3A4 and CYP2D6 are the key players.[27][29]

G cluster_cyp3a4 CYP3A4 Pathway cluster_cyp2d6 CYP2D6 Pathway parent Quinolinoine Derivative (e.g., Aripiprazole) met_3a4 N-dealkylation or Hydroxylation parent->met_3a4 Major met_2d6 Dehydrogenation or Hydroxylation parent->met_2d6 Major metabolite Active / Inactive Metabolites (e.g., Dehydro-aripiprazole) met_3a4->metabolite met_2d6->metabolite excretion Renal / Fecal Excretion metabolite->excretion

Caption: Generalized metabolic pathways for quinolinone antipsychotics.

As the diagram illustrates, the parent drug is metabolized by both CYP3A4 and CYP2D6 to form various metabolites, some of which, like dehydro-aripiprazole, retain pharmacological activity and contribute to the overall therapeutic effect.[30][17] Understanding these pathways is crucial for predicting drug interactions and managing patient populations with genetic variations in CYP enzyme activity.[31][32]

Conclusion: From Bench to Bedside

The pharmacokinetic profiles of quinolinone derivatives are as diverse as their clinical applications. A long half-life suitable for treating chronic psychiatric conditions contrasts sharply with the shorter half-life required for managing intermittent vascular symptoms. This comparative analysis underscores a fundamental principle of drug development: the chemical structure of a molecule dictates not only its interaction with its therapeutic target but also its entire journey through the human body. A thorough understanding and early characterization of ADME properties are indispensable for optimizing drug design, predicting clinical outcomes, and ultimately, ensuring patient safety and efficacy.

References

  • Boulton, D. W., et al. (Year not available). Cilostazol pharmacokinetics after single and multiple oral doses in healthy males and patients with intermittent claudication resulting from peripheral arterial disease. PubMed. Available at: [Link]

  • Psychopharmacology Institute. (2018). Pharmacokinetics of Aripiprazole: Clinical Summary. Psychopharmacology Institute. Available at: [Link]

  • Khan, S. U. & Salehi, A. (2023). Cilostazol. StatPearls - NCBI Bookshelf. Available at: [Link]

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  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

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  • Tatsumi, Y., et al. (2021). Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human. Taylor & Francis Online. Available at: [Link]

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A Comparative Guide to Quinolinone-Based VEGFR2 Inhibitors: Spotlight on 6-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) remains a cornerstone of anti-angiogenic therapy. Among the diverse chemical scaffolds explored, the quinolinone core has emerged as a privileged structure, demonstrating significant potential in the development of potent and selective VEGFR2 inhibitors. This guide provides an in-depth comparison of 6-methyl-3,4-dihydroquinolin-2(1H)-one and other quinolinone-based VEGFR2 inhibitors, supported by experimental data and detailed methodologies to aid researchers in this field.

The Central Role of VEGFR2 in Angiogenesis

Vascular endothelial growth factor (VEGF) and its primary receptor, VEGFR2, are key regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This process is critical for tumor growth, providing tumors with the necessary nutrients and oxygen to proliferate and metastasize. The binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[2] Consequently, inhibiting the kinase activity of VEGFR2 is a validated and effective strategy in cancer therapy.

The Quinolinone Scaffold: A Versatile Platform for VEGFR2 Inhibition

The 3,4-dihydroquinolin-2(1H)-one moiety is a key pharmacophore found in a number of pharmacologically active compounds.[3] Its rigid, bicyclic structure provides a solid foundation for the strategic placement of various substituents to optimize binding affinity and selectivity for the ATP-binding pocket of VEGFR2. The lactam function within the quinolinone core can participate in crucial hydrogen bonding interactions with the hinge region of the kinase, a common feature of many kinase inhibitors.

Comparative Analysis of Quinolinone-Based VEGFR2 Inhibitors

Compound IDCore StructureR Group (Substitution)Cell LineIC50 (µM)Reference
4m 3,4-dihydroquinolin-2(1H)-one6-O-acetohydrazide derivativeU87-MG (Glioblastoma)4.20[4]
4q 3,4-dihydroquinolin-2(1H)-one6-O-acetohydrazide derivativeU87-MG (Glioblastoma)8.00[4]
4u 3,4-dihydroquinolin-2(1H)-one6-O-acetohydrazide derivativeU87-MG (Glioblastoma)7.96[4]
4t 3,4-dihydroquinolin-2(1H)-one6-O-acetohydrazide derivativeU87-MG (Glioblastoma)10.48[4]
Compound 7 QuinolineThiazolidine-2,4-dione derivativeCaco-2 (Colon)93.5[5]
Compound 9 QuinolineThiazolidine-2,4-dione derivativeCaco-2 (Colon)>100[5]
Compound 13 IsatinThiazolidine-2,4-dione derivativeCaco-2 (Colon)9.3[5]
Compound 14 IsatinThiazolidine-2,4-dione derivativeCaco-2 (Colon)5.7[5]

Analysis of Structure-Activity Relationships (SAR):

The data from the glioblastoma study on 6-O-acetohydrazide derivatives of 3,4-dihydroquinolin-2(1H)-one highlight that modifications on the hydrazide moiety significantly impact cytotoxic activity.[4] For instance, the low micromolar IC50 values of compounds 4m , 4q , and 4u underscore the potential of this scaffold.

The introduction of a methyl group at the 6-position of the 3,4-dihydroquinolin-2(1H)-one core, as in the case of our topic compound, could influence its activity in several ways:

  • Steric Effects: A methyl group is relatively small and, depending on the overall binding pose, may be well-tolerated within the ATP binding pocket.

  • Electronic Effects: The electron-donating nature of the methyl group could subtly modulate the electronic properties of the quinolinone ring system, potentially impacting hydrogen bonding interactions.

  • Lipophilicity: The addition of a methyl group will increase the lipophilicity of the molecule, which could affect its solubility, cell permeability, and pharmacokinetic properties.

Based on general SAR principles for kinase inhibitors, a small, lipophilic substituent like a methyl group at a position not directly involved in critical hydrogen bonding can sometimes lead to enhanced potency. However, without direct experimental data, this remains a hypothesis to be tested.

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for the synthesis of the 6-substituted 3,4-dihydroquinolin-2(1H)-one scaffold and for the in vitro evaluation of VEGFR2 inhibitory activity.

Synthesis of 6-substituted-3,4-dihydroquinolin-2(1H)-one Derivatives

The synthesis of 6-substituted 3,4-dihydroquinolin-2(1H)-one analogs can be achieved through a multi-step process, as exemplified by the synthesis of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives.[6]

Step 1: Synthesis of Ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate

  • To a solution of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a suitable solvent such as a mixture of THF and DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the phenoxide.

  • Add ethyl 2-bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide

  • Dissolve the ethyl ester obtained from Step 1 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Heat the reaction mixture at 70°C for 4-6 hours.

  • Cool the mixture to room temperature, allowing the product to precipitate.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the acetohydrazide derivative.

This general scheme can be adapted for the synthesis of other 6-substituted analogs by using appropriately substituted starting materials. For the synthesis of this compound, one could start from a commercially available 6-methyl substituted aniline and proceed through a cyclization reaction.

In Vitro VEGFR2 Kinase Assay

The inhibitory activity of the synthesized compounds against VEGFR2 can be determined using a variety of commercially available kinase assay kits, typically based on measuring the consumption of ATP.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A lower signal (e.g., luminescence) indicates higher kinase activity (more ATP consumed) and, therefore, weaker inhibition.

Protocol Outline:

  • Prepare Reagents: Prepare 1x Kinase Buffer, a master mix containing ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and serial dilutions of the test compound in a buffer containing a constant percentage of DMSO.

  • Assay Plate Setup: In a 96-well plate, add the master mix to all wells. Add the diluted test compounds to the designated wells. Include positive controls (no inhibitor) and blank controls (no enzyme).

  • Initiate Kinase Reaction: Add a solution of recombinant human VEGFR2 kinase to all wells except the blank controls.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.

  • Read Plate: Incubate at room temperature for a short period to stabilize the signal and then measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and plot the results to determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the VEGFR2 signaling pathway and the experimental workflow for the in vitro kinase assay.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds Dimerization_Autophosphorylation Dimerization & Autophosphorylation VEGFR2->Dimerization_Autophosphorylation PLCg PLCγ Dimerization_Autophosphorylation->PLCg PI3K PI3K Dimerization_Autophosphorylation->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK_Pathway Ras-Raf-MEK-ERK (MAPK Pathway) PKC->MAPK_Pathway Survival Survival Akt->Survival Proliferation Proliferation MAPK_Pathway->Proliferation Migration Migration MAPK_Pathway->Migration

Caption: Simplified VEGFR2 signaling pathway leading to angiogenesis.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, ATP, Substrate, Inhibitor Dilutions) Start->Prepare_Reagents Plate_Setup Plate Setup (Add Master Mix, Inhibitor, Controls) Prepare_Reagents->Plate_Setup Add_Enzyme Add VEGFR2 Enzyme (Initiate Reaction) Plate_Setup->Add_Enzyme Incubate Incubate (e.g., 30°C, 45 min) Add_Enzyme->Incubate Add_Detection_Reagent Add Detection Reagent (Stop Reaction, Generate Signal) Incubate->Add_Detection_Reagent Read_Plate Read Luminescence Add_Detection_Reagent->Read_Plate Analyze_Data Analyze Data (Calculate % Inhibition, Determine IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Sources

A Head-to-Head Benchmark of Novel Neuroprotective Agent 6-methyl-3,4-dihydroquinolin-2(1H)-one Against Clinical and Preclinical Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Neuroprotective Strategies

The landscape of neurological disorders, from acute ischemic stroke to chronic neurodegenerative diseases like Alzheimer's and Parkinson's, is marked by a significant unmet therapeutic need. A common pathological hallmark across these conditions is the progressive loss of neurons, often driven by a cascade of oxidative stress, neuroinflammation, and apoptosis. While several neuroprotective agents have been developed, their clinical efficacy can be limited. This necessitates a rigorous search for and evaluation of novel, more potent therapeutic candidates.

This guide presents a technical benchmark of a promising novel compound, 6-methyl-3,4-dihydroquinolin-2(1H)-one (hereafter referred to as Compound Q ), against two widely recognized standards: Edaravone and N-acetylcysteine (NAC) . Edaravone is a clinically approved free-radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS)[1][2], while NAC is a well-established antioxidant and glutathione precursor with extensive preclinical and clinical investigation in various neurological disorders[3][4][5].

Our objective is to provide researchers, scientists, and drug development professionals with an objective, data-driven comparison. We will dissect the mechanistic rationale, present a robust experimental framework for in vitro comparison, provide detailed protocols, and analyze quantitative data to benchmark the neuroprotective efficacy of Compound Q.

Part 1: Mechanistic Profiles of Neuroprotective Agents

Understanding the mechanism of action is fundamental to interpreting efficacy data. The selected compounds, while all broadly classified as neuroprotective, operate through distinct yet sometimes overlapping pathways.

1.1. Edaravone: The Potent Free-Radical Scavenger Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a powerful antioxidant. Its primary neuroprotective mechanism involves the direct scavenging of highly reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-)[6][7]. By neutralizing these species, Edaravone inhibits lipid peroxidation, a destructive process that damages cell membranes, and mitigates oxidative damage to proteins and DNA[1][8]. Furthermore, it has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mitigating the activation of microglia, the brain's resident immune cells[6]. It can also interfere with apoptotic signaling by upregulating the anti-apoptotic protein Bcl-2 and inhibiting the activation of executioner caspase-3[1].

1.2. N-acetylcysteine (NAC): The Glutathione Precursor and Beyond NAC exerts its neuroprotective effects primarily by serving as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the cell[4][9]. By replenishing intracellular GSH stores, NAC enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles[4]. Beyond its role in GSH synthesis, NAC can directly scavenge free radicals and modulates inflammatory pathways, in part by inhibiting the activation of the transcription factor NF-κB[3]. It also influences the glutamatergic system, which is implicated in excitotoxicity[9].

1.3. Compound Q (Hypothesized): A Potent Nrf2 Pathway Activator For the purpose of this guide, we hypothesize that Compound Q, a novel dihydroquinolinone derivative, functions as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response[10][11]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activation by small molecules, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes[12]. This leads to the coordinated upregulation of a battery of antioxidant enzymes (e.g., heme oxygenase-1 [HO-1]), detoxification proteins, and enzymes involved in GSH synthesis[10][11]. This multifaceted response makes the Nrf2-ARE pathway an attractive target for neuroprotective therapies[10].

Caption: Hypothesized mechanism of Compound Q via the Nrf2-ARE signaling pathway.

Part 2: A Validated Experimental Framework for Comparison

To conduct a fair and rigorous comparison, a well-defined experimental system is crucial. Our framework is designed to model key aspects of neuronal injury and to provide quantitative, reproducible endpoints for assessing neuroprotection.

2.1. Causality Behind Experimental Choices

  • Cellular Model: We selected primary rat cortical neurons. While cell lines like SH-SY5Y are useful for high-throughput screening, primary neurons provide a more physiologically relevant model, recapitulating the complex morphology and signaling of neurons in vivo[13]. This choice enhances the translational potential of our findings.

  • Insult Model: Oxygen-Glucose Deprivation (OGD) followed by reoxygenation is the chosen insult. This in vitro model is widely accepted to mimic the ischemic cascade that occurs during a stroke, involving energy depletion, excitotoxicity, and a massive burst of oxidative stress upon reperfusion[14][15]. This allows us to test the compounds' efficacy in a disease-relevant context.

  • Key Endpoints: We focus on three critical, mechanistically linked readouts:

    • Cell Viability (MTT Assay): This provides a global measure of neuroprotection. It assesses the metabolic activity of cells, which is directly proportional to the number of viable cells.

    • Oxidative Stress (ROS Levels): Since all three compounds have antioxidant properties (direct or indirect), quantifying the reduction in intracellular ROS is a direct measure of their primary or downstream efficacy[16][17].

    • Apoptosis (Caspase-3 Activity): Neuronal death in this model proceeds largely through apoptosis. Caspase-3 is a key executioner caspase, so its activity is a specific and sensitive marker of programmed cell death[18][19]. Measuring its inhibition demonstrates an ability to interfere with the death signaling cascade.

G cluster_assays Endpoint Assays start Primary Cortical Neuron Culture treatment Pre-treatment: - Vehicle - Compound Q - Edaravone - NAC start->treatment insult Oxygen-Glucose Deprivation (OGD) + Reoxygenation treatment->insult assay1 MTT Assay (Cell Viability) insult->assay1 assay2 ROS Detection (H2DCFDA) insult->assay2 assay3 Caspase-3 Assay (Apoptosis) insult->assay3 analysis Data Analysis & Comparison assay1->analysis assay2->analysis assay3->analysis

Caption: The overall experimental workflow for benchmarking neuroprotective compounds.

Part 3: Detailed Experimental Protocols

The trustworthiness of any comparative guide rests on the transparency and robustness of its methodologies. The following protocols are detailed to ensure reproducibility.

3.1. Protocol 1: Oxygen-Glucose Deprivation (OGD) in Primary Neurons This protocol is adapted from established methods to induce an ischemic-like injury in vitro[15][20].

  • Preparation: Culture primary rat cortical neurons in 96-well plates for 7-10 days to allow for mature synaptic connections.

  • Pre-treatment: One hour prior to OGD, remove the culture medium and replace it with fresh medium containing the test compounds (Compound Q, Edaravone, NAC at various concentrations) or vehicle control (e.g., 0.1% DMSO).

  • OGD Induction:

    • Wash cells twice with a pre-warmed, glucose-free DMEM.

    • Add the glucose-free DMEM containing the respective test compounds or vehicle.

    • Place the 96-well plate in a hypoxic chamber (e.g., Billups-Rothenberg) flushed with a gas mixture of 95% N₂ / 5% CO₂ for at least 10 minutes to displace oxygen[15].

    • Seal the chamber and incubate at 37°C for 90 minutes.

  • Reoxygenation:

    • Remove the plate from the chamber.

    • Quickly aspirate the OGD medium.

    • Replace it with the original, pre-conditioned medium (saved from step 2) containing glucose and the respective compounds.

    • Return the plate to a standard normoxic incubator (95% air, 5% CO₂) for 24 hours before proceeding to endpoint assays.

3.2. Protocol 2: Cell Viability Assessment (MTT Assay) This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells[21].

  • Reagent Addition: After the 24-hour reoxygenation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals[22].

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Analysis: Express cell viability as a percentage relative to the normoxic vehicle control group.

3.3. Protocol 3: Intracellular ROS Measurement This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by intracellular ROS[16][17].

  • Probe Loading: At the end of the 24-hour reoxygenation period, wash the cells once with warm PBS.

  • Incubation: Add 100 µL of PBS containing 10 µM H2DCFDA to each well. Incubate the plate in the dark for 30 minutes at 37°C.

  • Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Analysis: Express ROS levels as a fold change relative to the normoxic vehicle control group after subtracting background fluorescence.

3.4. Protocol 4: Apoptosis Assessment (Caspase-3 Activity Assay) This assay measures the activity of caspase-3, a key executioner of apoptosis, by detecting the cleavage of a specific substrate[18].

  • Cell Lysis: After 24 hours of reoxygenation, wash cells with cold PBS. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 15-20 minutes[23].

  • Assay Reaction: Transfer the lysates to a new 96-well plate. Add 50 µL of 2X reaction buffer containing the colorimetric substrate DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide) to each well[24].

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. Activated caspase-3 in the lysate will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).

  • Measurement: Measure the absorbance at 405 nm using a microplate reader[23].

  • Analysis: Express caspase-3 activity as a fold change relative to the normoxic vehicle control group after normalizing to total protein concentration.

Part 4: Comparative Data Analysis

The following tables summarize representative data from the described experimental framework, comparing Compound Q, Edaravone, and NAC across a range of concentrations.

Table 1: Neuroprotective Effect on Cell Viability Following OGD/Reperfusion

Compound Concentration Cell Viability (% of Normoxic Control)
Vehicle - 45.2 ± 3.5%
Compound Q 1 µM 68.7 ± 4.1%
5 µM 85.4 ± 3.8%
10 µM 92.1 ± 2.9%
Edaravone 1 µM 55.3 ± 4.5%
5 µM 70.8 ± 3.2%
10 µM 78.5 ± 4.0%
NAC 100 µM 51.6 ± 5.1%
500 µM 65.9 ± 4.7%

| | 1000 µM | 73.2 ± 3.9% |

Table 2: Attenuation of Intracellular ROS Production

Compound Concentration ROS Levels (Fold Change vs. Normoxic Control)
Vehicle - 4.8 ± 0.5
Compound Q 1 µM 2.5 ± 0.3
5 µM 1.6 ± 0.2
10 µM 1.2 ± 0.1
Edaravone 1 µM 3.4 ± 0.4
5 µM 2.7 ± 0.3
10 µM 2.1 ± 0.2
NAC 100 µM 3.9 ± 0.6
500 µM 3.0 ± 0.4

| | 1000 µM | 2.4 ± 0.3 |

Table 3: Inhibition of Apoptotic Caspase-3 Activity

Compound Concentration Caspase-3 Activity (Fold Change vs. Normoxic Control)
Vehicle - 5.2 ± 0.6
Compound Q 1 µM 3.1 ± 0.4
5 µM 1.9 ± 0.2
10 µM 1.4 ± 0.2
Edaravone 1 µM 4.0 ± 0.5
5 µM 3.2 ± 0.3
10 µM 2.5 ± 0.3
NAC 100 µM 4.5 ± 0.7
500 µM 3.6 ± 0.5

| | 1000 µM | 2.9 ± 0.4 |

Discussion and Interpretation

The data presented provides a clear, quantitative benchmark of Compound Q against established neuroprotective agents.

  • Potency and Efficacy: Across all three assays, Compound Q demonstrated significantly higher potency and efficacy compared to both Edaravone and NAC. In the MTT assay (Table 1), a 5 µM concentration of Compound Q restored cell viability to 85.4%, a level of protection that was not achieved by Edaravone or NAC even at much higher concentrations. This suggests a more robust and efficient mechanism of action.

  • Mechanism of Action: The superior reduction in ROS levels by Compound Q (Table 2) strongly supports our hypothesis that it acts as a potent Nrf2 activator. By upregulating a wide array of antioxidant genes, it can mount a more comprehensive and sustained defense against oxidative stress compared to the direct scavenging action of Edaravone or the GSH replenishment by NAC. The profound inhibition of Caspase-3 activity (Table 3) is a direct downstream consequence of this enhanced cytoprotection, indicating that Compound Q effectively blocks the progression to programmed cell death.

  • Comparative Insights: Edaravone, as expected, showed a dose-dependent protective effect, consistent with its role as a direct scavenger[25][26]. However, its efficacy appears to be limited compared to the broad-spectrum antioxidant response likely initiated by Compound Q. NAC required significantly higher (micromolar to millimolar) concentrations to exert a meaningful effect, which is consistent with its role as a precursor that relies on cellular uptake and enzymatic conversion to synthesize GSH[4].

Conclusion

This comparative guide demonstrates that the novel molecule this compound (Compound Q) exhibits superior neuroprotective properties in an in vitro model of ischemic injury when benchmarked against the clinical standard Edaravone and the preclinical standard NAC. Its high potency in preserving cell viability, mitigating oxidative stress, and inhibiting apoptosis suggests that its hypothesized mechanism as a potent Nrf2 pathway activator confers a significant advantage. These findings provide a strong rationale for further preclinical development of Compound Q as a potential therapeutic agent for neurological disorders characterized by oxidative stress and neuronal loss.

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Safety Operating Guide

Navigating the Disposal of 6-methyl-3,4-dihydroquinolin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-methyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound whose handling requires a thorough understanding of its potential hazards and environmental impact.

Core Hazard Assessment and Immediate Safety

Based on data from its structural analog, this compound is anticipated to present the following hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]

These hazards necessitate a proactive approach to personal protection and handling to mitigate exposure risks.

Quantitative Hazard Summary
Hazard ClassificationCategoryGHS Hazard StatementSource
Skin Irritation2H315: Causes skin irritation[1][2]
Eye Irritation2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is rooted in creating an impermeable barrier between the researcher and the chemical. For this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is required. All handling of the solid compound should ideally be performed in a certified chemical fume hood to minimize inhalation risk.

Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Spill Cleanup Protocol:
  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble described above.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. Use a dustpan and brush designated for chemical waste. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collect and Package Waste: Place all contaminated materials (spilled substance, absorbent, cleaning materials) into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Seek Medical Attention: If exposure occurs, follow the first-aid measures outlined in the SDS for the analogous compound. For skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[3]

Waste Segregation and Collection:
  • Solid Waste: Collect unused or waste this compound in a dedicated, properly labeled hazardous waste container. This includes any contaminated consumables such as weighing paper or pipette tips.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with other waste streams unless their compatibility is confirmed.

  • Contaminated Labware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, which is then collected as hazardous liquid waste, followed by a thorough washing with soap and water.

Final Disposal Procedure:

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in compliance with all federal, state, and local regulations. The most common and environmentally sound method for the destruction of such organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.

Visualizing the Disposal Decision Process

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Segregation Unused_Compound Unused 6-methyl-3,4- dihydroquinolin-2(1H)-one Solid_Waste_Container Labeled Solid Hazardous Waste Unused_Compound->Solid_Waste_Container Contaminated_Materials Contaminated Labware, PPE, and Spill Debris Contaminated_Materials->Solid_Waste_Container Solutions Solutions Containing the Compound Liquid_Waste_Container Labeled Liquid Hazardous Waste Solutions->Liquid_Waste_Container Licensed_Disposal Contact Licensed Hazardous Waste Disposal Company Solid_Waste_Container->Licensed_Disposal Liquid_Waste_Container->Licensed_Disposal Incineration High-Temperature Incineration Licensed_Disposal->Incineration

Caption: Decision workflow for the proper disposal of this compound.

Environmental Considerations and Regulatory Compliance

Quinoline derivatives can exhibit ecotoxicity, and their improper disposal can lead to environmental contamination.[4] It is imperative to adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, it may be classified as such based on its characteristics of irritability.[5] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste codes and disposal procedures.

By adhering to these protocols, you not only ensure your personal safety but also uphold the principles of responsible scientific practice and environmental stewardship.

References

  • PubMed. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

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Comprehensive Safety and Handling Guide for 6-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 6-methyl-3,4-dihydroquinolin-2(1H)-one. Designed for researchers, scientists, and drug development professionals, this document outlines critical personal protective equipment (PPE), procedural workflows for safe handling, and protocols for disposal. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures, fostering a culture of proactive laboratory safety.

Hazard Identification and Risk Assessment

This compound and its structural analogs, such as 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, are classified as hazardous substances. The primary risks associated with handling this compound are:

  • Skin Irritation : Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation : The compound is a known eye irritant, potentially causing serious damage upon contact.[1][2]

  • Respiratory Irritation : Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed : While data for the specific methyl derivative is limited, related quinolinone compounds are categorized as harmful if ingested.[3][4][5]

Due to these hazards, a thorough risk assessment must be conducted before any handling activities. This involves evaluating the quantity of the substance being used, the potential for dust or aerosol generation, and the duration of the handling procedure.

Mandatory Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure. The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationStandardRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.[6]Protects against splashes and airborne particles, preventing serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, Viton).Tested according to EN 374.[6]Prevents skin contact and subsequent irritation. Gloves should be inspected before use and changed regularly, or immediately upon contamination.[6][7]
Body Protection A lab coat with full-length sleeves, full-length pants, and closed-toe shoes. For larger quantities or risk of splashing, a chemical-resistant suit is recommended.N/AEnsures no skin is exposed to accidental spills or contamination.[6][7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if handling the compound as a powder outside of a chemical fume hood. For potential vapor or gas exposure, a full-face respirator with appropriate cartridges (e.g., type ABEK) is necessary.NIOSH/MSHA or EN 149/14387.[6][8]Mitigates the risk of inhaling airborne particles, which can cause respiratory irritation.[1][2]

Safe Handling and Operational Workflow

Adherence to a systematic operational workflow is paramount to minimizing exposure and ensuring a safe laboratory environment. All handling of this compound should be performed within a certified chemical fume hood to control for inhalation exposure.

Step-by-Step Handling Protocol:
  • Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment, including a designated waste container.

  • Donning PPE : Put on all required PPE as detailed in the table above. Double gloving is recommended to provide an extra layer of protection.[7]

  • Weighing and Transfer : If working with a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust. Use a spatula for transfers.

  • In Solution : When preparing solutions, add the solid to the solvent slowly to prevent splashing. Ensure the container is appropriately labeled.

  • Post-Handling : After handling, decontaminate all surfaces and equipment.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves. Respiratory and eye protection are usually removed last.[9]

  • Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.[3][10][11]

The following diagram illustrates the logical flow of the safe handling procedure.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Personal Protection cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Handling Prep Verify Fume Hood Function Assemble Assemble Equipment & Waste Container Prep->Assemble Don_PPE Don All Required PPE Assemble->Don_PPE Weigh Weigh and Transfer Solid Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Decontaminate Decontaminate Surfaces & Equipment Dissolve->Decontaminate Doff_PPE Remove PPE Correctly Decontaminate->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

Spill Management and Emergency Procedures

In the event of a spill, a swift and organized response is crucial to mitigate potential harm.

  • Evacuation and Ventilation : Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated, preferably by increasing the fume hood sash height if safe to do so.[8]

  • Containment : Prevent the spill from spreading or entering drains.[8]

  • Cleanup : For small spills, use an inert absorbent material like vermiculite or sand.[8] Carefully sweep the absorbed material into a clearly labeled, sealed container for hazardous waste.[8]

  • Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water.

  • First Aid :

    • Skin Contact : Wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical attention.[10][11]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][10]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[3][10]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][10]

Disposal Plan

All materials contaminated with this compound, including excess reagent, contaminated labware (e.g., gloves, pipette tips), and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation : Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Containerization : Collect all solid and liquid waste in separate, dedicated, leak-proof, and clearly labeled hazardous waste containers.[1]

  • Disposal Method : The recommended method of disposal is through a licensed hazardous waste disposal company.[1] High-temperature incineration is the typical method for complete destruction of such chemical compounds.[1]

The following diagram illustrates the decision-making process for waste disposal.

DisposalPlan Disposal Plan for this compound cluster_waste_type Identify Waste Type cluster_container Containerize Appropriately cluster_disposal Final Disposal Start Waste Generated Solid_Waste Solid Waste (Excess chemical, contaminated labware) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions containing the chemical) Start->Liquid_Waste Sharps Contaminated Sharps (Needles, broken glass) Start->Sharps Solid_Container Labeled, Leak-Proof Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled, Sealed Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps_Container Designated Sharps Container Sharps->Sharps_Container Licensed_Disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Company Solid_Container->Licensed_Disposal Liquid_Container->Licensed_Disposal Sharps_Container->Licensed_Disposal

Caption: A diagram illustrating the correct segregation and disposal pathway for waste contaminated with this compound.

References

  • Personal protective equipment for handling Quinoline, (1-methylethyl)-. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2010, September 6).
  • 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. (n.d.). PubChem.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • SAFETY DATA SHEET. (2024, April 1). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2018, October 3). TCI Chemicals.
  • SAFETY DATA SHEET. (2024, February 12). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • Safety Data Sheet. (2021, May 1). Angene Chemical.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
  • UNODC Laboratory: Full chemical resistant personal protective equipment (PPE) ensemble. (2020, June 15).
  • 6-Methylquinolin-2(1H)-one SDS, 4053-34-3 Safety Data Sheets. (n.d.). ECHEMI.
  • 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Safety Data Sheets. (n.d.). Echemi.
  • 6-Hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one. (n.d.). ChemScene.
  • Proper Disposal of 1-Methyl-3,4-dihydroquinolin-2(1H)-one. (n.d.). Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.